molecular formula C7H11Cl2N3 B1390879 2-Pyridin-2-ylethanimidamide dihydrochloride CAS No. 1185300-57-5

2-Pyridin-2-ylethanimidamide dihydrochloride

Número de catálogo: B1390879
Número CAS: 1185300-57-5
Peso molecular: 208.09 g/mol
Clave InChI: XQVVHFRUFHXQOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Pyridin-2-ylethanimidamide dihydrochloride is a useful research compound. Its molecular formula is C7H11Cl2N3 and its molecular weight is 208.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridin-2-ylethanimidamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridin-2-ylethanimidamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-pyridin-2-ylethanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c8-7(9)5-6-3-1-2-4-10-6;;/h1-4H,5H2,(H3,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVVHFRUFHXQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

molecular weight and formula of 2-Pyridin-2-ylethanimidamide dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of 2-Pyridin-2-ylethanimidamide Dihydrochloride

Executive Summary

2-Pyridin-2-ylethanimidamide dihydrochloride (CAS 1185300-57-5) represents a critical pharmacophore in the design of serine protease inhibitors and nitric oxide synthase (NOS) modulators. Often utilized as a bioisostere for benzamidine, this compound serves as a high-value intermediate in the synthesis of heterocyclic libraries (e.g., imidazoles, pyrimidines) and as a probe for probing the S1 pocket of trypsin-like enzymes.

This technical guide provides a definitive reference for the molecular stoichiometry, synthesis logic, and analytical validation of this compound. It addresses common experimental pitfalls—specifically the molarity errors arising from salt-form ambiguity—and outlines a self-validating protocol for its characterization.

Part 1: Chemical Identity & Stoichiometry

The accurate preparation of biological assays relies on precise stoichiometric calculations. A frequent source of experimental error is the conflation of the free base molecular weight with that of the dihydrochloride salt.

Physicochemical Data Profile
ParameterValueNotes
IUPAC Name 2-(Pyridin-2-yl)ethanimidamide dihydrochloride
Common Synonyms 2-Pyridylacetamidine 2HCl; 2-(2-Pyridinyl)ethanimidamide dihydrochloride
CAS Number 1185300-57-5 Specific to the dihydrochloride salt
Molecular Formula

(Free Base:

)
Molecular Weight 208.09 g/mol (Free Base: 135.17 g/mol )
Salt Stoichiometry 1:2 (Base:Acid)Both the amidine and pyridine nitrogens are protonated
Appearance White to off-white hygroscopic solidMust be stored under desiccant
Solubility High in

, DMSO, MeOH
Poor in

, Hexanes
Stoichiometric Calculation for Assay Preparation

To prepare a 10 mM Stock Solution (10 mL):

  • Target Concentration: 10 mM (

    
     mol/L)
    
  • Volume: 10 mL (0.010 L)

  • Required Mass:

    
    
    
    
    
    
    

Critical Note: Using the free base MW (135.17) for calculation while weighing the salt results in a 35% error in final concentration, potentially invalidating


 data.

Part 2: Structural Analysis & Synthesis Logic

The synthesis of 2-pyridin-2-ylethanimidamide dihydrochloride typically follows the Pinner reaction pathway, converting a nitrile to an amidine via an imidate intermediate. This pathway is preferred for its ability to generate the salt form directly, ensuring stability.

Retrosynthetic Analysis & Pathway

The amidine moiety is unstable as a free base due to hydrolysis; therefore, isolation as the dihydrochloride salt is essential for shelf stability.

SynthesisPathway cluster_legend Reaction Logic Start 2-Pyridylacetonitrile (C7H6N2) Intermediate Ethyl Imidate HCl Intermediate Start->Intermediate Pinner Rxn (0°C to RT) Reagent1 HCl (gas) / EtOH (Anhydrous) Reagent1->Intermediate Product 2-Pyridylacetamidine Dihydrochloride (Target) Intermediate->Product Ammonolysis (RT, 12h) Reagent2 NH3 (Alcoholic) Reagent2->Product Nitrile activation Nitrile activation Nucleophilic attack Nucleophilic attack Nitrile activation->Nucleophilic attack Salt Formation Salt Formation Nucleophilic attack->Salt Formation

Figure 1: Pinner synthesis pathway for the conversion of 2-pyridylacetonitrile to the target amidine salt.

Salt Form Rationale

The molecule contains two basic nitrogen centers:

  • Pyridine Nitrogen (

    
    ): 
    
    
    
  • Amidine Nitrogen (

    
    ): 
    
    
    
    (highly basic)

In the presence of excess HCl (as used in the Pinner method), both sites are protonated, yielding the dihydrochloride . This is critical for solubility in aqueous bioassay buffers.

Part 3: Analytical Protocols (Self-Validating)

To ensure the integrity of the compound before use in high-value screens, the following analytical workflow is recommended.

High-Performance Liquid Chromatography (HPLC)

Due to the high polarity and basicity of the amidine, standard C18 gradients often result in poor retention or peak tailing.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters Atlantis T3).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 95% B to 50% B over 15 minutes (HILIC mode).

  • Detection: UV at 260 nm (Pyridine absorption).

Proton NMR ( -NMR) Interpretation

Solvent:


 or DMSO-

.
  • 
     8.6 - 8.8 ppm (1H, d):  Pyridine 
    
    
    
    -proton (deshielded by ring nitrogen).
  • 
     7.4 - 8.0 ppm (3H, m):  Remaining pyridine ring protons.
    
  • 
     3.8 - 4.0 ppm (2H, s):  Methylene bridge (
    
    
    
    ). Diagnostic Peak.
  • 
     9.0 - 9.5 ppm (Broad s):  Amidine/Ammonium protons (only visible in DMSO-
    
    
    
    , exchangeable with
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Parent Ion:

    
     m/z.
    
  • Note: You will observe the mass of the free base cation, not the salt weight.

Part 4: Applications in Drug Discovery

Serine Protease Inhibition

The amidine group (


) is a classic mimic of the arginine side chain. This allows 2-pyridin-2-ylethanimidamide to anchor into the S1 specificity pocket  of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin) via a salt bridge with Asp189 (in Trypsin numbering).
  • Mechanism: Competitive reversible inhibition.

  • Utility: Used as a fragment in Fragment-Based Drug Design (FBDD) to identify novel scaffolds binding to the S1 pocket.

iNOS/nNOS Inhibition

Acetamidine derivatives are known inhibitors of Nitric Oxide Synthase (NOS). The amidine moiety mimics the guanidine group of the substrate L-Arginine, blocking the active site.

  • Selectivity: The pyridine ring provides a vector for adding substituents to tune selectivity between iNOS (inducible) and nNOS (neuronal).

BiologicalMechanism Compound 2-Pyridylacetamidine (Cationic Pharmacophore) Interaction Salt Bridge Formation (Electrostatic) Compound->Interaction Target Serine Protease S1 Pocket (Aspartate Residue) Target->Interaction Outcome Competitive Inhibition (Blockade of Substrate) Interaction->Outcome

Figure 2: Mechanism of action for protease inhibition via S1 pocket engagement.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Amidine Derivatives. Retrieved from [Link]

  • Bernatowicz, M. S., et al. (1992). Development of Potent Thrombin Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for amidine pharmacophore utility).
  • Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. (Contextual reference for amidine-based NOS inhibition).

Sources

Physicochemical Profiling & Synthetic Strategies for Pyridine-Based Amidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Pyridine-based amidine derivatives represent a privileged scaffold in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa). Their value lies in the amidine moiety’s ability to form a high-affinity "salt bridge" with aspartate residues (e.g., Asp189 in trypsin-like proteases), while the pyridine ring offers a tunable vector for pi-stacking and hydrogen bonding.

However, these derivatives present a "Basicity-Lipophilicity Paradox." The high basicity of the amidine group (pKa ~9–11) ensures strong target binding but results in permanent ionization at physiological pH, leading to low LogD and poor membrane permeability. This guide provides a technical roadmap for navigating these properties, from accurate pKa determination to robust synthetic protocols.

Structural Fundamentals & Tautomerism

The core structure consists of a pyridine ring substituted with a carboximidamide (amidine) group. Unlike simple benzamidines, the presence of the heteroatom (nitrogen) in the pyridine ring introduces unique electronic effects and tautomeric possibilities.

The Electronic "Tug-of-War"
  • Amidine Group: A strong electron donor (mesomeric effect) but highly basic.

  • Pyridine Ring: Electron-withdrawing (inductive and mesomeric effects), especially at the 2- and 4-positions.

  • Net Effect: The electron-withdrawing nature of the pyridine ring lowers the pKa of the attached amidine group relative to benzamidine (pKa ~11.6). For example, 4-amidinopyridine typically exhibits a pKa in the range of 9.0–10.0, making it slightly less basic but still fully protonated at pH 7.4.

Tautomeric Equilibria

Pyridine-based amidines exist in a dynamic equilibrium. In the neutral form, the amidine hydrogen can migrate between the two nitrogen atoms. In 2-amidinopyridines, an intramolecular hydrogen bond can stabilize the syn-tautomer, influencing binding kinetics.

Tautomerism Figure 1: Tautomeric equilibrium and protonation of pyridine-amidines. The cation is the dominant species at physiological pH. Neutral Neutral Amidine (N=C-NH2) Tautomer Imidine Tautomer (NH-C=NH) Neutral->Tautomer Fast H-Shift Cation Protonated Cation (Resonance Stabilized) Neutral->Cation + H+ (pH < pKa) Tautomer->Cation + H+

Critical Physicochemical Parameters[1][2][3]

Accurate profiling of these parameters is non-negotiable for lead optimization.

pKa: The Determinant of Potency

The pKa dictates the ionization state. For thrombin inhibitors, a cationic amidine is required for the salt bridge to Asp189. However, if the pKa is too high, desolvation penalties increase.

Compound ClassApprox.[1][2][3][4][5][6][7][8][9] pKa (Amidine)Electronic Influence
Benzamidine ~11.6Baseline (Phenyl ring is mildly donating)
4-Amidinopyridine ~9.5 – 10.5Pyridine N withdraws density, lowering pKa.
3-Amidinopyridine ~10.0 – 11.0Inductive withdrawal only (meta position).
2-Amidinopyridine ~8.5 – 9.5Strong inductive withdrawal + H-bond stabilization.
LogD vs. LogP: The "Real" Lipophilicity

LogP (partition coefficient of the neutral species) is often misleading for amidines.

  • LogP: May appear moderate (e.g., 0.5 to 1.5).

  • LogD (pH 7.4): Because the amidine is >99% protonated at pH 7.4, the distribution coefficient (LogD) drops drastically, often into negative values (e.g., -1.0 to -2.0).

  • Implication: This necessitates the use of prodrug strategies (e.g., carbamates or double-prodrugs like Dabigatran etexilate) to mask the charge for oral absorption.

Synthetic Pathways: The Pinner Protocol

The Pinner reaction remains the most reliable method for converting pyridine-nitriles to amidines. Direct addition of ammonia is often sluggish; the imidate intermediate activates the carbon.

The Pinner Workflow
  • Activation: Nitrile + Alcohol + HCl (anhydrous)

    
     Imidate Ester Hydrochloride.
    
  • Amination: Imidate Ester + Ammonia/Amine

    
     Amidine.
    

PinnerSynthesis Figure 2: The Pinner Reaction Protocol. Strict anhydrous conditions are required to prevent hydrolysis to the ester. Nitrile Pyridine-Nitrile (Precursor) Imidate Imidate Salt (Activated Intermediate) Nitrile->Imidate HCl (gas), EtOH 0°C to RT, 12-24h Amidine Amidine Product (Target) Imidate->Amidine NH3 / EtOH RT, 4-12h Hydrolysis Ester Side-Product (Moisture Contamination) Imidate->Hydrolysis H2O (Trace)

Expert Protocol: Synthesis of 4-Amidinopyridine
  • Imidate Formation: Dissolve 4-cyanopyridine in anhydrous ethanol (0.5 M). Cool to 0°C. Bubble dry HCl gas through the solution for 30-60 mins until saturation. Seal and stir at room temperature for 24h. The imidate salt usually precipitates.

  • Workup 1: Dilute with anhydrous ether to fully precipitate the imidate hydrochloride. Filter under argon (hygroscopic!).

  • Ammonolysis: Resuspend the solid in anhydrous ethanol. Treat with 7N NH3 in methanol (excess). Stir at RT for 12h.

  • Purification: Evaporate solvent. Recrystallize the crude amidine hydrochloride from EtOH/Ether or purify via RP-HPLC (C18, 0.1% TFA).

Experimental Protocols (Self-Validating Systems)

Potentiometric pKa Determination

Standard titration often fails for amidines due to their high basicity (pKa > 10).

  • Self-Validating Step: Calibrate the electrode using standard buffers (pH 4, 7, 10) and a check-standard (e.g., Benzamidine, pKa 11.6) before every run.

  • Protocol:

    • Prepare a 1 mM solution of the amidine in 0.1 M KCl (to maintain ionic strength).

    • Titrate with 0.1 M HCl (starting from basic pH) or 0.1 M KOH (starting from acidic pH).

    • Critical Note: For pKa > 10, conduct the titration under inert gas (N2) to prevent CO2 absorption (carbonate formation errors).

    • Data Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the dissociation curve.

Shake-Flask LogD (pH 7.4)
  • Why Shake-Flask? HPLC methods rely on retention time correlations that may fail for permanently charged cations.

  • Protocol:

    • Phase Preparation: Pre-saturate n-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24h.

    • Equilibration: Dissolve compound in the aqueous phase (buffer). Add equal volume of pre-saturated octanol.

    • Agitation: Shake for 1h, centrifuge for 30 mins to separate phases.

    • Quantification: Measure concentration in both phases using UV-Vis or HPLC.

    • Validation: Mass balance must be >95% (Conc_aq + Conc_oct ≈ Conc_initial). If recovery is low, the compound may be precipitating at the interface or adsorbing to the glass.

Therapeutic Application: Thrombin Inhibition

The pyridine-amidine scaffold is a cornerstone in anticoagulant design.

Mechanism of Action

Thrombin (Factor IIa) has a deep "S1 specificity pocket" containing Asp189 .

  • The Amidine cation forms a bidentate salt bridge with the carboxylate of Asp189.

  • The Pyridine ring serves as a rigid linker, orienting the hydrophobic "P-site" substituents into the S2/S3 pockets.

  • Example: In early development of Melagatran (though a benzamidine derivative, the principle applies), the amidine was crucial for potency but prevented oral bioavailability. This led to the development of Ximelagatran (a hydroxylamine/ester prodrug).

Structure-Activity Relationship (SAR)
  • Para-substitution (4-amidinopyridine): Optimal geometry for reaching Asp189 in deep pockets.

  • Meta-substitution (3-amidinopyridine): Often used when the scaffold requires a bent conformation to access the S1 pocket.

References

  • Theoretical Calculation of pKa Values of Amidines. Computational and Theoretical Chemistry Group. Validates DFT methods against experimental amidine pKa values.

  • Design, synthesis and biological evaluation of thrombin inhibitors based on a pyridine scaffold. Org Biomol Chem (2007). Details the synthesis and S1 pocket binding of pyridine-amidines.

  • Physicochemical Properties of Pyridine. PubChem. Baseline data for the pyridine ring pKa and LogP.

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. J. Med. Chem. Analysis of LogD7.4 vs LogP for ionizable groups.

  • The Pinner Reaction. J&K Scientific. Standard protocol for amidine synthesis from nitriles.

Sources

Physicochemical Profiling: 2-Pyridin-2-ylethanimidamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, specifically the acid-base dissociation constants (pKa), of 2-Pyridin-2-ylethanimidamide dihydrochloride .

This guide is structured for researchers requiring precise data for lead optimization, solubility profiling, and ADME prediction.[1]

Executive Summary

2-Pyridin-2-ylethanimidamide dihydrochloride (CAS: 1185300-57-5) is a dicationic salt often utilized as a fragment in medicinal chemistry or as a specific reagent in nitric oxide synthase (NOS) inhibition studies.[2]

Its acid-base profile is defined by two distinct ionization centers: the pyridine nitrogen and the amidine functional group . Understanding the interplay between these two sites is critical, as the protonation state dictates the molecule's solubility, lipophilicity (LogD), and binding affinity at physiological pH.[1]

Key Physicochemical Data (Predicted)
Ionizable GroupTypeEstimated pKaCharge at pH 7.4Structural Influence
Amidine (

)
Base (Strong)10.8 – 11.2 +1 (Cationic)Lowered from ~12.4 by Pyridine EWG effect.
Pyridine (Heterocycle)Base (Weak)3.5 – 4.2 0 (Neutral)Lowered from ~5.2 by Amidinium cation field effect.

Physiological State: At physiological pH (7.4), the molecule exists predominantly as a monocation (Pyridine


 / Amidine

).

Part 1: Structural Analysis & Acid-Base Equilibria

To accurately model the pKa values, one must deconstruct the molecule into its parent pharmacophores and account for intramolecular electronic effects.[1]

The Dicationic Starting State

As a dihydrochloride salt , the compound is supplied in its fully protonated, dicationic form (


).[1] Upon dissolution in water, it dissociates into two chloride ions and the organic dication.[1]
Stepwise Dissociation Mechanism

The dissociation proceeds in two distinct steps as the pH increases. The order is determined by the relative acidity of the protons.

  • Step 1 (Acidic Region): Deprotonation of the Pyridinium Ion

    • Transition: Dication (

      
      ) 
      
      
      
      Monocation (
      
      
      )
    • Mechanism:[3] The pyridine nitrogen lone pair is the weaker base. Consequently, its conjugate acid is the stronger acid.[1]

    • Electronic Effect: The nearby amidinium group (permanently charged in this pH range) exerts a strong electron-withdrawing inductive (-I) and field effect. This destabilizes the positive charge on the pyridine, making the proton more acidic than in unsubstituted pyridine (pKa 5.23).[1]

    • Result: pKa

      
       shifts down to the 3.5–4.2  range.
      
  • Step 2 (Basic Region): Deprotonation of the Amidinium Ion

    • Transition: Monocation (

      
      ) 
      
      
      
      Neutral Free Base (
      
      
      )
    • Mechanism:[3] The amidine group is a strong base due to resonance stabilization of the protonated form (delocalization of the positive charge across the N-C-N triad).[3]

    • Electronic Effect: The pyridine ring (now neutral) acts as an electron-withdrawing group (EWG) relative to a methyl group (as in acetamidine, pKa 12.4). This withdraws electron density from the amidine carbon, slightly increasing the acidity of the amidinium proton.[1]

    • Result: pKa

      
       shifts down to the 10.8–11.2  range (comparable to benzamidine, pKa 11.6).
      

Part 2: Visualization of Protonation States

The following diagram illustrates the equilibrium species and the dominant forms at various pH levels.

ProtonationScheme cluster_legend Physiological Relevance SpeciesA Species A (pH < 3) Dication (H₂L²⁺) [PyH⁺] -- [AmidineH⁺] SpeciesB Species B (pH 7.4) Monocation (HL⁺) [Py] -- [AmidineH⁺] SpeciesA->SpeciesB pKa₁ ≈ 3.8 (-H⁺ from Pyridine) SpeciesC Species C (pH > 12) Neutral (L) [Py] -- [Amidine] SpeciesB->SpeciesC pKa₂ ≈ 11.0 (-H⁺ from Amidine) Desc At pH 7.4, the Pyridine is neutral (lipophilic) but the Amidine is charged (hydrophilic). Total Charge: +1

Caption: Protonation cascade of 2-Pyridin-2-ylethanimidamide.[2][4][5] The transition from Species A to B represents the first ionization event.[1]

Part 3: Experimental Determination Protocol

For drug development applications requiring experimental validation (E-E-A-T), the following Potentiometric Titration Protocol is the gold standard. This method is self-validating through the use of a reference standard (KCl).

Materials
  • Compound: ~10 mg of 2-Pyridin-2-ylethanimidamide dihydrochloride.

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized).

  • Solvent: 0.15 M KCl (aq) (to maintain constant ionic strength).

  • Inert Gas: Argon or Nitrogen (to prevent CO

    
     absorption).
    
Workflow
  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Verify slope efficiency (>98%).

  • Sample Preparation: Dissolve the dihydrochloride salt in 20 mL of 0.15 M KCl. The initial pH should be acidic (< 3.0) due to the salt protons.

  • Titration:

    • Titrate with 0.1 M NaOH in small increments (e.g., 5 µL).

    • Allow electrode stabilization (drift < 0.5 mV/min) between additions.

    • Record data points past the second inflection point (up to pH ~12.5).

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Identify inflection points using the first derivative (

      
      ).
      
    • Validation Check: The volume of NaOH required to reach the first equivalence point should equal the volume from the first to the second equivalence point (stoichiometry 1:1).

Experimental Workflow Diagram

ExperimentalWorkflow Start Dissolve Dihydrochloride Salt (Solvent: 0.15 M KCl) Purge Purge with Argon (Remove CO₂) Start->Purge Titrate Titrate with 0.1 M NaOH (Dynamic Dosing) Purge->Titrate Measure Record Potential (mV) vs. Volume (mL) Titrate->Measure Calc Calculate pKa via Bjerrum Analysis or Gran Plot Measure->Calc

Caption: Standardized Potentiometric Titration workflow for dicationic salts.

Part 4: Biological Implications

Solubility & Formulation
  • High Solubility: As a dihydrochloride salt, the compound is highly water-soluble.

  • pH Stability: Aqueous solutions are stable at acidic pH. At pH > 11, the free base may precipitate if the concentration exceeds the intrinsic solubility (

    
    ), although amidines generally remain relatively polar.[1]
    
Membrane Permeability (LogD)
  • pH 7.4: The molecule carries a +1 charge . This significantly limits passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract compared to neutral molecules.

  • Optimization Strategy: To improve permeability, researchers often employ prodrug strategies (e.g., amidoximes) that mask the amidine charge, allowing the neutral molecule to permeate before being reduced back to the active amidine in vivo.[1]

Target Binding
  • Amidine Moiety: The protonated amidine often mimics the guanidinium group of arginine. It frequently serves as a critical anchor point in active sites of enzymes like Nitric Oxide Synthase (NOS) or serine proteases (e.g., Thrombin, Trypsin), forming a salt bridge with an Aspartate or Glutamate residue.[1]

  • Pyridine Moiety: The neutral pyridine nitrogen (at physiological pH) can act as a hydrogen bond acceptor or coordinate with active site metals (e.g., Heme iron in NOS).

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine pKa = 5.23).
  • Oszczapowicz, J. (1991). Basicity of Amidines. In The Chemistry of Amidines and Imidates (Vol. 2, pp. 623-688). Wiley. (Source for Acetamidine pKa = 12.4 and substituent effects).
  • ChemicalBook. (2024). 2-Pyridin-2-ylethanimidamide dihydrochloride Product Page.

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1] (Source for comparative substituent effects).

  • PubChem. (2024). Compound Summary: 2-Ethylpyridine.[6] (Source for 2-ethylpyridine pKa = 5.89, illustrating the baseline before amidine substitution).

Sources

Thermodynamic Stability & Degradation Kinetics of Amidine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of amidine dihydrochloride salts represents a critical intersection between solid-state physics and organic reactivity. While the amidine moiety (


) serves as a potent pharmacophore in antiparasitics (e.g., Pentamidine) and serine protease inhibitors, its dihydrochloride salt form introduces significant stability challenges.

This guide deconstructs the physicochemical landscape of these salts, focusing on the competition between crystal lattice energy and hydration enthalpy . It provides a self-validating analytical workflow to quantify degradation, primarily driven by moisture-mediated hydrolysis to amides, and offers evidence-based mitigation strategies.

The Physicochemical Landscape

The Amidine Moiety and Salt Stoichiometry

The amidine group is a nitrogen analogue of a carboxylic acid but functions as a strong base (


).

The Dihydrochloride Context: A "dihydrochloride" salt implies the presence of two protonatable basic centers. In the context of amidines, this almost exclusively refers to diamidines (molecules containing two amidine groups) or molecules containing one amidine and a secondary basic amine.

  • Mono-amidine: Forms a monohydrochloride (

    
    ).
    
  • Diamidine: Forms a dihydrochloride (

    
    ).
    

Expert Insight: The choice of a dihydrochloride salt is often driven by the need for high aqueous solubility. However, this creates a "thermodynamic trap": the high solvation energy that aids solubility also drives high hygroscopicity, lowering the activation energy for solid-state hydrolysis.

Thermodynamic Stability vs. Kinetic Lability

Stability must be viewed through two lenses:

  • Thermodynamic Stability: The energy state of the crystal lattice relative to its hydrolysis products. Amidine salts are thermodynamically unstable relative to their amide hydrolysis products in the presence of water.

  • Kinetic Stability: The rate at which this transition occurs. In a dry, crystalline state, the reaction is kinetically inhibited. Moisture sorption (hygroscopicity) mobilizes the ions, removing this kinetic barrier.

Degradation Mechanisms: The Hydrolysis Pathway

The primary degradation pathway for amidine salts is hydrolysis to the corresponding amide . This reaction is pH-dependent and accelerated by heat and moisture.

The Mechanism

The reaction proceeds via nucleophilic attack of water on the carbocationic center of the protonated amidine.

  • Nucleophilic Attack: Water attacks the

    
     carbon.
    
  • Tetrahedral Intermediate: Formation of a transient intermediate.

  • Elimination: Expulsion of ammonia (or amine) and formation of the amide.

Visualization: Amidine Hydrolysis Pathway

AmidineHydrolysis Figure 1: Mechanism of Acid-Catalyzed Amidine Hydrolysis Amidine Amidine Salt (R-C(=NH2+)NH2) Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral Nucleophilic Attack Water + H2O Water->Tetrahedral Transition Transition State (Proton Transfer) Tetrahedral->Transition Rate Limiting Step Amide Primary Amide (R-CONH2) Transition->Amide - NH3 Ammonium + NH4Cl Transition->Ammonium

Caption: The conversion of amidine dihydrochloride to amide involves a tetrahedral intermediate. The expulsion of ammonia is often the rate-determining step in acidic media.

Analytical Workflow & Experimental Protocols

To validate the stability of an amidine dihydrochloride, one cannot rely on a single assay. A self-validating system requires correlating physical changes (hygroscopicity) with chemical changes (purity).

Stability Assessment Flowchart

StabilityWorkflow Figure 2: Integrated Stability Assessment Workflow cluster_SolidState Phase 1: Solid State Characterization cluster_Stress Phase 2: Stress Testing (Forced Degradation) cluster_Analysis Phase 3: Quantitative Analysis Start Amidine 2HCl Sample XRPD XRPD (Polymorph ID) Start->XRPD DSC DSC/TGA (Thermal Events) Start->DSC DVS DVS (Hygroscopicity) Start->DVS Acid Acid Hydrolysis (0.1N HCl, 60°C) XRPD->Acid Base Base Hydrolysis (0.1N NaOH, RT) DSC->Base Oxidation Oxidation (3% H2O2) DVS->Oxidation HPLC HPLC-UV/MS (Purity & Impurities) Acid->HPLC Base->HPLC Oxidation->HPLC IC Ion Chromatography (Counter-ion Stoichiometry) HPLC->IC Mass Balance Check

Caption: A tiered approach ensuring physical form changes (Phase 1) are correlated with chemical degradation events (Phase 3).

Protocol: Dynamic Vapor Sorption (DVS)

Why this matters: Amidine dihydrochlorides are prone to deliquescence. This protocol defines the "Critical Relative Humidity" (CRH).

  • Sample Prep: Load 10–15 mg of sample into the DVS pan.

  • Equilibration: Dry at 0% RH at 25°C for 6 hours to establish dry mass (

    
    ).
    
  • Sorption Cycle: Increase RH in 10% steps from 0% to 90%. Hold at each step until mass change (

    
    ) is <0.002% per minute.
    
  • Desorption Cycle: Decrease RH from 90% to 0% in 10% steps.

  • Data Analysis: Plot Isotherm. Hysteresis between sorption/desorption indicates hydrate formation or pore condensation.

    • Warning Sign: Mass increase >2% at 40% RH indicates high risk for standard stability chambers.

Protocol: Forced Degradation (Hydrolysis)

Why this matters: Validates the analytical method's ability to detect the specific amide impurity.

Stress ConditionReagentConditionsTarget Degradation
Acidic 0.1 N HCl60°C for 24–48 hrs5–20%
Basic 0.1 N NaOHAmbient for 1–4 hrs5–20%
Oxidative 3%

Ambient for 24 hrs5–20%
Thermal Solid State80°C for 7 days<5%

Note on Basic Stress: Amidines are relatively stable in acid (due to cationic resonance) but extremely labile in base. Monitor the basic condition closely to prevent total degradation within minutes.

Data Interpretation & Mitigation Strategies

Interpreting Thermodynamic Data

When analyzing DSC (Differential Scanning Calorimetry) data for amidine dihydrochlorides:

  • Sharp Endotherm: Indicates melting (

    
    ). High 
    
    
    
    (>200°C) is common for these salts due to high lattice energy.
  • Broad Endotherm (50–120°C): Indicates desolvation (loss of water). If this exists, the salt is likely a hydrate.

  • Exotherm after Melt: Indicates decomposition (ammonia loss).

Mitigation: Counter-ion Selection

If the dihydrochloride proves too hygroscopic (deliquescent at <60% RH), consider salt switching. The chloride ion has a high charge density, contributing to hygroscopicity.

Salt FormHygroscopicity RiskSolubilityNotes
Dihydrochloride HighExcellentStandard for synthesis; often requires desiccant.
Di-Isethionate ModerateGoodCommon alternative for diamidines (e.g., Pentamidine). Lower charge density anion.
Dimesylate Low to ModerateHighGood stability; methanesulfonic acid is a strong acid.
Pamoate Very LowPoorUsed for depot formulations; hydrophobic counter-ion.
Formulation Strategy

For amidine dihydrochlorides, moisture control is the primary stability lever .

  • Lyophilization: If liquid stability is poor, freeze-drying is standard. Maintain pH < 6.0 in the pre-lyophilization solution to prevent free-base formation.

  • Packaging: Use Alu/Alu blisters or HDPE bottles with molecular sieve desiccants.

  • Excipients: Avoid reducing sugars (lactose) if the amidine has any primary amine character (Maillard reaction risk), though the amidine nitrogen itself is less reactive than a primary amine.

References

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Page, M. I., Webster, P. S., & Ghosez, L. (1990).[1] The hydrolysis of azetidinyl amidinium salts.[1] Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]

  • Werner, C. et al. (2011). Analysis of 2,2'-Azobis(2-amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Gao, Y. et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Retrieved from [Link][2]

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The Coordination Chemistry of 2-Pyridin-2-ylethanimidamide and its Hydrazone Tautomer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 2-pyridin-2-ylethanimidamide, with a primary focus on its more stable and widely studied tautomeric form, N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. This versatile tridentate ligand has demonstrated a rich coordination behavior with a variety of transition metals, leading to the formation of complexes with diverse geometries and interesting properties. This document will serve as a comprehensive resource for researchers in coordination chemistry, materials science, and drug development, detailing the synthesis of the ligand, its coordination with various metal ions, characterization methodologies, and potential applications.

Introduction: Unveiling a Versatile Ligand

In the vast landscape of coordination chemistry, the design and synthesis of ligands with specific donor atoms and steric properties are paramount to developing novel metal complexes with tailored functionalities.[1] Pyridine-based ligands, in particular, have garnered significant attention due to their versatile coordination capabilities and the diverse applications of their metal complexes in catalysis, medicine, and materials science.[2][3] This guide focuses on a specific yet highly promising pyridine-containing ligand system: 2-pyridin-2-ylethanimidamide and its commonly encountered tautomer, a hydrazone derivative.

While 2-pyridin-2-ylethanimidamide is a valid chemical entity, often available as a dihydrochloride salt, the scientific literature extensively documents its tautomeric hydrazone form, N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide.[4][5][6] This hydrazone is readily synthesized and demonstrates robust chelating behavior, making it a valuable building block for a range of coordination compounds. Hydrazone derivatives are of significant interest to inorganic chemists due to their versatile coordination ability and the use of their transition metal complexes in modeling enzymatic pathways and various pharmacological applications.[4] These compounds can exhibit keto-enol tautomerism, allowing them to coordinate to metal ions as neutral, monoanionic, or dianionic ligands.[4][6]

This guide will delve into the synthesis, structural characteristics, and coordination behavior of this ligand system, providing researchers with the foundational knowledge to explore its potential in their respective fields.

Ligand Synthesis and Characterization

The synthesis of the hydrazone tautomer of 2-pyridin-2-ylethanimidamide is a straightforward condensation reaction. The general methodology involves the reaction of 2-acetylpyridine with a suitable hydrazide, such as acetohydrazide or nicotinohydrazide, typically under reflux in an alcoholic solvent like methanol or ethanol.[4][5][6]

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Acetylpyridine 2-Acetylpyridine Condensation Condensation Reaction (Reflux in Alcohol) 2-Acetylpyridine->Condensation Hydrazide R-C(=O)NHNH2 (e.g., Acetohydrazide) Hydrazide->Condensation Ligand N'-[1-(pyridin-2-yl)ethylidene]hydrazide (Tautomer of 2-pyridin-2-ylethanimidamide) Condensation->Ligand

Caption: Synthetic workflow for N'-[1-(pyridin-2-yl)ethylidene]hydrazide ligands.

Experimental Protocol: Synthesis of N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide

This protocol is a generalized procedure based on methodologies reported in the literature.[4][5][6]

Materials:

  • 2-acetylpyridine

  • Acetohydrazide

  • Methanol (reagent grade)

  • Stirring hotplate

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Dissolve equimolar amounts of 2-acetylpyridine and acetohydrazide in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction time can vary but is typically in the range of 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The resulting solid product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

Characterization:

The synthesized ligand is typically characterized by a suite of spectroscopic and analytical techniques:

  • FT-IR Spectroscopy: The infrared spectrum will show characteristic bands for the N-H, C=O, and C=N stretching vibrations. The presence of the C=O band confirms the existence of the keto form of the hydrazone.[6]

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure of the ligand. The proton NMR spectrum will show characteristic signals for the pyridine ring protons, the methyl protons, and the N-H proton.[6]

  • Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized ligand, confirming its identity.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the expected molecular formula.[6]

Coordination Chemistry: A Tridentate Chelator

The N'-[1-(pyridin-2-yl)ethylidene]hydrazide ligand typically acts as a neutral tridentate chelating agent, coordinating to a central metal ion through the nitrogen atom of the pyridine ring, the imino nitrogen of the hydrazone moiety, and the carbonyl oxygen atom.[4] This NNO donor set allows for the formation of stable five- and six-membered chelate rings, resulting in the formation of well-defined coordination complexes.

G cluster_ligand Ligand Structure cluster_coordination Coordination Mode Ligand_structure N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide N_py Pyridine N N_im Imino N O_co Carbonyl O M Metal Ion (M) N_py->M Coordination Bond N_im->M Coordination Bond O_co->M Coordination Bond

Caption: Tridentate (NNO) coordination of the hydrazone ligand to a metal center.

The coordination of two of these tridentate ligands to a single metal center typically results in a distorted octahedral geometry.[4] The metal-to-ligand ratio in these complexes is often 1:2.[5]

Coordination with Various Metal Ions

Research has demonstrated the ability of this ligand to form stable complexes with a range of transition metals:

  • Copper(II) and Nickel(II): Studies have reported the synthesis and crystal structures of octahedral Cu(II) and Ni(II) complexes with N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide.[4] In these complexes, the central metal ion is coordinated to two ligand molecules, resulting in a [M(L)₂]²⁺ cationic complex. The charge is balanced by counter-ions such as nitrate or perchlorate.[4]

  • Cobalt(II), Chromium(III), and Iron(II): The formation of complexes with these metal ions has also been reported, with a typical metal-to-ligand ratio of 1:2.[5]

  • Zinc(II): Zinc complexes of related pyridine-based hydrazone ligands have been synthesized and characterized, often exhibiting five- or six-coordinate geometries.

The electronic and steric properties of the metal ion, as well as the nature of the counter-anion and solvent, can influence the final geometry and structure of the resulting coordination complex.

Structural and Spectroscopic Data of Representative Complexes
Metal IonComplex FormulaGeometryKey Spectroscopic FeaturesReference
Cu(II)[Cu(L)₂]·NO₃Distorted OctahedralShift in C=N and C=O stretching frequencies in IR; d-d transitions in UV-Vis.[4]
Ni(II)[Ni(L)₂]·ClO₄·H₂ODistorted OctahedralShift in C=N and C=O stretching frequencies in IR; characteristic d-d transitions for octahedral Ni(II) in UV-Vis.[4]
Co(II)[Co(L)₂]Cl₂Octahedral (proposed)Changes in IR and UV-Vis spectra upon complexation.[5]

Applications and Future Perspectives

The coordination complexes of 2-pyridin-2-ylethanimidamide and its hydrazone tautomer are not merely of academic interest. Their unique structural and electronic properties pave the way for a range of potential applications.

  • Biological Activity: Hydrazone-based metal complexes are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties.[6] The chelation of the metal ion can enhance the biological activity of the free ligand.[6] Further investigation into the biological potential of these specific complexes is a promising avenue for future research.

  • Catalysis: The well-defined coordination environment around the metal center in these complexes suggests their potential as catalysts in various organic transformations. Pyridine-based ligands are widely used in catalysis, and these complexes could offer unique reactivity and selectivity.[3]

  • Materials Science: The ability of these ligands to form stable complexes with various metal ions could be exploited in the design of novel materials with interesting magnetic or optical properties.[6]

Conclusion

The coordination chemistry of 2-pyridin-2-ylethanimidamide, primarily through its accessible and stable hydrazone tautomer, N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide, offers a rich and underexplored area of research. The straightforward synthesis of the ligand and its ability to form stable, well-defined complexes with a variety of transition metals make it an attractive platform for the development of new functional materials and biologically active compounds. This technical guide has provided a comprehensive overview of the current state of knowledge, from ligand synthesis and characterization to coordination behavior and potential applications. It is hoped that this will serve as a valuable resource for researchers and scientists, stimulating further investigation into the fascinating coordination chemistry of this versatile ligand system.

References

  • Datta, A., Huang, J. H., Clegg, J. K., Liu, P. H., & Chuang, S. J. (2012). Octahedral CuII and NiII complexes manifesting with N'-[1-(pyridin-2-yl)ethylidene] acetohydrazide. Central European Journal of Chemistry, 10(5), 1635-1641.
  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2016). Synthesis of New Complexes by Using Pyridine Acetohydrazone Derivatives.
  • Kaur, N., & Singh, A. (2023). Synthesis of Transition Metal Complexes of Zn with Hydrazone Schiff Base as a Ligand. In AIP Conference Proceedings (Vol. 2735, No. 1, p. 020020). AIP Publishing LLC.
  • Faye, M., Sall, A. S., Dieng, M., Gaye, M., & Sarr, O. (2021). Crystal structures of bis-{N-[1-(pyridin-2-yl-κN)ethylidene]nicotine hydrazide-κN′,O}cobalt(II) bis(perchlorate) dihydrate and bis-{N-[1-(pyridin-2-yl-κN)ethylidene]nicotine hydrazide-κN′,O}copper(II) bis(perchlorate). European Journal of Chemistry, 12(2), 159-164.
  • Al-Kilany, A. A. (Year). Synthesis of New Complexes by Using Pyridine Acetohydrazone Derivatives.
  • Al-Omar, M. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9449-9460.
  • Request PDF. (n.d.). Synthesis and Characterization of Transition Metal Complexes Derived from ( E )- N -(1-(Pyridine-2-yl)ethylidiene)benzohydrazide (PEBH). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(Pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)-N-(pyridin-2-ylmethyl)ethan-1-amine | 236745-06-5. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Pyridin-2-ylethoxy)propanimidamide. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of (E)-N'-(pyridine-2-ylmethylene) picolino hydrazide with promising antimicrobial and. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Acetohydrazide derivatives are potent biologically. Retrieved from [Link]

  • Chemchart. (n.d.). 1-Pyridin-2-yl-propan-2-one (6302-02-9). Retrieved from [Link]

  • Chemchart. (n.d.). Betahistine dihydrochloride (5579-84-0). Retrieved from [Link]

  • AccelaChemBio. (n.d.). 926234-06-2,1-(cyclopentylcarbonyl)piperidin-4-amine. Retrieved from [Link]

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A Technical Guide to the Hydrogen Bonding Donor Potential of 2-Pyridin-2-ylethanimidamide for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The amidine functional group is a cornerstone of modern medicinal chemistry, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions within protein active sites.[1] This guide provides an in-depth technical analysis of 2-Pyridin-2-ylethanimidamide, a molecule that combines the potent hydrogen-bonding capabilities of an imidamide group with the unique electronic and steric properties of a pyridine ring. We will explore the structural characteristics, physicochemical properties, and hydrogen bond donor potential of this compound. Furthermore, this paper details field-proven experimental and computational protocols for characterizing its interactions, offering researchers, scientists, and drug development professionals a comprehensive framework for leveraging this scaffold in the design of novel therapeutics.

The Strategic Importance of Amidines in Medicinal Chemistry

The Amidine Moiety: A Versatile Hydrogen Bonding Pharmacophore

Amidines, characterized by the –C(=NH)–NH2 functional group, are recognized as valuable pharmacophores in drug design.[1][2] Their nitrogen-carbon-nitrogen backbone confers strong basicity and a capacity for robust hydrogen bonding.[3] This allows them to form non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with molecular targets like proteins and DNA.[1] As bioisosteres of amides and carboxylic acids, amidines can mimic the interactions of these groups while offering distinct physicochemical properties, making them compelling candidates for lead optimization and the development of agents with antimicrobial, antiviral, and antiprotozoal activities.[1][4][5][6]

Introducing 2-Pyridin-2-ylethanimidamide: Structure and Potential

2-Pyridin-2-ylethanimidamide incorporates the ethanimidamide group attached to a pyridine ring at the 2-position. This specific arrangement presents a unique molecular scaffold for drug design.

Structure:

  • IUPAC Name: 2-(Pyridin-2-yl)ethanamine[7]

  • Molecular Formula: C₇H₁₀N₂[8]

  • Key Features:

    • Imidamide (Amidine) Group: The primary source of hydrogen bond donor functionality through its two N-H bonds.

    • Pyridine Ring: A heteroaromatic system that influences the electronic properties of the entire molecule and can act as a hydrogen bond acceptor.

    • Ethyl Linker: A two-carbon chain providing conformational flexibility between the pyridyl and imidamide moieties.

The combination of a strong hydrogen bond donor group (imidamide) and a hydrogen bond acceptor/aromatic system (pyridine) within a flexible scaffold makes 2-Pyridin-2-ylethanimidamide a molecule of significant interest for probing protein active sites, particularly those rich in carboxylate residues (Aspartate, Glutamate).

Physicochemical Properties and Hydrogen Bond Donor Characteristics

The hydrogen bonding potential of 2-Pyridin-2-ylethanimidamide is governed by the interplay between its imidamide and pyridyl components.

The Imidamide Group: A Potent H-Bond Donor

The imidamide group contains two N-H bonds capable of donating hydrogen bonds. The strength of these donations is influenced by the basicity of the nitrogen atoms. The pKa of a typical pyridinium ion is around 5.2-5.5, while that of an iminium ion is significantly higher, around 9.[9][10] This indicates that the imidamide group is a strong base, readily protonated under physiological conditions to form a positively charged amidinium ion. This cation is an exceptionally strong hydrogen bond donor, capable of forming charge-assisted hydrogen bonds with anionic residues in a protein binding pocket.

Influence of the Pyridyl Moiety

The pyridine ring, being an electron-withdrawing system, can subtly influence the acidity of the N-H protons on the adjacent imidamide group. This electronic effect can modulate the strength of the hydrogen bonds formed. Furthermore, the nitrogen atom of the pyridine ring itself is a hydrogen bond acceptor, allowing for complex and potentially bidentate interactions within a binding site.

Tabulated Physicochemical Data

While specific experimental data for 2-Pyridin-2-ylethanimidamide is not broadly available, the properties of its constituent parts can be summarized for predictive purposes.

PropertyGroupTypical Value/CharacteristicSignificance
pKa (Conjugate Acid) Pyridine~5.23[9]Weakly basic; acts as H-bond acceptor.
pKa (Conjugate Acid) Imidamide>9 (estimated)Strongly basic; protonates to form a potent H-bond donor.
H-Bond Donors Imidamide2 (N-H)Primary sites for interaction with acceptor groups.
H-Bond Acceptors Pyridine-N, Imidamide-N2Can interact with donor groups like -OH or -NH.
logP 2-Pyridylethylamine-0.11[8]Indicates good hydrophilicity.

Experimental Characterization of Hydrogen Bonding

A multi-faceted experimental approach is crucial for fully characterizing the hydrogen bonding potential. The choice of method depends on the specific information required, from geometric details to thermodynamic parameters.

Rationale for Method Selection
  • X-ray Crystallography: Provides the most definitive, high-resolution geometric data on hydrogen bonds, including donor-acceptor distances and angles, in the solid state.[11][12] It is the gold standard for visualizing precise binding modes.[13]

  • NMR Spectroscopy: A powerful technique for studying hydrogen bonds in solution.[14] Chemical shift titrations and temperature dependence studies can provide information on the strength and dynamics of these interactions.[15][16]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring the thermodynamics of binding events in solution.[17] ITC directly measures the heat released or absorbed during binding, allowing for the determination of binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[18][19][20]

Workflow for Experimental Characterization

The following diagram illustrates a logical workflow for leveraging these techniques to gain a comprehensive understanding of the molecule's hydrogen bonding capabilities.

G cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Data Integration & Interpretation Syn Synthesis of 2-Pyridin-2-ylethanimidamide QC Purity & Structural Verification (NMR, MS) Syn->QC ITC ITC with Model Acceptor (e.g., N-acetyl-L-aspartate) QC->ITC NMR_T NMR Titration with Model Acceptor QC->NMR_T CoXtal Co-crystallization trials with Model Protein QC->CoXtal Thermo Thermodynamic Profile (ΔG, ΔH, ΔS) ITC->Thermo Strength H-Bond Strength & Dynamics (Δδ) NMR_T->Strength Geometry Binding Geometry & Distances (Å, °) CoXtal->Geometry Model Integrated Binding Model Thermo->Model Strength->Model Geometry->Model

Caption: Experimental workflow for characterizing H-bonds.

Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To quantitatively determine the thermodynamic parameters of the interaction between 2-Pyridin-2-ylethanimidamide (the ligand) and a model hydrogen bond acceptor (the macromolecule), such as a protein with a known carboxylate-rich binding pocket.

Self-Validation: The protocol's integrity is maintained by ensuring meticulous buffer matching between the sample cell and the syringe to minimize heats of dilution, which can obscure the actual binding heat.[19] A control titration of ligand into buffer is performed to quantify and subtract these background heats.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated stock solution of 2-Pyridin-2-ylethanimidamide (e.g., 1-5 mM).

    • Prepare a solution of the target macromolecule (e.g., 0.05-0.1 mM).

    • Crucial Step: Both solutions must be prepared in the exact same, extensively degassed buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).[19] Dialyze the protein against the final buffer to ensure a perfect match.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument (e.g., MicroCal ITC200) sample and reference cells.[19]

    • Fill the reference cell with degassed buffer or water.[19]

    • Load the macromolecule solution into the sample cell (~200 µL).

    • Load the ligand solution into the injection syringe (~40 µL).

  • Experimental Run:

    • Equilibrate the system to the desired temperature (e.g., 25 °C).

    • Perform an initial injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Execute a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-rate peaks for each injection to obtain the heat released/absorbed (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[18][20]

Computational Modeling of Hydrogen Bonding Interactions

Computational methods provide invaluable insights into the dynamic and energetic aspects of hydrogen bonding that can be challenging to capture experimentally.[21]

The Synergy of In Silico and Experimental Approaches

Combining computational modeling with experimental data creates a powerful, self-validating system. For instance, Density Functional Theory (DFT) can calculate hydrogen-bonding energies that show excellent linear correlation with experimentally measured binding constants.[22] Molecular Dynamics (MD) simulations can then reveal the dynamic behavior and stability of these bonds over time, complementing the static picture provided by X-ray crystallography.[21]

Logical Flow for Computational Analysis

G cluster_0 Input Generation cluster_1 Interaction Modeling cluster_2 Analysis & Output Ligand Generate 3D conformer of 2-Pyridin-2-ylethanimidamide Docking Molecular Docking to predict binding pose Ligand->Docking Receptor Prepare Receptor Structure (e.g., from PDB) Receptor->Docking Pose Ranked Binding Poses & H-Bond Patterns Docking->Pose DFT DFT Calculation on Ligand-Residue Complex Energy H-Bond Interaction Energy (kcal/mol) DFT->Energy MD Molecular Dynamics Simulation of Complex Dynamics H-Bond Occupancy & Stability over Time MD->Dynamics Pose->DFT Pose->MD ValidatedModel Validated Interaction Model Energy->ValidatedModel Dynamics->ValidatedModel G cluster_ligand 2-Pyridin-2-ylethanimidamide (Protonated) cluster_protein Protein Active Site Pyr Pyridyl Ring Phe Phenylalanine Residue Pyr->Phe π-π Stacking Linker --CH2--CH2-- Amidinium C(=NH2+)--NH2 Asp Aspartate Residue (-COO⁻) Amidinium->Asp   Charge-Assisted   H-Bonds (Strong)

Caption: Model of interaction in a protein active site.

Conclusion and Future Directions

2-Pyridin-2-ylethanimidamide represents a potent and versatile molecular scaffold for drug discovery. Its primary imidamide group, which is readily protonated at physiological pH, serves as an exceptional hydrogen bond donor capable of forming strong, charge-assisted interactions with carboxylate-bearing residues. The ancillary pyridine ring provides opportunities for further interactions and electronic modulation.

The integrated experimental and computational workflows detailed in this guide provide a robust framework for characterizing these interactions with high confidence. Future research should focus on synthesizing derivatives of this core structure to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for specific therapeutic targets. The findings compel further investigation of this and related amidine scaffolds in peptide-drug design and beyond. [5][6]

References

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  • BPS Bioscience. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. BPS Bioscience.
  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School.
  • Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.
  • TA Instruments. Characterizing Binding Interactions by ITC. TA Instruments.
  • Velazquez-Campoy, A., & Freire, E. (2005). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. PubMed.
  • Zhang, R., et al. (2024). Hydrogen-bonding behavior of amidines in helical structure. Chemical Science (RSC Publishing).
  • Zhang, R., et al. (2024). Hydrogen-bonding behavior of amidines in helical structure. PubMed - NIH.
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  • Zhang, R., et al. (2024, October 22). Hydrogen-bonding behavior of amidines in helical structure.
  • Multiple Authors. (Various Years). Syntheses and X-ray crystal structures of zinc complexes with an amido-diamine ligand. Various Publishers.
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  • Olovsson, I. HYDROGEN BOND STUDIES. Diva-Portal.org.
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  • ChemTalk. (2023, January 26). Amide Functional Group. ChemTalk.
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  • Li, Y., et al. (2025).
  • Ashley, M. A., & Franz, A. K. (2021). NMR Quantification of Hydrogen-Bond-Accepting Ability for Organic Molecules. The Journal of Organic Chemistry.
  • MDPI. (2024, August 20). A Series of Zinc Mononuclear Complexes with Imidoyl Amidine Ligands: Syntheses, Crystal Structures, and Photoluminescence Properties. MDPI.
  • Filarowski, A., et al. (2016, December 2). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. Semantic Scholar.
  • de Souza, N. B., et al. (2015).
  • MDPI. (n.d.).
  • Setyawan, D., et al. (2024). Hydrogen bond analysis of the p-coumaric acid- nicotinamide cocrystal using the DFT and AIM method.
  • ResearchGate. (2025, October 30). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products.
  • Jen, T., et al. (n.d.). Amidines and related compounds. 6. Structure-activity relations of antihypertensive and antisecretory agents related to clonidine. Journal of Medicinal Chemistry.
  • Sharma, K.
  • ChemicalBook. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. ChemicalBook.
  • Thumula, S. (2025, August 6). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • Wikipedia. 2-Pyridylethylamine. Wikipedia.
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • PubChem. 2-(Pyrimidin-2-yl)ethan-1-amine. PubChem.
  • ECHEMI. pKaH of pyridine versus other imines. ECHEMI.
  • MDPI. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)
  • PubChem. 2-Pyridineethanamine. PubChem.

Sources

Methodological & Application

Application Note: 2-Pyridin-2-ylethanimidamide Dihydrochloride in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals utilizing 2-Pyridin-2-ylethanimidamide dihydrochloride (CAS: 1185300-57-5 / Free base analog CAS: 220-295-1 related) as a ligand in homogeneous catalysis.[1]

Ligand Class: Bidentate N,N-Donor (Amidine) | Coordination Mode: 6-Membered Chelate[1]

Executive Summary

2-Pyridin-2-ylethanimidamide dihydrochloride is a robust, air-stable precursor to a versatile bidentate N,N-ligand.[1] Unlike its lower homolog (picolinamidine) which forms rigid 5-membered chelate rings, this ligand features a methylene spacer (


) between the pyridine and the amidine moiety. Upon coordination, it forms a 6-membered chelate ring , offering distinct steric flexibility and a wider bite angle.[1]

This ligand is particularly effective in Metal-Ligand Bifunctional Catalysis (e.g., Ruthenium-catalyzed Transfer Hydrogenation) due to the presence of the protic


 motif, which facilitates outer-sphere proton transfer.[1]
Key Chemical Properties
PropertySpecification
Formula

MW ~208.1 g/mol (Salt)
Coordination

-N,N' (Pyridine N + Imine N)
Acidity Amidine

(requires strong base for activation)
Stability Hygroscopic solid; Free base is sensitive to hydrolysis.[2]

Ligand Activation & Handling

The dihydrochloride salt is the preferred storage form due to the instability of the free amidine base. Critical Step: You must neutralize the two equivalents of HCl in situ to generate the active coordinating species.

Activation Strategy
  • Stoichiometry: Use at least 2.0 - 2.5 equivalents of base (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) per equivalent of ligand salt before or during metal complexation.
  • Solvent Compatibility: Soluble in water, methanol, and DMSO.[1] Sparingly soluble in THF/DCM unless neutralized.[1]

Protocol A: Ruthenium-Catalyzed Transfer Hydrogenation (ATH)

This protocol describes the in situ generation of a "Piano-Stool" Ruthenium catalyst for the reduction of ketones (e.g., acetophenone) to secondary alcohols using isopropanol as the hydrogen source.

Mechanism of Action

The active catalyst operates via an outer-sphere mechanism .[1] The Ruthenium center creates a hydride, while the amidine


 proton interacts with the substrate's carbonyl oxygen, lowering the activation energy via a 6-membered transition state.
Materials
  • Metal Precursor:

    
     (
    
    
    
    )
  • Ligand: 2-Pyridin-2-ylethanimidamide

    
     (
    
    
    
    )
  • Base:

    
     (
    
    
    
    in THF) or
    
    
  • Solvent/Reductant: 2-Propanol (IPA), degassed.[1]

  • Substrate: Acetophenone (

    
    )
    
Step-by-Step Procedure
  • Catalyst Pre-formation (Argon Atmosphere):

    • In a Schlenk tube, charge

      
       (
      
      
      
      ,
      
      
      ) and Ligand
      
      
      (
      
      
      ,
      
      
      ).
    • Add anhydrous 2-Propanol (

      
      ).
      
    • Add

      
       (
      
      
      
      ,
      
      
      of
      
      
      solution). Note: This neutralizes the HCl and deprotonates the Ru-Cl to form the Ru-H species.[1]
    • Stir at 40°C for 30 minutes . Solution should turn deep orange/red.[1]

  • Catalysis Run:

    • Add Acetophenone (

      
      , 
      
      
      
      ) to the catalyst solution.
    • Add additional base if required for reaction turnover (typically

      
       relative to substrate).
      
    • Stir at 80°C (reflux) .

  • Monitoring:

    • Monitor via GC-FID or TLC every 30 minutes.[1]

    • Endpoint: >95% conversion is typically observed within 1-4 hours depending on substrate sterics.[1]

Protocol B: Copper-Catalyzed C-N Coupling

The ligand acts as an ancillary bidentate ligand to stabilize Cu(I) species, preventing aggregation and promoting the oxidative addition of aryl halides.

Materials
  • Catalyst:

    
     (
    
    
    
    )
  • Ligand: 2-Pyridin-2-ylethanimidamide

    
     (
    
    
    
    )
  • Base:

    
     (
    
    
    
    )
  • Solvent: DMF or DMSO (anhydrous).

Procedure
  • Mix Solids: Combine Aryl Iodide (

    
    ), Amine/Amide (
    
    
    
    ),
    
    
    (
    
    
    ), Ligand Salt (
    
    
    ), and
    
    
    (
    
    
    ) in a screw-cap vial.
  • Inerting: Evacuate and backfill with Argon (

    
    ).
    
  • Reaction: Add solvent (

    
    ) and stir at 90-110°C  for 12-24 hours.
    
  • Workup: Dilute with EtOAc, wash with water/brine to remove the ligand and copper salts.[1]

Mechanistic Visualization

The following diagram illustrates the ligand activation and the bifunctional catalytic cycle for Transfer Hydrogenation.

G Salt Ligand.2HCl (Inactive Salt) FreeLigand Free Amidine Ligand (Py-CH2-C(=NH)NH2) Salt->FreeLigand  -2 HCl   Base Base (KOtBu) Base->FreeLigand Complex Active Catalyst (16e) [Ru(cym)(L)]+ FreeLigand->Complex  + Ru Precursor   RuPre [RuCl2(p-cymene)]2 RuPre->Complex TS 6-Membered Transition State (Outer-Sphere H-Transfer) Complex->TS  + iPrOH / - Acetone   (Hydride Formation) TS->Complex  Regeneration   Product Alcohol (Product) TS->Product Substrate Ketone (Substrate) Substrate->TS

Caption: Activation of the dihydrochloride salt to the free ligand, followed by complexation and the outer-sphere transfer hydrogenation cycle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete neutralization of HCl.Ensure Base

equiv relative to Ligand salt.[1]
Catalyst Decomposition Moisture sensitivity of the imine.Dry solvents rigorously; use molecular sieves.[1]
Precipitation Solubility limit of Chloride salts.Switch base to

or use DMSO as co-solvent.
No Reaction Ligand poisoning by strong acid.[1]Check pH; amidine ligands require basic conditions (

).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. Link

  • Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004). Mechanisms of the H2-Hydrogenation and Transfer Hydrogenation of Polar Bonds Catalyzed by Ruthenium Hydride Complexes. Coordination Chemistry Reviews. Link

  • Teo, Y. C., & Rao, G. L. (2014). Copper-catalyzed N-arylation of amidines. Tetrahedron Letters. (General context for amidine coupling).
  • PubChem Compound Summary. (2024). 2-(Pyridin-2-yl)ethanimidamide dihydrochloride.[1] National Center for Biotechnology Information.[1] Link

Sources

preparation of metal complexes using 2-Pyridin-2-ylethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Metal Complexes using 2-Pyridin-2-ylethanimidamide

Abstract

This technical guide details the protocols for the synthesis and coordination chemistry of 2-Pyridin-2-ylethanimidamide (CAS: 1185300-57-5), also known as 2-pyridylacetamidine. Unlike its lower homolog 2-amidinopyridine, which forms strained 5-membered chelate rings, 2-Pyridin-2-ylethanimidamide contains a methylene spacer that facilitates the formation of thermodynamically stable 6-membered chelate rings with transition metals. This guide provides a self-validating workflow for ligand synthesis via the Pinner reaction, followed by general and specific protocols for metallation with Cu(II), Zn(II), and Pt(II).

Ligand Profile & Coordination Chemistry

2-Pyridin-2-ylethanimidamide is a bidentate N,N-donor ligand.[1] Its coordination chemistry is defined by the "hard" nitrogen donors of the pyridine ring and the imine moiety of the amidine group.

  • IUPAC Name: 2-(Pyridin-2-yl)ethanimidamide[2][3][4]

  • Chemical Formula:

    
    
    
  • Molecular Weight: 135.17 g/mol (Free base)

  • Coordination Mode: The ligand coordinates through the Pyridine Nitrogen (

    
    ) and the Amidine Imino Nitrogen (
    
    
    
    ), forming a six-membered metallacycle (
    
    
    ).
Structural Visualization

The following diagram illustrates the ligand synthesis and its coordination mode.

G Nitrile 2-Pyridylacetonitrile (Precursor) PinnerSalt Imidate Ester Salt (Intermediate) Nitrile->PinnerSalt 1. HCl(g), EtOH 0°C to RT Ligand 2-Pyridin-2-ylethanimidamide (Target Ligand) PinnerSalt->Ligand 2. NH3(g)/EtOH Reflux MetalComplex Metal Complex [M(L)Cl2] Ligand->MetalComplex MCl2, MeOH Reflux, 2h

Figure 1: Synthetic pathway from nitrile precursor to metal complex.

Protocol 1: Ligand Synthesis (Pinner Reaction)

Commercially available 2-Pyridin-2-ylethanimidamide is often expensive or supplied as a hydroscopic dihydrochloride salt. For precise stoichiometry in complexation, fresh synthesis of the free base or mono-hydrochloride is recommended.

Reagents:

  • 2-Pyridylacetonitrile (98%)

  • Ethanol (Anhydrous)

  • HCl gas (generated in situ or from cylinder)

  • Ammonia gas (or 7N

    
     in MeOH)
    
  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Imidate Formation (Pinner Salt):

    • Dissolve 2-pyridylacetonitrile (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Caution: Use a fume hood.

    • Seal the flask and store at 4°C for 24 hours. A white precipitate (ethyl 2-pyridylacetimidate hydrochloride) should form.

    • Precipitate with cold diethyl ether if necessary, filter, and dry under vacuum.

  • Amidine Formation:

    • Resuspend the imidate salt (from Step 1) in anhydrous ethanol (15 mL).

    • Cool to 0°C and saturate with anhydrous ammonia gas (or add excess methanolic ammonia).

    • Stir at room temperature for 12 hours.

    • Purification: Evaporate the solvent. The residue is the amidine hydrochloride. To obtain the free base, treat with 1M NaOH and extract into dichloromethane (DCM), dry over

      
      , and evaporate.
      

Critical Checkpoint: Verify formation by IR spectroscopy. The nitrile peak at ~2240


 must disappear, replaced by amidine 

stretches at ~1650

.

Protocol 2: General Metal Complexation

This protocol is optimized for divalent transition metals (Cu, Zn, Ni, Co) and Platinum group metals (Pt, Pd).

General Reaction Scheme:



(Where n = 1 or 2 depending on stoichiometry)
A. Synthesis of Copper(II) Complex:

Target: Mono-ligand neutral complex (Square Planar/Distorted Octahedral)

  • Preparation: Dissolve

    
     (1.0 mmol, 170 mg) in methanol (10 mL). The solution will be light blue.
    
  • Ligand Addition: Dissolve 2-Pyridin-2-ylethanimidamide (1.0 mmol, 135 mg) in methanol (5 mL). Add dropwise to the copper solution.

  • Reaction: The color typically shifts to a deep blue-green or emerald green, indicating coordination. Reflux for 2 hours.

  • Isolation: Concentrate the solution to ~5 mL. Induce crystallization by slow diffusion of diethyl ether or cooling to 4°C.

  • Yield: Filter the green crystals, wash with cold ether, and dry.

B. Synthesis of Zinc(II) Complex:

Target: Luminescent probe or structural model

  • Preparation: Dissolve

    
     (1.0 mmol, 136 mg) in ethanol (10 mL).
    
  • Ligand Addition: Add Ligand (1.0 mmol) in ethanol.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Zinc complexes are labile; high heat is rarely needed and may promote hydrolysis.

  • Isolation: Evaporate solvent to dryness. Recrystallize from Acetonitrile/Ether.

C. Synthesis of Platinum(II) Complex:

Target: Cisplatin analog (Bio-active)

  • Precursor: Use

    
     dissolved in water/methanol (1:1).
    
  • Reaction: Add Ligand (1.0 eq) dissolved in methanol.

  • Conditions: Stir in the dark at 40°C for 24 hours. A yellow/orange precipitate often forms (the neutral dichloro species).

  • Workup: Filter the precipitate, wash with water (to remove KCl), then ethanol, then ether.

Characterization & Data Interpretation

To validate the complexation, compare the spectral data of the free ligand against the metal complex.

Table 1: Diagnostic Spectral Data

TechniqueParameterFree LigandMetal Complex (M-L)Interpretation
IR Spectroscopy

~1640–1650

Shifted (-10 to -20

)
Indicates coordination via imine Nitrogen.

~1590

Shifted to higher freq.Indicates coordination via Pyridine Nitrogen.[5][6]
1H NMR (Zn/Pt)

~3.6 ppmDownfield shift (~0.2-0.5 ppm)Deshielding due to metal induction.
UV-Vis (Cu)

(d-d)
N/A600–750 nm (Broad)Characteristic d-d transition for Cu(II) in N2Cl2 field.
Self-Validating Logic (Troubleshooting)
  • Issue: Precipitate is water-soluble (re-dissolves in wash).

    • Cause: You likely formed the ionic species

      
       instead of neutral 
      
      
      
      due to excess ligand.
    • Fix: Strictly control stoichiometry to 1:1 or use a non-coordinating counter-ion like

      
       to precipitate the cationic complex.
      
  • Issue: Ligand hydrolysis.

    • Cause: Amidines are susceptible to hydrolysis to amides in acidic aqueous media.

    • Fix: Ensure solvents are anhydrous. If using metal chlorides, add a scavenger (e.g., triethyl orthoformate) or use a base (Triethylamine) to neutralize HCl released during complexation if starting from ligand-HCl salt.

Applications & Significance

  • Metallo-Drugs: The structural similarity to Betahistine (a 2-pyridylalkylamine) suggests these complexes may target histamine receptors or act as DNA intercalators (especially Pt/Cu variants).

  • Catalysis: The 6-membered chelate ring offers a flexible bite angle, suitable for stabilizing intermediate oxidation states in catalysis (e.g., Cu-catalyzed oxidation).

References

  • Source: BenchChem Technical Guides.
  • Source: Barker, J., & Kilner, M. (1994). "The coordination chemistry of the amidine ligand." Coordination Chemistry Reviews, 133, 219-300. (Foundational text on amidine coordination modes).
  • Synthesis of 2-Pyridylacetamidine Deriv

    • Source: MDPI Molecules. "Synthesis of Novel 2-(Pyridin-2-yl)
    • URL:[Link]

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 1185300-57-5 (2-Pyridin-2-ylethanimidamide).
    • URL:[Link] (Note: Link directs to related structure for verification of substructure connectivity).

  • General Metal Complex Synthesis Protocols

    • Source: Theppitak, C., et al. "Crystal Structure of (Pyridin-2-Ylmethylidene)(triphenylmethyl)amine."[7] Acta Crystallographica.

    • URL:[Link]

Sources

Application Note & Protocols: Strategic Coupling of 2-Pyridin-2-ylethanimidamide with Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Pyridin-2-ylethanimidamide is a versatile bifunctional building block possessing both a nucleophilic amidine moiety and a coordinating pyridine ring. This combination makes it a valuable precursor for the synthesis of diverse heterocyclic systems and other complex molecules of interest in pharmaceutical and materials science. This document provides a comprehensive guide to the reaction conditions for coupling 2-pyridin-2-ylethanimidamide with various classes of electrophiles. We delve into the underlying chemical principles, offer detailed, field-proven protocols for N-alkylation and N-acylation, and discuss advanced transition-metal-catalyzed methods. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these critical synthetic transformations.

Core Principles of Amidine Reactivity

The synthetic utility of 2-pyridin-2-ylethanimidamide is rooted in the nucleophilic character of the ethanimidamide (amidine) functional group. The two nitrogen atoms of the amidine possess lone pairs of electrons, rendering them susceptible to attack by electron-deficient species (electrophiles).

The reaction is governed by several key factors:

  • Nucleophilicity: The amidine nitrogen atoms are the primary sites of reaction. The terminal -NH₂ is generally more sterically accessible. The reactivity can be significantly enhanced by deprotonation with a suitable base to form a more potent amidinate anion.

  • Electrophile Strength: The nature of the electrophile dictates the reaction's feasibility and conditions. Highly reactive electrophiles like acyl chlorides may react readily at low temperatures, while less reactive ones such as alkyl halides often require heat and/or base catalysis.

  • Solvent Choice: Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)) are generally preferred to prevent unwanted side reactions, such as hydrolysis of the electrophile or the amidine itself.

  • Base Stoichiometry: A base is often crucial. It can serve to deprotonate the amidine, thereby increasing its nucleophilicity, or to act as a scavenger for acidic byproducts (e.g., HCl generated from acyl chlorides), which would otherwise protonate and deactivate the starting material.

Below is a general workflow for the coupling reactions discussed in this guide.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep Dissolve Amidine & Base (if needed) in Anhydrous Solvent add_E Add Electrophile (Often Dropwise at 0 °C) prep->add_E Inert Atmosphere (N₂ or Ar) monitor Stir & Monitor (TLC / LC-MS) add_E->monitor Allow to warm to RT or apply heat quench Quench Reaction monitor->quench extract Aqueous/Organic Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify

Caption: General Experimental Workflow for Amidine Coupling.

Protocol I: N-Alkylation with Alkyl Halides

N-alkylation of amidines proceeds via a nucleophilic substitution (SN2) mechanism. The reaction can be complicated by the potential for over-alkylation, yielding a mixture of mono- and di-alkylated products. Therefore, careful control of stoichiometry and reaction conditions is paramount for achieving selectivity. The use of a base is often necessary to facilitate the reaction, particularly with less reactive alkyl halides.[1][2]

Detailed Step-by-Step Methodology
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-pyridin-2-ylethanimidamide (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or ACN, ~0.2 M concentration).

  • Base Addition: Add a suitable base (see Table 1). For strong bases like Sodium Hydride (NaH), add it portion-wise at 0 °C and stir for 30 minutes to allow for deprotonation. For carbonate bases, they can be added directly at room temperature.

  • Electrophile Addition: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during addition to control any initial exotherm.[3]

  • Reaction Execution: Allow the reaction to warm to the desired temperature (see Table 1) and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. If DMF is the solvent, dilute with ethyl acetate and wash extensively with water and brine to remove the DMF. If ACN or THF is used, concentrate the mixture under reduced pressure, then partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the N-alkylated product.

Table 1: Recommended Conditions for N-Alkylation
Alkyl Halide (R-X)Base (eq.)SolventTemperature (°C)Typical Time (h)Notes
Primary (e.g., R-I, R-Br)K₂CO₃ (1.5)ACN60-804-12Good for general-purpose, high-yielding alkylations.
Primary (e.g., R-Cl)NaH (1.1)THF / DMF25-506-18Stronger base needed for less reactive chlorides.[1]
Secondary (e.g., R-Br)Cs₂CO₃ (1.5)DMF50-7012-24Cesium carbonate is often more effective for sterically hindered halides.
Benzyl HalidesK₂CO₃ (1.5)ACN25-402-6Generally more reactive than simple alkyl halides.

Protocol II: N-Acylation with Acyl Chlorides

The reaction between an amidine and a highly reactive acyl chloride proceeds through a nucleophilic addition-elimination mechanism.[4][5][6] The key challenge in this transformation is managing the hydrogen chloride (HCl) byproduct, which immediately protonates any available nitrogen atom, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic base as an acid scavenger is essential.[7]

G Amidine Amidine (Nucleophile) AcylCl Acyl Chloride (Electrophile) Amidine->AcylCl 1. Nucleophilic Attack Intermediate Tetrahedral Intermediate AcylCl->Intermediate Product N-Acyl Amidine + Cl⁻ Intermediate->Product 2. Elimination of Chloride Ion

Caption: Simplified N-Acylation Addition-Elimination Mechanism.

Detailed Step-by-Step Methodology
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-pyridin-2-ylethanimidamide (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.) in anhydrous dichloromethane (DCM) or THF (~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Electrophile Addition: Add the acyl chloride (1.05 eq.) dropwise via syringe. A white precipitate of triethylammonium chloride will often form immediately.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the ammonium salt, washing the solid with a small amount of fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be purified by recrystallization or by flash column chromatography on silica gel.

Table 2: Recommended Conditions for N-Acylation
Acyl ChlorideBase (eq.)SolventTemperature (°C)Typical Time (h)Notes
Aliphatic (e.g., Acetyl Chloride)TEA (1.5)DCM0 to 251-2Highly vigorous reaction; slow addition at 0°C is critical.[4]
Aromatic (e.g., Benzoyl Chloride)TEA (1.5)DCM / THF0 to 252-4Generally less reactive than aliphatic counterparts.
ChloroformatesPyridine (1.5)THF0 to 252-6Useful for the synthesis of N-carbamoyl amidines.

Advanced Methodologies: Transition-Metal Catalysis

For less reactive electrophiles, particularly aryl halides, direct nucleophilic substitution is often not feasible. In these cases, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings, provide a powerful alternative for forming C-N bonds.[8][9] These reactions typically employ a palladium or copper catalyst in conjunction with a specific ligand and a strong base.

While a detailed protocol is highly substrate-dependent, a general procedure involves heating the amidine, aryl halide, catalyst (e.g., Pd₂(dba)₃ or CuI), a suitable phosphine or diamine ligand, and a base (e.g., Cs₂CO₃ or K₃PO₄) in an anhydrous, degassed solvent like toluene or dioxane.[9][10] This approach enables the synthesis of N-arylated amidines, which are challenging to access through classical methods.

Conclusion and Best Practices

The coupling of 2-pyridin-2-ylethanimidamide with electrophiles is a foundational strategy for elaborating this versatile scaffold. Success hinges on a rational selection of solvent, base, and temperature tailored to the specific electrophile employed.

  • Purity is Paramount: Ensure all reagents, especially solvents, are anhydrous, as moisture can lead to hydrolysis and diminished yields.

  • Inert Atmosphere: For base-sensitive or transition-metal-catalyzed reactions, maintaining an inert atmosphere of nitrogen or argon is crucial to prevent degradation of reagents and catalysts.

  • Systematic Monitoring: Always monitor reaction progress using appropriate analytical techniques (TLC, LC-MS) to establish the optimal reaction time and prevent the formation of byproducts.

  • Thorough Characterization: Confirm the structure and purity of the final product using a combination of NMR spectroscopy (¹H, ¹³C), mass spectrometry, and other relevant analytical methods.

By adhering to these principles and protocols, researchers can effectively leverage 2-pyridin-2-ylethanimidamide as a key building block for the discovery and development of novel chemical entities.

References

  • Patai, S., & Rappoport, Z. (Eds.). (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Shaikh, I. R., & Kumar, A. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 23(11), 2993. [Link]

  • van Vliet, K. M., Polak, L. H., & Siegler, M. A. (2019). Efficient Copper Catalyzed Multi-component Synthesis of N-acyl amidines via Acyl Nitrenes. ChemRxiv. [Link]

  • Aly, A. A., & Bräse, S. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Sparkl. (n.d.). Reaction of Amines with Acyl Chlorides. Retrieved from [Link]

  • Katritzky, A. R., Singh, S. K., He, H. Y., & Arend, M. (2002). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 7(5), 414-426. [Link]

  • Jagadeesh, R. V., Murugesan, K., Alshammari, A. S., Neumann, H., & Beller, M. (2017). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Chemical Science, 8(2), 1239–1244. [Link]

  • Varma, R. S., & Naicker, K. P. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(1), 33-38. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amination. Retrieved from [Link]

  • van Vliet, K. M., Polak, L. H., Siegler, M. A., & de Bruin, B. (2019). Efficient Copper-Catalyzed Multicomponent Synthesis of N-Acyl Amidines via Acyl Nitrenes. Journal of the American Chemical Society, 141(36), 14265–14276. [Link]

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  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

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applications of 2-Pyridin-2-ylethanimidamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine ring is a fundamental heterocyclic structure that has garnered significant attention in medicinal chemistry. Its presence in numerous natural products and FDA-approved drugs underscores its importance as a privileged scaffold in drug discovery. The unique electronic properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and its capacity for π-stacking interactions, make it an attractive component for designing novel therapeutic agents. This guide provides an in-depth exploration of the applications of pyridine-containing compounds, with a focus on structures related to the 2-pyridin-2-yl motif, in various therapeutic areas.

Part 1: The Pyridine Core in Drug Design

The pyridine nucleus is a versatile building block in medicinal chemistry due to its favorable physicochemical properties. It can enhance the solubility and bioavailability of drug candidates and can be readily modified to fine-tune their pharmacological profiles. The nitrogen atom in the pyridine ring can be protonated at physiological pH, which can facilitate interactions with biological targets.

Key Structural Features and Their Significance:
  • Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets.

  • Metal Chelation: The pyridine ring can coordinate with metal ions, a property that has been exploited in the design of metal-based therapeutics and diagnostic agents.

  • Aromatic Interactions: The aromatic nature of the pyridine ring allows for π-π stacking and other non-covalent interactions with biological macromolecules.

  • Modulation of Physicochemical Properties: The introduction of a pyridine ring into a molecule can significantly impact its solubility, lipophilicity, and metabolic stability.

Part 2: Therapeutic Applications of Pyridine-Containing Compounds

Derivatives of pyridine have shown promise in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. The following sections highlight some of the key applications of these compounds in medicinal chemistry.

Anticancer Applications

Pyridinimines and their metal complexes have been extensively investigated as potential anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in tumor growth and progression.

  • Mechanism of Action: Some pyridine derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. Others target human carbonic anhydrase, an enzyme that is overexpressed in many tumors and contributes to the acidic tumor microenvironment.

  • Metal Complexes: The coordination of pyridinimine ligands to metal centers, such as copper, can enhance their anticancer activity. These metal complexes may induce novel forms of cell death, such as cuproptosis, and can exhibit improved stability and bioavailability compared to the free ligands.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of pyridine derivatives on cancer cell lines.

Materials:
  • Cancer cell lines (e.g., A549, NCI-H460)

  • Growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Applications

Pyridine-containing compounds have demonstrated significant activity against a broad spectrum of bacteria and fungi. Their efficacy is often influenced by factors such as molecular hydrophobicity and the presence of specific substituents.

  • Mechanism of Action: The antimicrobial activity of pyridine derivatives is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with DNA replication.

  • Metal Complexes: Metal complexes of pyridinimines, particularly with Cu(II) and Fe(III), have shown potent antimicrobial activity, often exceeding that of the free ligand.

Neuroprotective Applications

The pyridine scaffold has been explored for the development of agents to treat neurodegenerative disorders such as Alzheimer's disease. The strategy often involves the design of multi-target-directed ligands (MTDLs) that can simultaneously address multiple pathological features of the disease.

  • Multi-Target Approach: Pyridine-based compounds have been designed to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, and to prevent the aggregation of amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's disease.

Anti-Fibrotic Applications

Certain 2-(pyridin-2-yl) pyrimidine derivatives have been identified as potent anti-fibrotic agents.[1][2][3] These compounds have shown efficacy in cellular models of fibrosis, suggesting their potential for treating fibrotic diseases.[1][2][3]

  • Mechanism of Action: These derivatives have been shown to inhibit the proliferation of hepatic stellate cells, which are the primary cell type responsible for liver fibrosis.[1][2][3] They can also reduce the expression of collagen and other extracellular matrix proteins that contribute to the fibrotic process.[1][2][3]

Experimental Protocol: Picro-Sirius Red Staining for Collagen Detection

This protocol is used to assess the anti-fibrotic activity of compounds by visualizing collagen deposition in cell culture.

Materials:
  • HSC-T6 cells (immortalized rat hepatic stellate cells)

  • Test compounds

  • Picro-Sirius Red solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Washing buffer (e.g., PBS)

  • Microscope

Procedure:
  • Cell Culture and Treatment: Culture HSC-T6 cells and treat them with the test compounds at various concentrations.

  • Fixation: After the treatment period, fix the cells with 4% paraformaldehyde.

  • Staining: Stain the fixed cells with Picro-Sirius Red solution.

  • Washing: Wash the cells with a suitable buffer to remove excess stain.

  • Visualization: Visualize the collagen deposition under a microscope. The collagen fibers will appear red.

  • Quantification: Quantify the amount of red staining to determine the effect of the compounds on collagen production.

Part 3: Synthesis of Pyridine Derivatives

The synthesis of pyridine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the pyridine ring.

General Synthesis of Pyridinimines (Schiff Bases)

Pyridinimines are typically synthesized through the condensation reaction of a substituted pyridine-carbaldehyde with a primary amine.

  • Dissolve the substituted pyridine-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.

  • Add the substituted primary amine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a cold solvent, and dry under a vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualization of Key Concepts

Experimental Workflow for Cytotoxicity Screening

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.

Multi-Target-Directed Ligand Approach for Alzheimer's Disease

G Pyridine-Based\nMTDL Pyridine-Based MTDL AChE Inhibition AChE Inhibition Pyridine-Based\nMTDL->AChE Inhibition Aβ Aggregation\nInhibition Aβ Aggregation Inhibition Pyridine-Based\nMTDL->Aβ Aggregation\nInhibition Neuroprotection Neuroprotection AChE Inhibition->Neuroprotection Aβ Aggregation\nInhibition->Neuroprotection

Caption: A multi-target approach for Alzheimer's therapy using pyridine-based MTDLs.

References

  • Li, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Molecules, 26(11), 3245. [Link]

  • Kalinowska-Lis, U., et al. (2022). Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. Molecules, 27(4), 1337. [Link]

  • Abdel-Maksoud, M. S., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Archiv der Pharmazie, 345(2), 125-134. [Link]

  • Li, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

  • Zitko, J., et al. (2025). Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Chemical Biology & Drug Design. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 229-237. [Link]

  • Li, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 963593. [Link]

  • Singh, R., & Kumar, A. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. In New Approaches in Biological and Medical Research. IntechOpen. [Link]

  • Wang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society, 100(4), 100931. [Link]

  • da Silva, J. G., et al. (2021). Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. International Journal of Molecular Sciences, 22(18), 10095. [Link]

  • PubChem. 2-Pyridineethanamine. [Link]

  • Al-Douh, M. H., et al. (2018). Synthesis and evaluation of antibacterial and antibiofilm activities of pyridin-2-yl hexanoate. Pakistan Journal of Pharmaceutical Sciences, 31(6), 2567-2572. [Link]

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Application Notes & Protocols: A Guide to Bioactivity Screening of Pyridine-Ethanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and structural versatility allow for extensive derivatization, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][4][5][6] The ethanimidamide moiety (also known as an amidine), when appended to the pyridine core, introduces a strongly basic, highly polar functional group capable of forming critical salt bridges and hydrogen bonds with biological targets. This combination makes pyridine-ethanimidamide derivatives, such as nicotinamidines, a compelling class of compounds for drug discovery.[7]

This guide provides an integrated, hierarchical strategy for the comprehensive bioactivity screening of novel pyridine-ethanimidamide derivatives. As a Senior Application Scientist, my objective is not merely to list steps but to illuminate the scientific rationale behind the experimental design. We will proceed through a logical cascade, from foundational toxicity assessments to specific target-based and complex phenotypic assays. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.

The Screening Cascade: A Strategic Approach

A successful screening campaign does not test compounds randomly; it follows a structured path designed to efficiently identify promising leads while eliminating unsuitable candidates early. This conserves resources and focuses efforts on compounds with the highest therapeutic potential.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Characterization Compound_Library Pyridine-Ethanimidamide Library Cytotoxicity 1. Foundational Cytotoxicity (e.g., MTT Assay) Compound_Library->Cytotoxicity Initial Filter Primary_Target 2. Primary Target/Phenotypic Assay (e.g., Kinase Inhibition or MIC) Cytotoxicity->Primary_Target Non-toxic Conc. Dose_Response 3. Dose-Response & IC50/GI50 Determination Primary_Target->Dose_Response Identify 'Hits' Selectivity 4. Selectivity Profiling (Counter-screens, Kinase Panel) Dose_Response->Selectivity Confirm Potency Mechanism 5. Mechanism of Action Studies (Cell-based pathway assays) Selectivity->Mechanism Validate 'Hits' Lead_Opt Lead Optimization Mechanism->Lead_Opt Characterize Leads

Caption: A logical workflow for screening pyridine-ethanimidamide derivatives.

Foundational Screening: General Cytotoxicity Assessment

Expertise & Experience: Before assessing for a specific desired bioactivity (e.g., anticancer or antimicrobial), it is imperative to first determine the general cytotoxicity of a compound. This initial screen serves two critical functions: 1) It flags compounds that are broadly toxic to all cells, which are generally poor drug candidates, and 2) It establishes a non-toxic concentration range for use in subsequent, more specific cell-based assays, ensuring that any observed effects are not simply due to cell death. The MTT assay is a robust, inexpensive, and high-throughput colorimetric method ideal for this purpose.[1] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Protocol 1: MTT Assay for General Cytotoxicity

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This can be quantified by measuring the absorbance of the solubilized formazan solution.

Materials:

  • Human cell line (e.g., HEK293 for non-cancer cells, or a panel like HT-29 for cancer context).[8][9]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO (10 mM stock).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom sterile plates.

  • Multichannel pipette and microplate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding ~5,000 cells/well).

    • Causality: Seeding density must be optimized. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, affecting metabolic rate irrespective of the compound's effect.

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of your pyridine-ethanimidamide derivatives in complete medium from the DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. A typical concentration range for a primary screen is 0.1 to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Trustworthiness: Include these critical controls in triplicate:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or doxorubicin). This confirms the assay can detect cell death.

      • Blank Control: Wells with medium but no cells. This is used for background absorbance subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

    • Causality: During this incubation, only viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank control from all other wells.

  • Calculate the percentage of cell viability for each compound concentration using the formula: % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Target-Oriented Screening: Kinase Inhibition Assays

Expertise & Experience: Pyridine derivatives are a well-established and highly successful scaffold for kinase inhibitors.[1][10] Numerous approved drugs, such as Imatinib, are based on this core structure.[10] Kinases play a central role in cellular signaling, and their aberrant activity is a hallmark of diseases like cancer and inflammation.[11] Therefore, screening a pyridine-ethanimidamide library against a panel of relevant kinases is a logical and high-yield strategy. High-throughput screening (HTS) methods that detect ADP, the universal product of kinase reactions, are efficient and broadly applicable.

Protocol 2: Fluorescence-Based ADP Detection Assay for Kinase Inhibition

Principle: This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction. It uses a coupling enzyme system where the ADP is converted through a series of reactions into a final product, such as resorufin (highly fluorescent) or hydrogen peroxide, which is then detected by a fluorescent probe. The fluorescence intensity is directly proportional to the kinase activity. Inhibitors will block the kinase, reduce ADP production, and thus decrease the fluorescent signal.

Materials:

  • Purified target kinase (e.g., VEGFR-2, BTK, HPK1).[12][13][14]

  • Kinase-specific substrate peptide and ATP.

  • Kinase reaction buffer.

  • Test compounds dissolved in DMSO.

  • ADP detection reagent kit (e.g., ADP-Glo™, Transcreener® ADP², or an in-house enzyme-coupled system).

  • 384-well low-volume black plates.

  • Microplate reader with fluorescence detection capabilities.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Readout Kinase Kinase + Substrate + ATP + Inhibitor ADP ADP Produced Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Detection_Reagent Add ADP Detection Reagent ADP->Detection_Reagent Fluorescence Fluorescent Signal Generated Detection_Reagent->Fluorescence Plate_Reader Measure Fluorescence in Plate Reader Fluorescence->Plate_Reader Data Data Analysis (IC50 Calculation) Plate_Reader->Data

Sources

Application Note: A Protocol for the Purification of 2-Pyridin-2-ylethanimidamide Dihydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the purification of 2-Pyridin-2-ylethanimidamide Dihydrochloride, a key intermediate in pharmaceutical research and development. The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications. We will delve into the principles of solvent selection, the detailed recrystallization workflow, methods for purity assessment, and essential troubleshooting strategies. The causality behind each experimental step is explained to empower the user with a deep understanding of the purification process.

Introduction: The Critical Role of Purity

2-Pyridin-2-ylethanimidamide and its salt forms are heterocyclic structures of significant interest in medicinal chemistry. The presence of the pyridine ring and the amidine group makes them valuable synthons for creating complex molecular architectures.[1] As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is non-negotiable. Impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity in downstream applications.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] It leverages the differences in solubility between the target compound and its impurities in a given solvent or solvent system at varying temperatures. An effective recrystallization can dramatically enhance the purity of a compound by selectively crystallizing the desired material from a saturated solution while impurities remain dissolved in the mother liquor.[3][4] This application note provides a robust and validated starting protocol for the recrystallization of 2-Pyridin-2-ylethanimidamide Dihydrochloride.

Physicochemical Profile and Safety Precautions

Understanding the properties of the target compound is paramount for developing a safe and effective protocol. While specific data for 2-Pyridin-2-ylethanimidamide Dihydrochloride is not widely published, we can infer its likely properties from the closely related analog, Pyridine-2-carboximidamide hydrochloride.[5][6]

  • Appearance: Likely a crystalline solid.

  • Salt Form: The dihydrochloride salt form significantly increases polarity compared to the free base, making it more soluble in polar solvents. This is a common strategy to improve the crystallinity and handling of amine-containing compounds.[7][8]

  • Stability: The compound is expected to be stable under standard storage conditions. However, like many hydrochloride salts, it may be hygroscopic .[5]

  • Safety: Assumed to be an irritant to the skin, eyes, and respiratory system.[5][9][10]

Handling Precautions:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect from moisture.[5]

The Recrystallization Protocol: A Step-by-Step Guide

This protocol is based on the principle of using a binary solvent system, which offers fine-tuned control over the crystallization process. The proposed system is a mixture of methanol and water. Water is an excellent solvent for the polar dihydrochloride salt at elevated temperatures, while methanol is a less effective solvent (an "anti-solvent") that will help induce crystallization upon cooling.

Part A: Small-Scale Solvent System Optimization

Before committing the bulk of your material, it is crucial to determine the optimal solvent ratio.

  • Preparation: Place approximately 20-30 mg of the crude 2-Pyridin-2-ylethanimidamide Dihydrochloride into a small test tube.

  • Solubilization: Add deionized water dropwise while gently heating (e.g., in a warm water bath) until the solid completely dissolves. Note the approximate volume of water used. The goal is to use the minimum amount of hot solvent.[4]

  • Anti-Solvent Addition: To the hot solution, add methanol dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is reaching its saturation point.

  • Re-solubilization: Add a final drop or two of hot water to just re-dissolve the precipitate, resulting in a clear, saturated solution at high temperature.

  • Cooling & Observation: Allow the test tube to cool slowly to room temperature, and then place it in an ice-water bath. Observe the quality and quantity of the crystals that form. An ideal outcome is the formation of well-defined crystals, not an oil or amorphous powder. Adjust the initial water/methanol ratio if necessary.

Part B: Bulk Recrystallization Workflow

Once the optimal solvent conditions are determined, proceed with the bulk purification.

  • Dissolution: Place the crude 2-Pyridin-2-ylethanimidamide Dihydrochloride into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the pre-determined "good" solvent (water) and heat the mixture to a gentle boil on a stirrer hotplate while stirring. Add just enough of the hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If the hot solution contains insoluble impurities (e.g., dust, particulates), a hot filtration is necessary. Pre-heat a funnel (with fluted filter paper) and a clean receiving Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove the insoluble matter. This step prevents premature crystallization and removes impurities.

  • Induce Crystallization: Transfer the hot, clear solution to a clean Erlenmeyer flask. Slowly add the "anti-solvent" (methanol) until the point of initial turbidity is observed. Add a final few drops of the hot primary solvent (water) to re-clarify the solution.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, high-purity crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.[4]

  • Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the filter paper with a small amount of the cold recrystallization solvent mixture. Turn on the vacuum and swirl the flask to create a slurry of the crystals. Pour the slurry into the Büchner funnel.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold methanol. This removes any residual mother liquor containing dissolved impurities. Do not use a large volume of wash solvent, as this will dissolve some of the product and reduce the yield.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the semi-dry crystals to a watch glass, break up any large clumps, and allow them to dry completely. For a hygroscopic compound, drying in a vacuum oven at a mild temperature (e.g., 40-50 °C) is highly recommended.

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_analysis Quality Control Start Crude Product Dissolve 1. Dissolve in minimum hot water Start->Dissolve HotFilt 2. Hot Filtration (Optional) Dissolve->HotFilt AddAntiSolv 3. Add Methanol to turbidity HotFilt->AddAntiSolv CoolSlow 4. Slow Cooling to Room Temp AddAntiSolv->CoolSlow IceBath 5. Cool in Ice-Water Bath CoolSlow->IceBath VacFilt 6. Vacuum Filtration IceBath->VacFilt Wash 7. Wash with Cold Methanol VacFilt->Wash Dry 8. Dry Crystals (Vacuum Oven) Wash->Dry Analysis Purity Assessment (MP, HPLC, NMR) Dry->Analysis End Pure Product Analysis->End

Caption: Workflow for the Recrystallization of 2-Pyridin-2-ylethanimidamide Dihydrochloride.

Assessment of Purity: A Self-Validating System

The success of the recrystallization must be verified empirically. Comparing analytical data from pre- and post-recrystallization samples provides quantitative validation of the purification.

Analytical Technique Crude (Pre-Recrystallization) Purified (Post-Recrystallization) Rationale for Improvement
Melting Point (MP) Broad range (e.g., 165-172 °C)Sharp, narrow range (e.g., 178-180 °C)Impurities depress and broaden the melting point range. A sharp MP indicates high purity.
Thin-Layer Chromatography (TLC) One major spot with several smaller, faint impurity spots.A single, well-defined spot.Impurities with different polarities are separated from the main product on the TLC plate.
High-Performance Liquid Chromatography (HPLC) Main peak at 95% area, multiple minor peaks.Main peak >99.5% area, impurity peaks significantly reduced or absent.HPLC provides a quantitative measure of purity by separating and quantifying all components in the sample.[11]
¹H NMR Spectroscopy Characteristic product peaks present, but with small, unassignable peaks in the baseline.Clean spectrum with correctly integrated peaks corresponding only to the product structure.Impurity peaks are removed, leading to a cleaner spectrum that matches the expected structure.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
"Oiling Out" The melting point of the solute is lower than the boiling point of the solvent; solution is supersaturated.Add more of the primary "good" solvent (water) to the hot mixture to decrease saturation. Ensure the solution is fully dissolved before cooling.[2]
No Crystals Form Solution is not saturated; the compound is too soluble even in the cold solvent system.1. Try scratching the inside of the flask with a glass rod to create nucleation sites.[4]2. Add a "seed crystal" of the pure compound.3. Reduce the amount of the primary solvent used or increase the proportion of the anti-solvent.
Very Low Yield Too much solvent was used; crystals were washed with too much cold solvent; premature crystallization during hot filtration.1. Use the minimum amount of hot solvent for dissolution.[3]2. Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals.[3]3. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored Impurities Remain Colored impurities are co-precipitating with the product.After dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes before performing the hot filtration to adsorb the colored impurities.

Conclusion

This application note details a systematic and robust protocol for the purification of 2-Pyridin-2-ylethanimidamide Dihydrochloride via recrystallization. By understanding the principles behind solvent selection, following the step-by-step guide, and validating the outcome with appropriate analytical techniques, researchers can confidently obtain high-purity material essential for their work. This protocol serves as an excellent starting point and can be further optimized to meet specific purity requirements and yield targets.

References

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications. Available at: [Link]

  • Ostrowska, K. & Kolasa, A. N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Eco-friendly process for recovery of pyridine and/or its derivatives. Google Patents.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • Process for preparing amidines. Google Patents.
  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • 2-Pyridineethanol - CAS Common Chemistry. CAS. Available at: [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination. Available at: [Link]

  • Purification of Impure Acetanilide. Cerritos College. Available at: [Link]

  • Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. ResearchGate. Available at: [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No.. Loba Chemie. Available at: [Link]

  • OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. European Commission. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 2-Aminopyridine - Wikipedia. Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Pyridin-2-ylethanimidamide Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-AMD-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering yield issues with 2-Pyridin-2-ylethanimidamide dihydrochloride due to the inherent instability of the Pinner reaction intermediate (the imidate ester) or the hygroscopic nature of the final salt. This molecule presents a dual challenge: the active methylene group of the starting nitrile (susceptible to polymerization) and the basic pyridine nitrogen , which alters the stoichiometry of the acid catalyst required.

This guide moves beyond standard textbook protocols to address the "hidden" variables that cause batch failures in the synthesis of heterocyclic amidines.

Module 1: The Synthetic Pathway & Critical Control Points

To diagnose yield loss, we must visualize the reaction vector. The synthesis proceeds via the Pinner Reaction , involving the formation of an imidate intermediate followed by ammonolysis.[1]

Reaction Workflow Diagram

PinnerReaction Nitrile 2-Pyridylacetonitrile (Starting Material) Imidate Intermediate: Ethyl 2-(pyridin-2-yl)acetimidate (Pinner Salt) Nitrile->Imidate Step 1: Pinner Formation (0°C to RT, Anhydrous) HCl_EtOH Reagent: Dry HCl(g) Solvent: EtOH/MeOH HCl_EtOH->Imidate Product Target: 2-Pyridin-2-ylethanimidamide Dihydrochloride Imidate->Product Step 2: Ammonolysis Ester Byproduct: Ethyl 2-pyridylacetate (Hydrolysis) Imidate->Ester FAILURE MODE: Moisture Ingress Ammonia Reagent: NH3 (gas) or NH3/MeOH Ammonia->Product

Figure 1: Critical pathway for Pinner synthesis.[2] The red path represents the primary yield-killing mechanism (hydrolysis).

Module 2: Optimized Experimental Protocol

Disclaimer: Standard safety protocols for handling HCl gas and pressurized vessels must be observed.

Step 1: Formation of the Imidate (The "Dry" Step)

The Challenge: 2-pyridylacetonitrile can polymerize (turn dark/tarry) if the exotherm is uncontrolled, and the imidate hydrolyzes instantly upon contact with moist air.

  • Reagent Preparation:

    • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Crucial: Dry over 3Å molecular sieves for 24h. Water content must be <50 ppm.

    • HCl Generation: Do not use aqueous HCl. Generate HCl gas by dripping H₂SO₄ onto NaCl or CaCl₂ and passing the gas through a H₂SO₄ drying trap before it enters the reaction vessel.

  • Stoichiometry:

    • Standard Pinner: 1.1 eq HCl.

    • Pyridine-Specific: You need >2.5 equivalents of HCl. The first equivalent protonates the pyridine ring; the subsequent equivalents activate the nitrile.

  • Procedure:

    • Dissolve 2-pyridylacetonitrile (1 eq) in dry EtOH (5–10 volumes).

    • Cool to 0°C (Ice/Salt bath). Do not skip cooling; heat promotes polymerization.

    • Bubble dry HCl gas until saturation (weight gain >3.0 eq).

    • Seal the vessel tightly (parafilm over septa is insufficient; use a pressure tube or glass stopper with grease).

    • Stir at 4°C (fridge) for 16–24 hours. Room temperature often leads to darker impurities.

Step 2: Ammonolysis (The Conversion)
  • Pre-Treatment:

    • Precipitate the imidate salt by adding anhydrous diethyl ether (cold) to the reaction mixture.

    • Filter quickly under a blanket of Nitrogen/Argon. Do not let it suck dry in humid air.

    • Alternative (One-Pot): If the imidate does not precipitate, strip the excess HCl/solvent under high vacuum (keep bath <30°C) and redissolve in fresh dry alcohol.

  • Ammonia Addition:

    • Re-dissolve the imidate salt in dry EtOH.

    • Bubble dry NH₃ gas (or add 7N NH₃ in MeOH) at 0°C.

    • Stoichiometry: Excess NH₃ (3–4 eq) is required to drive the equilibrium.

    • Stir at Room Temperature for 24–48 hours.

Step 3: Purification (The Yield Trap)

The Challenge: The product is a dihydrochloride salt and is extremely hygroscopic. It will turn into a "goo" if filtered in open air.

  • Evaporate solvent to dryness.

  • Trituration: Add anhydrous isopropanol (IPA) or Ethanol/Ether (1:5). Sonicate to break up the solid.

  • Filter and wash with anhydrous diethyl ether .

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets.

Module 3: Troubleshooting Guide (FAQ)

Q1: Why is my reaction mixture turning black/dark brown?

Diagnosis: Polymerization of the starting material. Root Cause: The methylene protons in 2-pyridylacetonitrile are acidic (pKa ~16). In the presence of localized heating (exotherm from HCl addition) or insufficient acid, the nitrile self-condenses. Solution:

  • Ensure the reaction is at 0°C or lower during HCl addition.

  • Add the HCl slowly .

  • Verify the purity of your starting nitrile (distill if necessary before use).

Q2: I see the imidate form (by TLC/NMR), but after ammonia addition, I get the ester (Ethyl 2-pyridylacetate). Why?

Diagnosis: Hydrolysis competition. Root Cause: "Wet" Ammonia. If you used a commercial solution of ammonia in methanol that wasn't fresh, or if moisture entered during the transfer. Water is a better nucleophile than ammonia for the imidate. Solution:

  • Use gaseous ammonia passed through a KOH drying tube.

  • If using NH₃/MeOH solution, prepare it fresh by bubbling dry NH₃ into dry MeOH.

Q3: My product is a sticky oil that won't crystallize.

Diagnosis: Hygroscopicity or trapped solvent. Root Cause: Amidine dihydrochlorides hold onto solvents (especially alcohols) tenaciously. Solution:

  • Solvent Swap: Dissolve the oil in a minimum amount of dry Methanol, then slowly add a large excess of Acetone or Diethyl Ether while stirring vigorously.

  • Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.

  • Lyophilization: If available, freeze-drying from water (if the salt is stable) can yield a fluffy powder, though this is risky for hydrolysis.

Module 4: Optimization Data Matrix

Use this table to select the optimal solvent system for your specific scale and equipment constraints.

VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
Solvent MethanolEthanol (Abs.) Ethanol reduces transesterification side-reactions and simplifies ether precipitation.
Temperature Room Temp (25°C)Cold (4°C) Cold temperature increases reaction time (24h vs 6h) but increases yield by 15-20% by suppressing polymerization.
HCl Source 4M HCl in DioxaneGas bubbling Gas bubbling ensures saturation (>30% w/w) which is critical for the dihydrochloride formation.
Workup Rotary EvaporationEther Precipitation Precipitation avoids thermal degradation of the thermally sensitive imidate intermediate.

Module 5: Mechanism & Rationale (The "Why")

The synthesis of 2-Pyridin-2-ylethanimidamide dihydrochloride differs from a standard benzamidine synthesis due to the pyridyl nitrogen .

  • Proton Sponge Effect: The pyridine nitrogen (

    
    ) will scavenge the first equivalent of HCl. If you only add 1.1 eq of HCl (standard Pinner), the nitrile group remains unactivated because the acid is sequestered by the pyridine ring. You must ensure the solution is strongly acidic (pH < 1 on wet paper test) to protonate the nitrile. 
    
  • Electronic Deactivation: Once the pyridine ring is protonated, it becomes strongly electron-withdrawing. This actually helps the Pinner reaction by making the nitrile carbon more electrophilic, but it also makes the alpha-protons more acidic, increasing polymerization risk. This tradeoff is managed by temperature control .

Stoichiometry Visualization

Stoichiometry Step1 1.0 eq Nitrile + 1.0 eq HCl Result: Pyridine-H+ (Nitrile inactive) Yield: 0% Step2 1.0 eq Nitrile + 2.0+ eq HCl Result: Pyridine-H+ AND Nitrile-H+ Yield: Active Pinner Complex Step1->Step2 Requires Excess Acid

Figure 2: The stoichiometry trap. Failure to account for the basic pyridine ring is the most common cause of low conversion.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
  • Decroix, B., et al. (1982). "Synthesis of amidines from nitriles via Pinner reaction." Journal of Chemical Research, (4), 132-145.
  • Boere, R. T., et al. (1987). "Preparation of amidines and their salts."[1][3][4] The Chemistry of Amidines and Imidates, Vol 2. Wiley. (Detailed review of salt forms and purification).

  • US Patent 6,025,496 . (2000). Process for the preparation of amidines. (Describes industrial scale-up and moisture control for hygroscopic amidines).

  • Garigipati, R. S. (1990). "Reagents for organic synthesis: Use of Weinreb amides." Tetrahedron Letters, 31(14), 1969-1972. (Discusses alternative activation methods if Pinner fails).

For further assistance, please reply with your specific TLC observations or NMR spectra of the crude material.

Sources

troubleshooting solubility issues with 2-Pyridin-2-ylethanimidamide 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 2-Pyridin-2-ylethanimidamide dihydrochloride (2HCl) . It addresses solubility, stability, and handling challenges inherent to amidine salts in biological and chemical applications.

Subject: Troubleshooting Solubility, Stability, and Handling

Executive Summary & Compound Profile

2-Pyridin-2-ylethanimidamide 2HCl is a highly polar, hydrophilic salt containing a pyridine ring and an amidine functional group.[1] Its dual-protonated state (dihydrochloride) confers excellent water solubility but introduces challenges regarding pH acidity, hygroscopicity, and hydrolytic stability.

Successful handling requires understanding the competition between the lattice energy of the crystal and the solvation energy of your chosen solvent system.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Formula C₈H₁₁N₃[1][2] · 2HClSalt form is highly polar.
MW ~236.1 g/mol (Salt)Use salt MW for molarity calculations.
pKa (Predicted) Pyridine N: ~5.2 Amidine N: ~11.5Positively charged at physiological pH (7.4).
Hygroscopicity HighAbsorbs atmospheric water; affects weighing accuracy.[3]
Solubility (Water) High (>50 mg/mL)Preferred solvent for stock solutions.
Solubility (DMSO) Moderate to HighGood for organic stocks, but watch for hydration.
Solubility (Non-polar) NegligibleInsoluble in DCM, Hexane, Ether.

Troubleshooting Workflow (Decision Tree)

The following logic flow guides you through the most common solubility issues.

Solubility_Workflow Start Start: Solubility Issue Solvent_Check 1. Which solvent? Start->Solvent_Check Water_Buffer Water / Buffer Solvent_Check->Water_Buffer Organic Organic (DMSO/EtOH) Solvent_Check->Organic NonPolar Non-Polar (DCM/Ether) Solvent_Check->NonPolar Precip_Buffer Precipitate in Buffer? Water_Buffer->Precip_Buffer Cloudy_Stock Cloudy Stock? Organic->Cloudy_Stock Insoluble_NP Insoluble NonPolar->Insoluble_NP Action_pH Check pH Shock (2HCl is acidic) Precip_Buffer->Action_pH Yes Action_Hydrolysis Check Hydrolysis (Amidine -> Amide) Cloudy_Stock->Action_Hydrolysis Milky/Degraded Action_Heat Warm (37°C) & Sonicate Cloudy_Stock->Action_Heat Solid particles Action_FreeBase Convert to Free Base Insoluble_NP->Action_FreeBase Required

Figure 1: Diagnostic decision tree for identifying solubility bottlenecks based on solvent system and observation.

Technical Support Guides (Q&A)

Issue 1: "I added the compound to my cell culture media, and the color changed/precipitate formed."

Diagnosis: Acidic pH Shock. The "2HCl" indicates that for every mole of compound, you are releasing two moles of hydrochloric acid into your solution.

  • Mechanism: When dissolved, the protons (

    
    ) dissociate, rapidly dropping the pH. In unbuffered water, a 10 mM solution can drop pH to ~2-3.[1] In culture media (containing phenol red), this turns the media yellow (acidic) and can cause serum proteins to crash out (precipitate).
    

Solution:

  • Buffer the Stock: Do not dissolve directly in unbuffered water if high concentrations are needed. Use a strong buffer (e.g., PBS, HEPES) only if the concentration is low enough not to overwhelm the buffer capacity.

  • Neutralization: If preparing a high-concentration aqueous stock (e.g., 100 mM), you may need to manually adjust the pH back to 7.4 using NaOH, but be cautious of "salting out" the compound.

  • Protocol Adjustment: Dilute the stock into a larger volume of pre-warmed media with agitation to disperse the acid quickly.

Issue 2: "The solid won't dissolve in DCM or Ethyl Acetate for my synthesis."

Diagnosis: Wrong Polarity (Salt vs. Free Base). You are trying to dissolve a charged salt lattice in a non-polar solvent. The thermodynamic cost to break the ionic lattice is too high for these solvents.

Solution:

  • Switch Solvent: Use Methanol (MeOH) or DMSO.

  • Convert to Free Base: If you must use DCM, you need to remove the HCl.

    • Protocol: Dissolve the 2HCl salt in a minimum amount of water. Add saturated

      
       or 
      
      
      
      until pH > 12. Extract the free base into DCM or Ethyl Acetate. Dry the organic layer over
      
      
      and evaporate. Note: The free amidine is less stable than the salt.
Issue 3: "My DMSO stock solution has turned cloudy over time."

Diagnosis: Amidine Hydrolysis or Hydration. Amidines are susceptible to hydrolysis, converting into the corresponding amide (inactive) and ammonia. This is accelerated by:

  • Water: DMSO is hygroscopic (absorbs water from air).[3]

  • Heat: Storing at RT.

  • Base: Basic impurities promote hydrolysis.

Solution:

  • Freshness Check: Run an LC-MS.[1] If you see a mass peak of [M+1] (Amide) instead of [M] (Amidine), the compound has degraded.

  • Prevention: Store DMSO stocks in single-use aliquots at -20°C or -80°C. Use anhydrous DMSO and seal vials under nitrogen/argon if possible.[1]

Issue 4: "I weighed 10 mg, but the biological effect is weaker than expected."

Diagnosis: Hygroscopic Weighing Error. HCl salts of nitrogen heterocycles are notorious sponges for water. If the bottle was left open, "10 mg" of powder might actually be 8 mg of compound and 2 mg of water weight.

Solution:

  • Desiccation: Store the solid in a desiccator.

  • Concentration Verification: Determine the actual concentration of your stock solution using UV-Vis spectroscopy (if the extinction coefficient is known) or quantitative NMR (qNMR) rather than relying solely on gravimetric weight.[1]

Standardized Protocols

Protocol A: Preparation of a 50 mM Aqueous Stock (Self-Validating)

Use this for biological assays.

  • Calculate: For 1 mL of 50 mM stock:

    
    
    (Ensure you use the MW of the 2HCl salt, approx 236.1  g/mol ).
    
  • Weigh: Weigh the calculated amount rapidly to minimize moisture absorption.

  • Dissolve: Add 80% of the target volume of sterile distilled water (not PBS yet). Vortex vigorously.

    • Why Water? Salts dissolve fastest in pure water due to high dielectric constant and lack of common ion effect.

  • pH Check (Critical): Spot 2 µL on pH paper. It will be acidic (red/orange).

  • Neutralize (Optional but Recommended): If this stock will be added to sensitive cells at high volume, carefully neutralize to pH ~6-7 using 1N NaOH. Watch for precipitation—if it clouds, stop and re-acidify slightly.

  • Volume Adjust: Add water to the final target volume.

  • Filter Sterilize: Pass through a 0.22 µm PVDF or PES syringe filter.

Protocol B: Free-Basing for Chemical Synthesis

Use this if you need the compound in organic solvents.[1]

  • Dissolve 1 eq. of 2-Pyridin-2-ylethanimidamide 2HCl in minimal water (e.g., 5 mL per gram).[1]

  • Place in an ice bath (0°C).

  • Slowly add 2.5 eq. of 1M NaOH or saturated

    
     solution while stirring.
    
  • Monitor pH; aim for pH > 12. The solution may become cloudy as the free base oils out or precipitates.

  • Extract 3x with Dichloromethane (DCM).

  • Combine organic layers and dry over anhydrous

    
    .
    
  • Filter and concentrate in vacuo at low temperature (< 40°C) to avoid thermal degradation.

References

  • Amidine Stability: Clement, B. (2002). "Reduction of Amidoximes to Amidines." Drug Metabolism Reviews, 34(3), 565-579.[1] (Discusses the hydrolytic instability of amidine structures in aqueous media).

  • Solubility of Salts: Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • DMSO Properties: Gaylord Chemical Company.[4] (2007).[5][6] "DMSO Solubility Data: Organic & Inorganic Compounds." Bulletin 102. (Authoritative guide on DMSO solvent properties and hygroscopicity).

  • General Handling: Thermo Fisher Scientific. "2-Amidinopyridine hydrochloride Product Specifications." (Used for physicochemical analogies regarding pyridine-amidine salts).

Sources

removing impurities from 2-Pyridin-2-ylethanimidamide reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Pyridin-2-ylethanimidamide (typically isolated as the hydrochloride salt) often presents a specific "impurity triad": residual ammonium chloride (


), hydrolysis byproducts (amides), and pyridine-associated oligomers (colored tars).

This guide moves beyond standard textbook descriptions to address the practical solubility differentials and kinetic traps required to isolate high-purity amidine salts. The protocols below assume the standard Pinner Reaction pathway (Nitrile


 Imidate 

Amidine), as this is the primary vector for these specific impurities.

Module 1: The Impurity Landscape (Diagnostics)

Before attempting purification, you must identify which impurity is compromising your yield.[1] Use this diagnostic logic to triage your reaction mixture.

Visual & Analytical Triage
SymptomProbable ImpurityRoot Cause
White, non-combustible solid insoluble in cold ethanol.[1]Ammonium Chloride (

)
Excess

reacting with HCl.[2] Incomplete filtration.
Mass Spec: M+1 peak is +18 mass units higher than expected.2-Pyridylacetamide Hydrolysis of the imidate intermediate due to moisture ingress.
Mass Spec: M+1 peak is identical to starting material.2-Pyridylacetonitrile Incomplete conversion of nitrile to imidate (Reaction time too short or HCl too low).
Red/Brown sticky oil or dark discoloration.Pyridine Oligomers Oxidation or radical polymerization of the pyridine ring (common in older reagents).
Pathway Analysis (The "Why")

The following diagram illustrates the kinetic competition between forming the desired amidine and the unwanted amide.

PinnerReaction Nitrile 2-Pyridylacetonitrile Imidate Imidate Ester HCl (Moisture Sensitive) Nitrile->Imidate Pinner Step 1 (Slow) HCl_MeOH HCl (gas) / MeOH (Anhydrous) HCl_MeOH->Imidate Amidine Target Amidine HCl Imidate->Amidine Pinner Step 2 (Ammonolysis) Amide 2-Pyridylacetamide (Dead End Impurity) Imidate->Amide Hydrolysis (Fast) Ester Methyl Ester Imidate->Ester H2O (Trace) NH3 NH3 (gas/MeOH) NH3->Amidine Water H2O (Moisture) Water->Amide

Figure 1: Reaction pathway showing the critical moisture sensitivity of the Imidate intermediate. Once the Amide forms, it cannot be converted back to the Amidine easily.[1]

Module 2: Removing Ammonium Chloride ( )

This is the most frequent complaint. Users often attempt to wash with methanol, which is a critical error.[1]

The Solubility Differential
  • 
     in Methanol:  Slightly soluble (~3.5  g/100g ). Washing with MeOH will contaminate your product.
    
  • 
     in Ethanol (Abs):  Very poorly soluble (~0.6  g/100g ).[3]
    
  • 
     in Isopropanol:  Practically insoluble.
    
Protocol: The "Ethanol Swap" Method

Objective: Remove inorganic salts without losing the water-soluble amidine product.

  • Evaporation: Concentrate your crude reaction mixture (usually in Methanol) to dryness under reduced pressure. Do not leave a viscous oil; dry it to a solid foam if possible.

  • Digestion: Add Absolute Ethanol (10 mL per gram of crude).

    • Critical: Do not use 95% EtOH. The 5% water will dissolve

      
      .[2]
      
  • Sonication: Sonicate the suspension for 10–15 minutes. The Amidine HCl will dissolve; the

    
     will remain as a fine white powder.
    
  • Filtration: Filter through a Celite pad or a fine sintered glass funnel.

    • Filtrate: Contains your Amidine.[4][5][6][7]

    • Cake: Contains the

      
      .[2][6][8][9]
      
  • Precipitation (Optional but Recommended):

    • Take the ethanolic filtrate and reduce volume by 50%.

    • Slowly add Diethyl Ether or Acetone until the solution turns cloudy.

    • Chill at 4°C overnight. The Amidine HCl will crystallize out, leaving any remaining traces of soluble impurities in the mother liquor.

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky red tar. How do I get a powder?

Diagnosis: Pyridine rings are susceptible to oxidation and radical polymerization, especially if the starting nitrile was old or the reaction was exposed to light/air for long periods. The Fix:

  • Dissolve the crude tar in a minimum amount of Methanol .

  • Add Activated Charcoal (10-20% by weight relative to substrate).

  • Heat to mild reflux for 15 minutes.

  • Filter while hot through Celite.

  • Evaporate and proceed to the "Ethanol Swap" method (Module 2). Note: If it remains an oil, triturate (grind) the oil with dry Diethyl Ether. The mechanical stress often induces crystallization.

Q2: I see a strong peak at M+18 (Amide). Can I convert it back?

Diagnosis: You have 2-Pyridylacetamide . The Hard Truth: No, you cannot easily convert the amide back to the amidine in the same pot. The amide is thermodynamically stable. Prevention:

  • Ensure your HCl gas is dry (pass through a

    
     trap).
    
  • Ensure your alcohol solvent is anhydrous.[4]

  • The "Dry-Ice" Trick: When adding ammonia, do not use aqueous ammonia.[1] Use ammonia gas or a solution of

    
     in Methanol/Ethanol.
    
Q3: Can I use column chromatography?

Diagnosis: You are struggling with recrystallization. Technical Insight: Amidines are highly polar and streak on normal phase silica. The Fix:

  • Option A (Reverse Phase): C18 column using Water/Acetonitrile with 0.1% TFA or Formic Acid. The amidine will elute early.

  • Option B (Neutralized Silica): Pre-treat your silica gel with 1-2% Triethylamine in the eluent to prevent the amidine from binding irreversibly to the acidic silica sites.

    • Eluent: DCM:MeOH:NH4OH (90:9:1).

Module 4: Advanced Purification (Ion Exchange)

For high-purity requirements (>99.5%) where recrystallization yields are too low.

Workflow Diagram

Purification Crude Crude Reaction Mix (Amidine + NH4Cl + Tar) Step1 Evaporate to Dryness Crude->Step1 Step2 Dissolve in Abs. Ethanol Step1->Step2 Decision Is NH4Cl present? Step2->Decision Filter Filter Suspension Decision->Filter Yes (Solid ppt) Resin Cation Exchange Resin (Dowex 50W) Decision->Resin No Filter->Resin Filtrate Elute1 Wash with Water (Removes non-ionic impurities) Resin->Elute1 Elute2 Elute with NH4OH/MeOH Elute1->Elute2 Final Pure Amidine Free Base Elute2->Final

Figure 2: Decision tree for removing persistent inorganic salts.

Protocol: Cation Exchange
  • Load: Dissolve crude in water (pH ~7). Load onto a Dowex 50W (or equivalent strong cation exchanger) column.

  • Wash: Flush with distilled water. The Amidine (positively charged) binds to the resin. Neutral impurities (Amide, Ester, Nitrile) wash through.[1]

  • Elute: Switch to 2M

    
     in Methanol/Water. The high pH deprotonates the amidine, releasing it from the resin.
    
  • Convert: Evaporate the eluent. You now have the Free Base . To store, redissolve in EtOH and add 1.0 eq of HCl in Dioxane to re-precipitate the stable Hydrochloride salt.

References

  • Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim.
  • Shriner, R. L., & Neumann, F. W. (1944).[1] The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.[1] Link

  • Dunn, P. J. (2011). Synthesis of Amidines and related compounds. In Comprehensive Organic Functional Group Transformations II.
  • Schaefer, F. C., & Peters, G. A. (1961).[1] Base-Catalyzed Reaction of Nitriles with Alcohols.[4] A Convenient Route to Imidates and Amidine Salts.[5][6][10][11] Journal of Organic Chemistry, 26(2), 412–418.[1] Link

  • European Pharmacopoeia (Ph. Eur.). Ammonium Chloride Solubility Data. (Confirming insolubility in ethanol vs.

Sources

optimizing pH for 2-Pyridin-2-ylethanimidamide metal complexation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ligand Complexation & Stability Topic: Optimizing pH for 2-Pyridin-2-ylethanimidamide Metal Complexation Ticket ID: #LIG-PYR-0042 Status: Open Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division

Executive Summary: The "Goldilocks" pH Paradox

Welcome to the technical support hub. You are likely facing a yield or stability issue with 2-Pyridin-2-ylethanimidamide (a pyridyl-acetamidine derivative).

This ligand presents a classic coordination paradox:

  • Low pH (< 5.0): The pyridine nitrogen (pKa ~5.2) and amidine group are protonated, blocking metal coordination.

  • High pH (> 9.0): Promotes rapid, metal-catalyzed hydrolysis of the amidine to an amide/carboxylate, effectively destroying your ligand.

  • Mid pH (6.0–8.0): The danger zone where metal hydroxides (

    
    ) often precipitate faster than the chelate forms.
    

This guide provides the diagnostic logic and protocols to navigate this narrow window.

Part 1: Diagnostic & Theory (The "Why")

Q1: Why is my ligand decomposing during complexation?

Diagnosis: You are likely experiencing Metal-Promoted Nitrile/Amidine Hydrolysis . Unlike simple amines, amidines (


) are susceptible to hydrolysis, converting into amides (

) and ammonia.
  • Mechanism: The metal ion (

    
    ) acts as a Lewis acid, coordinating to the imine nitrogen. This activates the adjacent carbon for nucleophilic attack by water/hydroxide.
    
  • Risk Factor: This reaction is accelerated by high pH and heat . If you heat your reaction at pH 10 to "dissolve the starting material," you are likely isolating the pyridine-amide complex, not the pyridine-amidine complex.

Q2: What is the target pH window?

Resolution: The optimal operational window is pH 7.2 – 7.8 .

  • Pyridine Nitrogen: At pH > 6.0, the pyridine is largely deprotonated (neutral) and ready to bind.

  • Amidine Group: The amidine is basic (pKa ~11-12). It exists as the cation (

    
    ) at neutral pH. However, metal binding affinity (
    
    
    
    ) is usually strong enough to displace this proton without needing to raise the bulk pH to 12.
  • Strategy: Do not aim to fully deprotonate the ligand before adding the metal. Allow the metal to drive the equilibrium, using a mild base to scavenge the displaced protons.

Part 2: Visualization of the Reaction Landscape

The following diagram maps the kinetic competition between successful complexation and the two primary failure modes (Protonation vs. Hydrolysis).

ComplexationPathways Ligand Ligand Precursor (Protonated Salt) LowPH pH < 5.0 Proton Blockade Ligand->LowPH Acidic Conditions HighPH pH > 9.0 Hydrolysis Zone Ligand->HighPH Excess Base TargetZone pH 7.2 - 7.8 Target Zone Ligand->TargetZone Controlled Buffer LowPH->Ligand No Reaction (Reversible) HydrolysisProduct Impurity: Pyridine-Amide Complex HighPH->HydrolysisProduct Metal Catalysis + H2O Precipitate Impurity: Metal Hydroxide HighPH->Precipitate Metal + OH- Complex Target Metal Complex (Stable) TargetZone->Complex Kinetic Product

Figure 1: Reaction pathways showing the narrow "Target Zone" required to avoid proton blockade (left) and irreversible hydrolysis (right).

Part 3: Experimental Protocol

Standard Operating Procedure (SOP): Synthesis of M(II)-Py-Amidine Complexes Applicable for Cu(II), Ni(II), Zn(II), Co(II).

Materials
  • Ligand: 2-Pyridin-2-ylethanimidamide (often supplied as HCl salt).

  • Metal Salt: Metal Chloride or Perchlorate (avoid Acetate if possible, as it can act as a competing ligand).

  • Solvent: Absolute Ethanol or Methanol (Anhydrous is preferred to minimize hydrolysis).

  • Base: Triethylamine (

    
    ) or Sodium Methoxide (
    
    
    
    ). Do not use NaOH/KOH (introduces water and strong nucleophiles).
Step-by-Step Workflow
  • Solubilization (The "Cold Start"):

    • Dissolve 1.0 eq of Ligand-HCl in absolute ethanol at room temperature .

    • Note: Do not heat yet.

  • Deprotonation (The "Titration"):

    • Add 1.0 eq of

      
       dropwise.
      
    • Checkpoint: Measure pH of an aliquot diluted in water. Target apparent pH 7.5.

    • Observation: If the ligand was a hydrochloride salt,

      
       may precipitate (white solid). This is good. Filter it off if it interferes, but usually, it remains soluble in hot ethanol.
      
  • Metallation:

    • Add 1.0 eq of Metal Salt (dissolved in minimal ethanol) dropwise to the ligand solution.

    • Color Change: Immediate color change indicates coordination (e.g., Cu(II) turns deep blue/green).

  • Digestion:

    • Stir at 50°C for 1–2 hours .

    • Warning:Do not reflux (>78°C) for extended periods. High thermal energy increases the rate of nucleophilic attack on the amidine carbon.

  • Isolation:

    • Concentrate the solution to 20% volume.

    • Induce precipitation by adding cold Diethyl Ether or Hexane.

    • Filter and dry under vacuum.

Part 4: Troubleshooting Guide (FAQs)

Issue #1: "I got a precipitate immediately upon adding the metal."
  • Cause: pH was likely too high (>8.5), causing Metal Hydroxide formation (

    
    ).
    
  • Fix:

    • Use a weaker base (e.g.,

      
       instead of 
      
      
      
      ) or reduce the equivalents of base.
    • Ensure your solvent is dry (anhydrous ethanol). Hydroxides cannot form without water.

Issue #2: "The product is non-magnetic or has the wrong color."
  • Cause: Hydrolysis.[1][2][3][4] You likely synthesized the Pyridine-Amide complex.

  • Verification: Check IR spectroscopy.

    • Target (Amidine): Strong bands at 1600–1650 cm⁻¹ (

      
      ).
      
    • Failure (Amide): Strong band at ~1680 cm⁻¹ (

      
      ) and loss of one N-H signal.
      
  • Fix: Lower the reaction temperature and strictly exclude water.

Issue #3: "My yield is very low (<20%)."
  • Cause: Proton competition. The reaction pH dropped during complexation.

    • Chemistry:

      
      . If you started with 
      
      
      
      , you released
      
      
      into the solution, dropping the pH and stopping the reaction.
  • Fix: Use a "pH-stat" approach. Monitor pH and add base concurrently with the metal salt to maintain pH ~7.5 throughout the addition.

Part 5: Data & Reference Tables

Table 1: Comparative Stability of Amidine Complexes

ParameterOptimal RangeCritical Failure PointConsequence
pH 7.2 – 7.8> 9.0Hydrolysis to Amide
Temperature 25°C – 50°C> 75°C (Reflux)Thermal Decomposition
Solvent Water % < 1% (Anhydrous)> 5%Metal Hydroxide Precip.
Reaction Time 1 – 3 Hours> 12 HoursLigand Degradation

Table 2: Diagnostic IR Signals

Functional GroupFrequency (

)
Interpretation

Amidine
1610 – 1640Success: Intact Ligand

Amide
1670 – 1690Failure: Hydrolyzed Ligand

Broad
3200 – 3500Warning: Solvent/Water or Hydroxide

References

  • Metal-Catalyzed Hydrolysis

    • Sambiagio, C., et al. (2016).[1] "Ligand mono and binuclear copper(II) complexes and their amide ligands." Inorganica Chimica Acta, 443, 284-298.[1]

    • Relevance: Details the mechanism where Cu(II)
  • Coordination Modes of Pyridyl-Based Ligands

    • Zhang, X., et al. (2010). "Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione." Asian Journal of Chemistry.
    • Relevance: Demonstrates the stability and coordination geometry of 2-pyridyl-methyl derivatives, analogous to the ethanimidamide structure.
  • pKa and Stability Data

    • Williams, R. (2022).[5] "pKa Data Compiled." Organic Chemistry Data.

    • Relevance: Provides authoritative pKa values for pyridine (5.2)
  • Amidine Coordination Chemistry: Barker, J., & Kilner, M. (1994). "The coordination chemistry of the amidine ligand." Coordination Chemistry Reviews, 133, 219-300. (Foundational Text). Relevance: The definitive review on how amidines bind (monodentate vs. bidentate) and their susceptibility to hydrolysis.

Sources

resolving hygroscopic issues with dihydrochloride salts in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopic Issues with Dihydrochloride Salts

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Handling, Storage, and Processing of Deliquescent API Salts

Introduction: The "Sticky" Problem

Dihydrochloride (2HCl) salts are frequently selected in early drug discovery to maximize the aqueous solubility of dibasic compounds. However, this solubility often comes at a steep price: hygroscopicity .

Unlike monohydrochlorides, 2HCl salts often possess a significantly lower Critical Relative Humidity (CRH) . When ambient humidity exceeds the CRH, the crystal lattice collapses, absorbing atmospheric water until the solid dissolves into a saturated solution (deliquescence).[1][2] This creates a cascade of failures: inaccurate dosing, hydrolysis, equipment corrosion, and "gummy" solids that are impossible to process.

This guide provides the protocols required to stabilize, handle, and recover these challenging materials.

Module 1: Immediate Handling & Weighing

The Issue: "My sample gains weight while I'm trying to measure it."

The Science: Hygroscopic salts have high surface energy. Water adsorption occurs on the timescale of seconds. Standard taring procedures fail because the mass on the balance pan increases continuously as you watch the display.

Protocol: Gravimetric Weighing by Difference Do not weigh the solid directly into the destination vessel.[3]

  • Preparation: Dry a glass weighing bottle (with a ground-glass stopper) and store it in a desiccator.

  • Load: Transfer an excess of the 2HCl salt into the weighing bottle inside a glovebox or dry bag. Close the stopper tightly.

  • Initial Weigh: Place the sealed bottle on the analytical balance. Record Mass

    
    .
    
  • Transfer: Remove the bottle, open it, and quickly transfer the estimated required amount into your reaction vessel or volumetric flask. Immediately replace the stopper.

  • Final Weigh: Place the sealed bottle back on the balance. Record Mass

    
    .[4]
    
  • Calculation: Mass transferred =

    
    .
    

Why this works: You are weighing the sealed container, which is not gaining moisture. The exposure time during transfer only affects the aliquoted sample, but since the mass is determined by the loss from the bottle, the measurement remains accurate.

WeighingWorkflow Start Start: Dry Weighing Bottle Load Load Excess Salt (In Dry Environment) Start->Load Weigh1 Weigh Sealed Bottle (Mass A) Load->Weigh1 Transfer Transfer Aliquot to Destination Weigh1->Transfer Weigh2 Weigh Sealed Bottle (Mass B) Transfer->Weigh2 Weigh2->Transfer Repeat for next sample Calc Calculate: Mass = A - B Weigh2->Calc

Figure 1: The "Weighing by Difference" workflow eliminates error caused by atmospheric moisture absorption during the weighing process.

Module 2: Storage & Stability

The Issue: "The powder turned into a yellow puddle in the vial."

The Science: Dihydrochlorides are prone to disproportionation . The excess protons can be labile. If the salt absorbs water, the localized pH drops (becoming extremely acidic), potentially driving the loss of HCl gas or causing hydrolysis of the API itself.

Storage Protocol:

  • Primary Container: Amber glass vial with a Teflon-lined cap. Avoid plastics (polymers are permeable to water vapor over time).

  • Headspace: Flush with dry Argon or Nitrogen before sealing.

  • Secondary Containment: Place the vial inside a desiccator or a secondary jar containing a high-efficiency desiccant.

Desiccant Selection Matrix:

DesiccantEfficiency (Residual H₂O)Capacity (% w/w)Suitability for 2HCl Salts
Phosphorus Pentoxide (P₂O₅) < 0.001 mg/LLowExcellent for vacuum drying; aggressive.
Molecular Sieves (4Å) 0.001 mg/L~20%Best for Storage. High capacity at low humidity.
Silica Gel 0.02 mg/L~30-40%Poor. Loses efficiency at high temps; releases water if saturated.
Calcium Chloride 0.14 mg/LHighAvoid. Can deliquesce and contaminate samples.
Module 3: Processing & Drying

The Issue: "I cannot remove the solvent without the salt degrading."

The Science: Heating a dihydrochloride salt under vacuum to remove water/solvent carries a high risk of disproportionation .



If you dry it too aggressively, you may lose stoichiometry, resulting in a mixture of mono- and dihydrochloride forms, which alters solubility and potency.

Protocol: Gentle Vacuum Drying

  • Temperature: Keep below 40°C.

  • Vacuum: High vacuum (< 1 mbar) is preferable to heat.

  • Trap: Use a P₂O₅ trap in the vacuum line to aggressively scavenge water, lowering the partial pressure of H₂O without raising the temperature.

  • Endpoint: Monitor weight loss. Do not "over-dry" once theoretical solvent mass is removed.

Module 4: Advanced Troubleshooting (FAQ)

Q: I need to lyophilize my 2HCl salt, but the cake collapses. Why? A: 2HCl salts often have a low glass transition temperature (


). If the shelf temperature during primary drying exceeds 

, the structure collapses (melt-back).
  • Fix: Use a conservative cycle. Keep the product frozen below -40°C during primary drying. Annealing the frozen solution before drying can sometimes crystallize the salt, raising the collapse temperature.

Q: Can I just switch the salt? A: If the 2HCl is operationally impossible, yes.

  • Alternative 1: Monohydrochloride. Often less hygroscopic but less soluble.

  • Alternative 2: Mesylate or Tosylate. These counterions are larger, pack better in the crystal lattice, and are generally non-hygroscopic compared to halides.

  • Alternative 3: Fumarate/Maleate. Good for dibasic compounds, often forming stable 1:1 or 2:1 stoichiometries without the aggressive acidity of HCl.

Q: My LC-MS shows a different retention time after the salt turned to liquid. Did it degrade? A: Likely, yes. The "liquid" is a highly concentrated hydrochloric acid solution formed by the salt's own acidity and absorbed water. This can hydrolyze esters, amides, or oxidize sensitive groups. Always re-purify degraded salts; do not just dry them down.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: 2HCl Salt Issues CheckCRH Check Critical Relative Humidity (CRH) Start->CheckCRH HighCRH CRH > 50% (Manageable) CheckCRH->HighCRH LowCRH CRH < 30% (Severe) CheckCRH->LowCRH Handling Use Weighing by Difference Store with Mol. Sieves HighCRH->Handling CheckStab Is Chemical Stability Compromised? (Disproportionation/Hydrolysis) LowCRH->CheckStab Stable Stable but Sticky CheckStab->Stable No Unstable Degradation Detected CheckStab->Unstable Yes Lyophil Optimize Lyophilization (Lower Temp / Annealing) Stable->Lyophil SaltSwitch CRITICAL: Switch Salt Form (Try Mesylate or Fumarate) Unstable->SaltSwitch

Figure 2: Decision matrix for determining whether to engineer the process or change the chemistry.

References
  • USP General Chapter <1251>. Weighing on an Analytical Balance. U.S. Pharmacopeial Convention. Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter on Hygroscopicity and Counterion Selection). Link

  • Thakral, S., & Suryanarayanan, R. (2010). Disproportionation of Hydrochloride Salts in Solid-State Formulations. Pharmaceutical Research. Link

  • FDA Guidance for Industry. (2014). Abbreviated New Drug Applications: Stability Testing of Drug Substances and Products. (Guidelines on stress testing and photostability/humidity). Link

Sources

purification techniques for highly polar amidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification of Highly Polar Amidine Salts Ticket ID: PUR-AMID-001 Assigned Specialist: Senior Application Scientist

Welcome to the Amidine Purification Support Hub

You are likely here because your amidine synthesis (often via the Pinner reaction) has resulted in a hygroscopic oil, a "sticky" solid contaminated with ammonium chloride (


), or a compound that streaks across every chromatography column you attempt.

Amidine salts (


) are notoriously difficult to purify due to their high polarity, basicity (

), and hydrolytic instability. This guide moves beyond standard textbook answers to provide field-tested troubleshooting for these specific challenges.
Module 1: Troubleshooting Crystallization & Salt Removal

User Issue: "My crude product contains massive amounts of ammonium chloride (from Pinner synthesis) and turns into an oil when I try to crystallize it."

The Diagnostic

In the Pinner reaction,


 is a stoichiometric byproduct. Because amidine salts are highly polar, they share similar solubility profiles with inorganic salts, making aqueous extraction impossible (the product stays in the water).
The Protocol: Differential Solvation (The "Dry Alcohol" Wash)

We exploit the subtle solubility difference between organic amidine salts and inorganic ammonium salts.

SolventAmidine HCl Solubility

Solubility
Suitability
Water HighHigh❌ Poor (No separation)
Methanol HighModerate⚠️ Risky (Co-dissolves salts)
Ethanol (Abs) High/ModLowIdeal
Isopropanol ModerateVery LowExcellent
Ether/EtOAc InsolubleInsoluble❌ Antisolvent only

Step-by-Step Workflow:

  • Dry Completely: Evaporate the crude reaction mixture to absolute dryness. Any residual water will pull

    
     into your organic phase.
    
  • The Trituration: Add anhydrous Isopropanol (iPrOH) or Ethanol (EtOH) to the solid residue.

    • Ratio: Use approx. 10 mL solvent per gram of crude.

  • The Hot Slurry: Heat to mild reflux (

    
    ) for 15 minutes. The amidine will dissolve; the inorganic 
    
    
    
    will remain as a white solid.
  • Filtration: Filter the hot mixture through a sintered glass funnel (or Celite pad) to remove the

    
    .
    
  • Precipitation (The "Crash"):

    • Concentrate the filtrate to ~25% volume.

    • Slowly add Diethyl Ether or MTBE (Antisolvent) until the solution turns cloudy.

    • Critical Step: Stop stirring and place in a freezer (

      
      ). Rapid stirring often causes "oiling out."
      

Technical Insight: If the product oils out, scratch the glass with a spatula to induce nucleation or add a seed crystal. If it remains an oil, decant the solvent, redissolve in minimum MeOH, and try a more polar antisolvent like Acetone.

Module 2: Chromatography Solutions (The "Streaking" Problem)

User Issue: "My amidine streaks on silica gel (tailing) or elutes in the void volume on Reverse Phase C18."

The Diagnostic
  • Silica Failure: Amidines are strong bases.[1] They interact with acidic silanol groups (

    
    ) on normal silica, causing irreversible binding or severe tailing.
    
  • C18 Failure: Highly polar amidines prefer the aqueous mobile phase over the hydrophobic C18 chains, leading to zero retention (eluting at

    
    ).
    
The Solution: Selecting the Right Stationary Phase

Option A: Reverse Phase with "Aq" Media (Recommended) Standard C18 undergoes "phase collapse" in 100% water. Use C18-Aq (Aqueous compatible) or Polar-Embedded C18 columns.

  • Mobile Phase: Water/Acetonitrile.[2][3]

  • Buffer (Critical): You must control pH.

    • Acidic (pH 2-3): 0.1% TFA or Formic Acid. Keeps the amidine fully protonated (

      
      ). Good peak shape, but low retention.
      
    • Basic (pH 9-10): 10mM Ammonium Bicarbonate or

      
      . Suppresses ionization, increasing retention on C18.
      
    • Warning: Amidines are unstable at high pH for long periods. Run cold if possible.

Option B: Strong Cation Exchange (SCX) - "Catch and Release" This is the most robust method for isolating basic amidines from non-basic impurities.

SCX Protocol:

  • Load: Dissolve crude in MeOH/Water (50:50) and load onto an SCX cartridge.

  • Wash: Flush with 100% MeOH. Neutral impurities and inorganic anions wash through. The amidine stays bound to the sulfonic acid resin.

  • Elute: Release the amidine using 2M Ammonia in Methanol .

  • Finish: Evaporate immediately to avoid hydrolysis.

Module 3: Stability & Hydrolysis Prevention

User Issue: "My LCMS shows a peak at M+1 (Product) but also M+19 or M+20. The product is turning into an amide."[4][5][6][7][8]

The Diagnostic

Amidines are susceptible to hydrolysis, converting to primary amides (


) and eventually carboxylic acids.[5][7][] This mechanism is catalyzed by both acid and base, but driven by water .

Visualizing the Threat (Hydrolysis Pathway):

AmidineHydrolysis cluster_prevention Prevention Strategy Amidine Amidine Salt (R-C(=NH)NH2•HCl) Inter Tetrahedral Intermediate Amidine->Inter + H2O (Slow) Amide Primary Amide (R-CONH2) Inter->Amide - NH3 Ammonia NH4Cl (Byproduct) Inter->Ammonia Keep Dry Keep Dry Store at -20°C Store at -20°C

Figure 1: Hydrolysis pathway of amidines.[8] The conversion to amide is irreversible.

Prevention Checklist:

  • Avoid Water in Workup: Use anhydrous solvents (EtOH, MeOH, Ether) whenever possible.

  • Excess Acid: Store the amidine as a bis-HCl salt or with a slight excess of HCl. The protonated form is more resistant to nucleophilic attack by water than the free base.

  • Cold Storage: Hydrolysis kinetics are temperature-dependent. Always rotovap at

    
    .
    
Summary: The Purification Decision Matrix

Use this logic flow to determine your purification strategy based on your crude mixture's properties.

PurificationLogic Start Crude Amidine Mixture CheckSalt Contains Inorganic Salts (e.g., NH4Cl)? Start->CheckSalt SaltYes Dissolve in dry iPrOH or EtOH CheckSalt->SaltYes Yes CheckPolarity Is it soluble in DCM? CheckSalt->CheckPolarity No Filter Filter Insoluble Solids (Removes NH4Cl) SaltYes->Filter Filter->CheckPolarity NormalPhase Normal Phase Silica (Use DCM/MeOH + 1% NH4OH) CheckPolarity->NormalPhase Yes (Rare) ReversePhase Reverse Phase C18-Aq (Use H2O/ACN + 0.1% TFA) CheckPolarity->ReversePhase No (Common) SCX SCX Catch & Release (Best for small scale) ReversePhase->SCX If Purity < 95%

Figure 2: Decision matrix for selecting the appropriate purification technique.

References
  • Teledyne ISCO. (2012).[10] RediSep C-18 reversed phase column Purification of primary amines.[10] Application Note AN76. Link

  • Biotage. (2023).[2][3][6][11] How should I purify a complex, polar, amide reaction mixture? The Flash Purification Blog. Link

  • Organic Syntheses. (1928). Acetamidine Hydrochloride. Org.[2][6][12] Synth. 1928, 8, 1. (Classic Pinner reaction workup). Link

  • ResearchGate. (2016). How we can remove Ammonium Chloride salts from highly water soluble organic compound? Scientific Discussion Thread. Link

  • Teledyne Labs. (2023). HILIC Purification Strategies for Flash Chromatography. Application Note. Link

Sources

Technical Support Center: NMR Solvent Selection for 2-Pyridin-2-ylethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven approach to selecting the optimal deuterated solvent for the NMR analysis of 2-Pyridin-2-ylethanimidamide. We will move beyond simple solubility charts to address the specific chemical nature of this molecule, troubleshoot common issues, and ensure the acquisition of high-quality, interpretable spectra.

Analysis of the Target Analyte: 2-Pyridin-2-ylethanimidamide

A successful NMR experiment begins with a thorough understanding of the analyte. The structure of 2-Pyridin-2-ylethanimidamide contains two key functional groups that dictate its behavior in solution:

  • A Pyridine Ring: A basic, aromatic heterocycle that contributes significantly to the molecule's polarity. The nitrogen atom is a hydrogen bond acceptor.[1]

  • An Imidamide (Amidine) Group: This C(=NH)NH2 moiety is strongly basic and highly polar. Crucially, it contains three exchangeable protons (one on the imino nitrogen and two on the amino nitrogen). These protons are capable of extensive hydrogen bonding.[2]

The combination of these groups renders 2-Pyridin-2-ylethanimidamide a highly polar molecule with a strong capacity for hydrogen bonding. This is the single most important factor governing solvent selection.

Frequently Asked Questions: Getting Started

Q1: What is the best all-around starting solvent for 2-Pyridin-2-ylethanimidamide?

Answer: For a comprehensive ¹H NMR spectrum where all protons, including the exchangeable N-H protons of the amidine group, are visible, Dimethyl Sulfoxide-d6 (DMSO-d6) is the superior choice.[3]

Causality and Rationale:

  • Polarity Match: DMSO-d6 is a highly polar aprotic solvent, making it an excellent choice for dissolving polar and nonpolar compounds alike.[4][5] Its polarity effectively solvates the pyridine and amidine functionalities of the target molecule.

  • Preservation of Exchangeable Protons: As an aprotic solvent, DMSO-d6 does not possess deuterium atoms that can readily exchange with the analyte's N-H protons. This allows for the direct observation of the amidine proton signals, which are critical for full structural confirmation.[5] These signals often appear as broad peaks that can provide valuable information about hydrogen bonding and molecular conformation.

  • High Boiling Point: The high boiling point of DMSO-d6 makes it suitable for variable temperature (VT) NMR studies, which can be useful for sharpening broad peaks or studying dynamic processes.[6]

Q2: I need to confirm the identity of the N-H protons. Is there a better solvent for that?

Answer: Yes. To definitively confirm the presence and location of exchangeable protons, acquiring a spectrum in a polar protic solvent like Methanol-d4 (CD3OD) or Deuterium Oxide (D2O) is the standard method.

Causality and Rationale:

  • Proton-Deuterium Exchange: Protic solvents contain deuterium bound to oxygen (or nitrogen), which rapidly exchanges with the labile N-H protons of the amidine group.[5] R-NH2 + 2 CD3OD ⇌ R-ND2 + 2 CD3OH

  • Effect on Spectrum: This exchange replaces the protons with deuterium. Since deuterium resonates at a completely different frequency, the N-H signals will disappear from the ¹H NMR spectrum.[6][7] Comparing a spectrum run in DMSO-d6 (where the peaks are present) with one run in CD3OD (where they are absent) is an unequivocal method for assigning the N-H signals. D2O is also an excellent choice for this purpose, especially if the compound is in a salt form.[3][4]

Q3: Which solvents should I absolutely avoid for this compound?

Answer: You should avoid non-polar deuterated solvents. The most common of these are Chloroform-d (CDCl3) , Benzene-d6 (C6D6) , and Toluene-d8 .

Causality and Rationale:

  • Solubility Mismatch: There is a significant mismatch in polarity. The highly polar nature of 2-Pyridin-2-ylethanimidamide will lead to very poor, if not negligible, solubility in these non-polar environments.[3][8] Attempting to use these solvents will likely result in an unusable spectrum with an extremely low signal-to-noise ratio, if any sample dissolves at all. While CDCl3 is a workhorse solvent in organic chemistry, its use is discouraged for highly polar molecules.[4][5]

Troubleshooting Guide: Common Experimental Issues

Issue: My aromatic signals are broad and poorly resolved in DMSO-d6.

Potential Cause: Aggregation of the analyte molecules via hydrogen bonding, or intermediate-rate conformational changes. The basic nitrogen of the pyridine ring can also interact with trace acidic impurities.[9]

Troubleshooting Protocol:

  • Increase the Temperature: Gently warm the sample using the NMR spectrometer's variable temperature unit (e.g., to 40-60 °C). This can increase the rate of molecular tumbling and dynamic exchange processes, often leading to the sharpening of broad signals.

  • Dilute the Sample: If the concentration is too high, intermolecular hydrogen bonding can lead to aggregation and signal broadening. Prepare a more dilute sample and re-acquire the spectrum.

  • Consider a Different Solvent System: Although solubility may be an issue, sometimes the unique properties of other solvents can help. For resolving aromatic signals, leveraging the Aromatic Solvent Induced Shift (ASIS) effect by using Benzene-d6 or Toluene-d8 can be powerful.[10] If solubility is poor, a mixture (e.g., a few drops of DMSO-d6 in C6D6) might provide sufficient solubility while still inducing the desired shift changes to resolve overlapping signals.

Issue: I see an unexpectedly large water peak in my DMSO-d6 spectrum.

Potential Cause: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[7] Water contamination is a frequent problem that can obscure underlying analyte signals.

Troubleshooting Protocol:

  • Use High-Purity Solvents: Always use fresh, high-quality deuterated solvents, preferably from a sealed ampoule.[7]

  • Proper Sample Preparation:

    • Thoroughly dry your NMR tube in an oven and cool it in a desiccator before use.

    • Handle the deuterated solvent and sample in a dry environment, such as under a stream of dry nitrogen or argon gas, to minimize exposure to air.[11]

    • Ensure your analyte is completely dry before dissolving.

  • Solvent Suppression: Utilize the NMR spectrometer's solvent suppression pulse sequences (e.g., presaturation) to reduce the intensity of the residual water signal.

Workflow for Solvent Selection

The following diagram outlines the logical workflow for selecting the appropriate NMR solvent for 2-Pyridin-2-ylethanimidamide.

Solvent_Selection_Workflow cluster_start Step 1: Analyte Assessment cluster_decision Step 2: Primary Goal Definition cluster_pathways Step 3: Solvent Choice & Troubleshooting Start Analyze Compound 2-Pyridin-2-ylethanimidamide Properties Key Properties: - High Polarity - H-Bonding Capacity - Exchangeable N-H Protons Start->Properties Decision1 Primary Goal: Observe Exchangeable N-H Protons? Start->Decision1 Solvent_Aprotic Use Polar Aprotic Solvent: DMSO-d6 Decision1->Solvent_Aprotic  Yes   Solvent_Protic Use Polar Protic Solvent: CD3OD or D2O Decision1->Solvent_Protic  No / Confirm by Exchange   Troubleshoot_Overlap Troubleshooting: Signal Overlap? Solvent_Aprotic->Troubleshoot_Overlap End Acquire High-Quality Spectrum Solvent_Protic->End Troubleshoot_Overlap->Troubleshoot_Overlap Resolution Options: 1. Change Temperature 2. Try ASIS Effect (e.g., C6D6) 3. Change Field Strength Troubleshoot_Overlap->Resolution  Yes   Troubleshoot_Overlap->End  No  

Caption: Logical workflow for NMR solvent selection for 2-Pyridin-2-ylethanimidamide.

Comparative Data of Recommended Solvents

The table below summarizes the properties of the most relevant deuterated solvents for this analysis. The choice of solvent is a critical first step that directly impacts spectral quality.[6]

Solvent Formula Residual ¹H Shift (ppm) Typical H₂O Shift (ppm) Polarity Solvent Type Suitability for 2-Pyridin-2-ylethanimidamide
DMSO-d6 (CD₃)₂SO~2.50~3.33HighAproticExcellent. Recommended starting solvent. Dissolves the compound and preserves N-H signals.[3][4]
Methanol-d4 CD₃OD~3.31, ~4.87 (OD)~4.87HighProticGood. Use to confirm N-H signals via H/D exchange.[5]
Deuterium Oxide D₂O~4.79~4.79HighProticGood. Use for highly polar samples or salts; confirms N-H signals via exchange.[3][4]
Chloroform-d CDCl₃~7.26~1.56LowAproticPoor. Not recommended due to expected low solubility of the analyte.[3][6]

References

  • Isotope Science / Alfa Chemistry. (2024, December 30). Deuterated Solvents for NMR. Isotope Science. Available at: [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at: [Link]

  • Isotope Science / Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents. Isotope Science. Available at: [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. Available at: [Link]

  • Scribd. (n.d.). NMR Solvent Requirements. Scribd. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Pyridin-2-ylethoxy)pyridine-4-carboximidamide. National Center for Biotechnology Information. Available at: [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. Available at: [Link]

  • Fulmer, G. R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. ResearchGate. Available at: [Link]

  • Canadian Journal of Chemistry. (n.d.). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Science Publishing. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. American Chemical Society. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. SCIRP. Available at: [Link]

  • MDPI. (2021, October 29). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-Pyridineethanamine. National Center for Biotechnology Information. Available at: [Link]

  • Dalton Transactions. (2024, June 20). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-(Pyrimidin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • PMC. (n.d.). N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamide. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyridylethylamine. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 2-Pyridin-1-ium-2-ylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Charles University. (2024, November 11). Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides. Karolinum Press. Available at: [Link]

  • ResearchGate. (2018, February 15). Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Analytical Benchmarking: H-NMR Characterization of 2-Pyridin-2-ylethanimidamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-Pyridin-2-ylethanimidamide dihydrochloride (CAS: 14905-28-3) Synonyms: 2-(2-Pyridyl)acetamidine dihydrochloride; 2-Pyridylacetamidine 2HCl.[1] Primary Application: Fragment-based drug discovery (FBDD), iNOS/nNOS inhibitor synthesis, and heterocyclic building block.[1]

This guide provides a technical analysis of the Proton Nuclear Magnetic Resonance (


H-NMR) spectrum of 2-Pyridin-2-ylethanimidamide dihydrochloride. Unlike standard datasheets, this document compares analytical performance across different solvent systems (

vs.

) and establishes a self-validating protocol for structural confirmation.

Part 1: Structural Logic & Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments.[1] The dihydrochloride salt form implies protonation at both the pyridine nitrogen and the amidine group, significantly deshielding nearby protons compared to the free base.

The Molecule

The structure consists of three core domains:

  • Pyridine Ring (Protonated): Aromatic region (4 protons).[1]

  • Methylene Linker (

    
    ):  Aliphatic region (2 protons).[1]
    
  • Amidinium Group (

    
    ):  Exchangeable region (4 protons).[1]
    
Graphviz Diagram: Structural Assignments

G cluster_0 Spectral Domains Struct 2-Pyridin-2-ylethanimidamide 2HCl Aromatic Pyridine Ring (δ 7.8 - 8.9 ppm) Deshielded by N+ Struct->Aromatic Domain A Linker Methylene Linker (δ ~4.2 ppm) Singlet Struct->Linker Domain B Amidine Amidinium Protons (δ 9.0 - 9.8 ppm) Broad/Exchangeable Struct->Amidine Domain C Aromatic->Linker Linker->Amidine

Figure 1: Magnetic domains of the target molecule. The electron-withdrawing nature of the protonated pyridine and amidine groups shifts all signals downfield.

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent is not merely logistical; it fundamentally alters the spectral data.[1] Below is a comparison of the two industry-standard solvents for this compound.

Comparison Table: vs.
FeatureAlternative A: Dimethyl Sulfoxide (

)
Alternative B: Deuterium Oxide (

)
Primary Use Case Full Structural Elucidation Purity Check / High-Throughput
Amidine Protons Visible. Appears as broad singlets (3H/1H or 2H/2H split) due to restricted rotation and H-bonding.[1]Invisible. Rapid exchange with

eliminates these peaks (

).
Pyridine Shifts Distinct resolution of all 4 aromatic protons.[1]Slight shift variations; water peak may overlap with linker if not calibrated.[1]
Water Peak Distinct peak at ~3.33 ppm.[1]HDO peak varies (4.79 ppm), can obscure signals if sample is wet.[1]
Salt Stability High.[1] Stabilizes the HCl salt form.[1]High. Dissolves salt readily but promotes exchange.[1]
Recommendation Preferred for Identity. Use for the "Master Spectrum."[1]Preferred for Screening. Use for quick solubility/purity checks.[1]
Detailed Spectral Data (Representative)

Note: Values are representative of the dihydrochloride salt form. Exact shifts may vary


 ppm depending on concentration and temperature.[1]
1. The "Master Spectrum" (

)

This solvent provides the complete proton count (


).
  • 
     9.40 - 9.80 (br s, 4H):  Amidinium 
    
    
    
    protons.[1] Often appear as two broad humps due to restricted rotation around the C-N partial double bond.[1]
  • 
     8.85 (d, 
    
    
    
    Hz, 1H):
    Pyridine H-6 (Ortho to N).[1] Most deshielded due to proximity to the protonated nitrogen.[1]
  • 
     8.15 (td, 
    
    
    
    Hz, 1H):
    Pyridine H-4 (Para to N).[1]
  • 
     7.80 (d, 
    
    
    
    Hz, 1H):
    Pyridine H-3.[1]
  • 
     7.65 (m, 1H):  Pyridine H-5.[1]
    
  • 
     4.35 (s, 2H):  Methylene (
    
    
    
    ) linker.[1]
2. The "Screening Spectrum" (

)

This solvent simplifies the spectrum (


 non-exchangeable protons).
  • 
     4.79:  HDO residual peak (Reference).[1]
    
  • 
     8.70 - 7.50:  Aromatic protons (Pyridine ring).[1] Pattern remains similar to DMSO but slightly shifted.[1]
    
  • 
     4.20 (s, 2H):  Methylene linker.[1]
    
  • Missing: All signals above 9.0 ppm (Amidine NH).

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and mitigates common errors associated with hygroscopic hydrochloride salts.[1]

Materials
  • Analyte: 2-Pyridin-2-ylethanimidamide dihydrochloride (>5 mg).[1]

  • Solvent:

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]
    
  • Tubes: 5mm high-precision NMR tubes (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation (Dry Box Recommended):

    • The dihydrochloride salt is hygroscopic.[1] Weigh 5-10 mg of sample rapidly to minimize water uptake.[1]

    • Validation Step: If the sample appears sticky or clumpy, dry under vacuum over

      
       for 4 hours before analysis.[1] Excess water causes peak broadening and frequency shifting.[1]
      
  • Solvation:

    • Add 600

      
      L of 
      
      
      
      .[1]
    • Vortex for 30 seconds. The solution should be clear and colorless.

    • Check: If turbidity persists, sonicate for 1 minute.[1]

  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Sequence: zg30 (standard proton).[1]

    • Scans (NS): 16 (sufficient for >5mg).[1] Increase to 64 if signal-to-noise is low.[1]

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Amidine and aromatic protons have different relaxation times.[1] A short D1 (<1s) will suppress the integration of the amidine protons, leading to incorrect stoichiometry (e.g., integrating to 2.5H instead of 4H).

  • Processing & Integration:

    • Phasing: Apply manual phasing. Automatic phasing often fails on the broad amidine peaks.[1]

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

    • Referencing: Set the TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm.

Workflow Visualization

Workflow Start Start: Sample Analysis Solvent Select Solvent Start->Solvent DMSO DMSO-d6 (Recommended) Solvent->DMSO Full ID D2O D2O (Alternative) Solvent->D2O Rapid QC Acq Acquisition (D1 > 2.0s) DMSO->Acq D2O->Acq Check Check Amidine Peak (9.0 - 10.0 ppm) Acq->Check Pass Pass: Full Structure Confirmed Check->Pass Peaks Present Fail Fail: Peaks Missing/Broad Check->Fail Peaks Absent Fail->Start Dry Sample (If DMSO used) Fail->D2O Confirm Exchange (If D2O used)

Figure 2: Decision tree for solvent selection and data validation.

Part 4: Troubleshooting & Interpretation

Common Anomalies
  • Missing Amidine Peaks in DMSO:

    • Cause: Wet DMSO.[1] Water facilitates proton exchange even in DMSO.[1]

    • Solution: Use a fresh ampoule of

      
      .[1]
      
  • Broad "Hump" at 4-5 ppm:

    • Cause: Water peak (

      
      ) broadening due to exchange with the HCl salt.[1]
      
    • Solution: Ignore for integration, but note that it confirms the salt form.

  • Integration Errors (e.g., Pyridine integrates 1:1:1:1 but Amidine is 3.2):

    • Cause: Insufficient relaxation delay (D1) or Tautomerism.[1]

    • Solution: Increase D1 to 5 seconds.

Regioisomer Differentiation

To ensure you have the 2-pyridyl isomer and not the 3- or 4-pyridyl analogs:

  • 2-Pyridyl (Target): H-6 is a doublet (

    
    8.8 ppm).[1] H-3, H-4, H-5 show distinct splitting (ABCD system).[1]
    
  • 3-Pyridyl: H-2 is a singlet (isolated) and significantly deshielded.[1]

  • 4-Pyridyl: AA'BB' system (two doublets) in the aromatic region.[1] Symmetrical appearance.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison Chemistry.[1] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (General Reference for Amidine/Pyridine Shifts).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]

Sources

A Comparative Analysis of Analytical Strategies for 2-Pyridin-2-ylethanimidamide: Predictive Mass Spectrometry Fragmentation and Orthogonal Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The characterization of novel chemical entities is a cornerstone of drug discovery and development. 2-Pyridin-2-ylethanimidamide, a molecule featuring a pyridine ring linked to an ethanimidamide moiety, presents a unique analytical challenge. This guide provides a comprehensive, predictive analysis of its fragmentation behavior under electrospray ionization (ESI) mass spectrometry. Leveraging established principles from the fragmentation of pyridine, amidine, and related structures, we propose a detailed fragmentation pathway. Furthermore, we objectively compare mass spectrometry with orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a practical guide for researchers, offering detailed experimental protocols and explaining the causal logic behind methodological choices to ensure robust and reliable characterization of 2-Pyridin-2-ylethanimidamide and similar molecules.

Part 1: Mass Spectrometry (MS) Analysis: A Predictive Approach

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. For a novel molecule like 2-Pyridin-2-ylethanimidamide, predicting its fragmentation pattern is key to developing robust analytical methods.

Molecular Structure and Ionization

The structure of 2-Pyridin-2-ylethanimidamide consists of three key regions: the pyridine ring, a flexible ethyl bridge, and the basic ethanimidamide group. The multiple nitrogen atoms, particularly in the amidine and pyridine groups, are readily protonated. Therefore, positive-ion electrospray ionization (ESI) is the ideal method for generating the protonated molecule, [M+H]⁺, which will be the precursor ion for fragmentation studies.

Predicted Fragmentation Pathways under ESI-MS/MS

Upon collisional activation (e.g., in a triple quadrupole or ion trap mass spectrometer), the [M+H]⁺ ion of 2-Pyridin-2-ylethanimidamide is expected to follow several distinct fragmentation pathways. Protonation is likely to occur on the highly basic sp² nitrogen of the imidamide group or the pyridine nitrogen. The mobility of this proton can influence which bonds are preferentially cleaved[1][2].

The primary fragmentation events are predicted to be:

  • Loss of Ammonia (NH₃): Cleavage of the C-N single bond in the protonated imidamide group can lead to the neutral loss of ammonia (17.03 Da). This is a common pathway for primary amidines.

  • α-Cleavage adjacent to the Pyridine Ring: Fission of the C-C bond of the ethyl bridge alpha to the pyridine ring would result in the formation of a stable pyridin-2-ylmethyl cation.

  • Formation of the Pyridinium Ion: Cleavage can also lead to the formation of the fundamental pyridinium ion (m/z 78), a common fragment in the mass spectra of substituted pyridines[3].

  • Cleavage of the Ethanimidamide Moiety: Direct cleavage at the C-C bond of the ethanimidamide group can occur, leading to characteristic fragment ions.

These predicted pathways are visualized in the diagram below.

G cluster_main Predicted ESI-MS/MS Fragmentation of [M+H]⁺ mol 2-Pyridin-2-ylethanimidamide [M+H]⁺ m/z 150.10 frag1 Fragment A [M+H - NH₃]⁺ m/z 133.07 mol->frag1 -NH₃ frag2 Fragment B Pyridin-2-ylmethyl Cation m/z 92.05 mol->frag2 α-cleavage frag4 Fragment D Ethanimidamide Cation m/z 58.05 mol->frag4 C-C cleavage frag3 Fragment C Pyridinium Ion m/z 78.04 frag2->frag3 -CH₂

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 2-Pyridin-2-ylethanimidamide.

Experimental Protocol: LC-MS/MS Analysis

This protocol describes a self-validating system for identifying and characterizing 2-Pyridin-2-ylethanimidamide.

Objective: To confirm the molecular weight and elucidate the fragmentation pattern.

Instrumentation:

  • HPLC system with a binary pump and autosampler.

  • Triple quadrupole or Q-TOF mass spectrometer with an ESI source.

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Pyridin-2-ylethanimidamide in methanol. Create a working standard of 1 µg/mL by diluting the stock solution with the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan from m/z 50 to 300 to find the [M+H]⁺ precursor ion (expected at m/z ~150.1).

    • MS2 Fragmentation (Product Ion Scan): Select the precursor ion (m/z 150.1) for collision-induced dissociation (CID). Ramp collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

    • Data Analysis: Correlate the observed fragment ions with the predicted fragmentation pathways.

Part 2: Comparative Analytical Techniques

While MS provides structural data, a comprehensive analysis requires orthogonal techniques for separation, quantification, and definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying compounds in complex mixtures. For 2-Pyridin-2-ylethanimidamide, a reversed-phase HPLC method is most suitable due to the molecule's polarity.[4]

Causality of Method Choice: The pyridine and amidine functionalities make the molecule relatively polar and water-soluble, especially under acidic mobile phase conditions which ensure protonation and good peak shape. A C18 column provides a non-polar stationary phase that retains the molecule through hydrophobic interactions with the pyridine ring and ethyl bridge, allowing for excellent separation from potential impurities.[5][6] The use of formic acid as a mobile phase modifier ensures the analyte is in a consistent ionic state and is compatible with mass spectrometry detection.[7]

ParameterRecommended SettingRationale
Technique Reversed-Phase HPLCOptimal for polar to semi-polar analytes.
Column C18, 50-150 mm length, <3 µmProvides good retention and high efficiency.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidEnsures good peak shape and MS compatibility.[8]
Detection UV (e.g., 254 nm) or MSThe pyridine ring provides a strong UV chromophore.
Temperature 30-40 °CEnsures reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in 2-Pyridin-2-ylethanimidamide.

  • ¹H NMR: The spectrum will provide key information. Protons on the pyridine ring will appear in the aromatic region (typically δ 7-9 ppm), with characteristic splitting patterns that confirm 2-substitution.[9][10] The two methylene groups of the ethyl bridge will appear as distinct multiplets in the aliphatic region. The protons on the amidine nitrogen atoms may be broad and exchangeable.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The pyridine carbons will resonate at >120 ppm, while the ethyl bridge carbons will be significantly upfield.[11] The amidine carbon will have a characteristic chemical shift in the 150-160 ppm range.

Trustworthiness of the Protocol: Combining 1D (¹H, ¹³C) with 2D NMR experiments (like COSY and HSQC) provides a self-validating dataset. COSY confirms proton-proton couplings (e.g., within the pyridine ring and ethyl chain), while HSQC correlates each proton with its directly attached carbon, leaving no ambiguity in the final structure assignment.

Part 3: Integrated Analytical Workflow

For a researcher in drug development, a logical and efficient workflow is critical. The following workflow ensures the identity, purity, and structure of 2-Pyridin-2-ylethanimidamide are rigorously established.

G cluster_workflow Integrated Analytical Workflow synthesis Synthesis of 2-Pyridin-2-ylethanimidamide purification Purification by Preparative HPLC synthesis->purification purity Purity Assessment (Analytical HPLC-UV) purification->purity confirm Structural Confirmation (¹H, ¹³C NMR) purity->confirm ms_analysis Identity & Fragmentation (LC-MS/MS) confirm->ms_analysis final Characterized Compound (>95% Purity, Confirmed Structure) ms_analysis->final

Caption: A logical workflow for the synthesis, purification, and characterization of 2-Pyridin-2-ylethanimidamide.

Summary Comparison of Techniques
TechniquePrimary ApplicationStrengthsLimitations
LC-MS/MS Identity Confirmation & Fragmentation AnalysisHigh sensitivity, structural information from fragments, suitable for complex mixtures.Isomeric differentiation can be challenging, requires ionization.
HPLC-UV Purity Assessment & QuantificationRobust, reproducible, excellent for quantification, widely available.[12]Provides limited structural information, requires a chromophore.
NMR Unambiguous Structure ElucidationProvides definitive atomic connectivity, non-destructive.Lower sensitivity, requires pure sample, larger sample amount needed.[13]
GC-MS Analysis of Volatile AnalogsHigh resolution for volatile compounds.[14]Not suitable for non-volatile or thermally labile compounds like the target molecule.

Conclusion

The comprehensive characterization of 2-Pyridin-2-ylethanimidamide requires a multi-faceted analytical approach. While direct experimental mass spectra are not yet published, a predictive fragmentation pattern can be reliably proposed based on the known behavior of its constituent chemical moieties. The primary predicted fragmentation pathways involve the neutral loss of ammonia and cleavages at the ethyl bridge, yielding characteristic ions such as the pyridin-2-ylmethyl cation. For a complete and robust analysis, mass spectrometry should be integrated with orthogonal techniques. HPLC provides the necessary tool for purification and quantification, while NMR spectroscopy offers the definitive structural confirmation. This integrated workflow represents a best-practice, self-validating system for researchers engaged in the development of novel pyridinyl compounds.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Nascimento, V. V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. Available from: [Link]

  • Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619-2623. Available from: [Link]

  • Nascimento, V. V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Available from: [Link]

  • Bernstein, H. J., & Schneider, W. G. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. The Journal of Chemical Physics, 24(2), 469. Available from: [Link]

  • PubChem. (n.d.). 2-(2-Pyridin-2-ylethoxy)pyridine-4-carboximidamide. Retrieved from [Link]

  • Castellano, S., & Kostelnik, R. (1967). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 71(13), 4563-4565. Available from: [Link]

  • Nascimento, V. V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available from: [Link]

  • Gawinecki, R., et al. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 255-264. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Nascimento, V. V., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available from: [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1807. Available from: [Link]

  • Roy, S. S., et al. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 54(12), 945-951. Available from: [Link]

  • Wang, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1930-1935. Available from: [Link]

  • Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS?. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Petucci, C., et al. (2012). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available from: [Link]

  • Costa, S. P. G., et al. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 7(8), 618-629. Available from: [Link]

  • Siddiqui, H. L., et al. (2018). Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. Acta Crystallographica Section E, 74(Pt 5), 718–723. Available from: [Link]

  • Brown, P. (1968). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 33(1), 162-167. Available from: [Link]

  • PubChem. (n.d.). 2-Pyridineethanamine. Retrieved from [Link]

  • Wang, L., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5296. Available from: [Link]

Sources

comparing binding affinity of 2-Pyridin-2-ylethanimidamide vs other amidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuances of molecular interactions is paramount. The amidine functional group, a common scaffold in numerous biologically active compounds, frequently serves as a key pharmacophore, mediating interactions with a variety of biological targets. This guide provides a comparative analysis of the binding affinities of several representative amidine-containing molecules, with a focus on the well-characterized benzamidine and pentamidine, while also considering the structural implications for compounds like 2-Pyridin-2-ylethanimidamide. We will delve into the structure-activity relationships that govern their binding, explore the experimental techniques used to quantify these interactions, and provide detailed protocols for their implementation.

The Significance of the Amidine Moiety in Molecular Recognition

The amidine group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a versatile functional group in medicinal chemistry. Its ability to exist in a protonated, positively charged state at physiological pH allows it to engage in strong electrostatic interactions and hydrogen bonding with biological targets such as enzymes and nucleic acids. This has led to the development of a wide range of amidine-containing drugs with diverse therapeutic applications, from antimicrobial to anticancer agents. The subtle interplay of sterics, electronics, and the overall molecular architecture dictates the binding affinity and selectivity of these compounds.

Comparative Analysis of Binding Affinities

To provide a quantitative comparison, we will examine the binding affinities of two archetypal amidine-containing compounds: benzamidine, a simple aromatic monoamidine, and pentamidine, a more complex bis-amidine.

CompoundTargetBinding Affinity (K_d or K_i)Experimental MethodReference
BenzamidineTrypsin~6.2 kcal/mol (ΔG°)Molecular Dynamics Simulations[1]
BenzamidineTrypsinK_i = 0.0140 mM (for a derivative)Enzyme Inhibition Assay[2]
PentamidinetRNACooperative bindingNot specified[3]
Pentamidine AnaloguesDNAHigh affinity, preference for AT-rich regionsThermal Denaturation (ΔT_m)[4]

Note: Binding free energy (ΔG°) is related to the dissociation constant (K_d) by the equation ΔG° = -RTln(K_d). A more negative ΔG° indicates a higher binding affinity. K_i is the inhibition constant, which is analogous to K_d for enzyme inhibitors.

Structure-Activity Relationships: The Driving Forces of Binding

The binding affinity of amidine compounds is governed by a combination of factors:

  • Electrostatic Interactions: The positively charged amidinium ion is crucial for interacting with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or the phosphate backbone of DNA.

  • Hydrogen Bonding: The N-H protons of the amidine group act as hydrogen bond donors, forming critical interactions with acceptor groups on the target molecule.

  • Hydrophobic Interactions: The aromatic or aliphatic portions of the molecule contribute to binding through hydrophobic interactions, often with nonpolar pockets on the protein surface or within the minor groove of DNA.[3]

  • Shape and Conformational Flexibility: The overall shape of the molecule and the flexibility of any linker groups play a significant role in achieving optimal complementarity with the binding site. For bis-amidines like pentamidine, the length and flexibility of the linker are critical for spanning and binding to specific DNA sequences.[4]

The introduction of a pyridine ring, as in 2-Pyridin-2-ylethanimidamide, can influence these interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

cluster_Amidine Amidine Compound cluster_Target Biological Target Amidine Amidine Moiety (+ charge) BindingSite Binding Site/Pocket Amidine->BindingSite Electrostatic Interactions Hydrogen Bonding Aromatic Aromatic/Aliphatic Scaffold Aromatic->BindingSite Hydrophobic Interactions Substituents Other Substituents (e.g., Pyridine) Substituents->BindingSite π-π Stacking Additional H-Bonding

Caption: Key interactions driving amidine binding.

Experimental Protocols for Determining Binding Affinity

The quantitative determination of binding affinity is crucial for drug discovery and development. Several biophysical techniques are routinely employed for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[5]

Experimental Workflow:

cluster_SPR SPR Workflow Immobilize 1. Immobilize Target (e.g., Protein, DNA) on Sensor Chip Inject 2. Inject Amidine Compound (Analyte) at Various Concentrations Immobilize->Inject Measure 3. Measure Association & Dissociation Rates Inject->Measure Analyze 4. Analyze Data to Determine K_D Measure->Analyze

Caption: SPR experimental workflow.

Step-by-Step Protocol (Small Molecule-DNA Interaction):

  • Immobilization of DNA:

    • A biotinylated DNA oligonucleotide containing the target sequence is synthesized.

    • A streptavidin-coated sensor chip is activated.

    • The biotinylated DNA is injected over the sensor surface, allowing for its capture by the streptavidin.

  • Analyte Preparation:

    • A stock solution of the amidine compound is prepared in a suitable buffer (e.g., PBS with a small percentage of DMSO if needed for solubility).

    • A series of dilutions of the amidine compound are prepared from the stock solution.

  • Binding Analysis:

    • The running buffer is flowed over the sensor surface to establish a stable baseline.

    • The different concentrations of the amidine compound are injected sequentially over the DNA-immobilized surface.

    • The association of the amidine to the DNA is monitored in real-time.

    • After each injection, the running buffer is flowed over the surface to monitor the dissociation of the complex.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]

Experimental Workflow:

cluster_ITC ITC Workflow Load 1. Load Target into Sample Cell & Amidine into Syringe Titrate 2. Titrate Amidine into Sample Cell Load->Titrate MeasureHeat 3. Measure Heat Change with Each Injection Titrate->MeasureHeat AnalyzeThermo 4. Analyze Data for K_D, ΔH, and Stoichiometry MeasureHeat->AnalyzeThermo

Caption: ITC experimental workflow.

Step-by-Step Protocol (Enzyme-Inhibitor Binding):

  • Sample Preparation:

    • The enzyme and the amidine inhibitor are dialyzed against the same buffer to minimize heats of dilution.

    • The concentrations of the enzyme and inhibitor are accurately determined.

  • ITC Experiment Setup:

    • The enzyme solution is loaded into the sample cell of the calorimeter.

    • The amidine inhibitor solution is loaded into the injection syringe. The inhibitor concentration is typically 10-20 times that of the enzyme.

  • Titration:

    • A series of small injections of the inhibitor solution are made into the enzyme solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of inhibitor to enzyme.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (K_D), the binding enthalpy (ΔH), and the stoichiometry of binding (n).

Radioligand Binding Assay

This technique uses a radioactively labeled ligand (radioligand) to quantify the binding of a compound to a receptor.[7]

Experimental Workflow:

cluster_RLBA Radioligand Binding Assay Workflow Incubate 1. Incubate Target with Radioligand & Unlabeled Amidine (Competitor) Separate 2. Separate Bound from Free Radioligand Incubate->Separate Quantify 3. Quantify Radioactivity of Bound Ligand Separate->Quantify AnalyzeKi 4. Analyze Data to Determine IC50 and K_i Quantify->AnalyzeKi

Caption: Radioligand binding assay workflow.

Step-by-Step Protocol (Competitive Binding Assay):

  • Assay Setup:

    • A constant concentration of a suitable radioligand that binds to the target receptor is used.

    • A range of concentrations of the unlabeled amidine compound (the competitor) are prepared.

  • Incubation:

    • The target receptor (e.g., in a membrane preparation), the radioligand, and the unlabeled amidine compound are incubated together until binding equilibrium is reached.

  • Separation:

    • The mixture is rapidly filtered through a filter mat to separate the receptor-bound radioligand from the free radioligand.

  • Quantification:

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The amount of bound radioligand is plotted against the concentration of the unlabeled amidine compound.

    • The concentration of the amidine that inhibits 50% of the specific binding of the radioligand (the IC50) is determined.

    • The IC50 value is then used to calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Conclusion

The amidine functional group is a powerful tool in the medicinal chemist's arsenal for designing molecules with high binding affinity to a range of biological targets. While the specific binding properties of 2-Pyridin-2-ylethanimidamide remain to be experimentally determined, by understanding the structure-activity relationships of well-characterized amidines like benzamidine and pentamidine, we can make informed predictions about its potential interactions. The choice of experimental technique to quantify these interactions, be it SPR, ITC, or radioligand binding assays, will depend on the specific research question, the nature of the target, and the available resources. The detailed protocols provided herein serve as a guide for researchers to design and execute robust experiments to elucidate the binding affinities of novel amidine-containing compounds, ultimately contributing to the development of new and improved therapeutics.

References

  • Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and transl
  • Monte Carlo Simulations for Proteins: Binding Affinities for Trypsin−Benzamidine Complexes via Free-Energy Perturbations | The Journal of Physical Chemistry B.
  • Structure and DNA binding activity of analogues of 1,5-bis(4-amidinophenoxy)pentane (pentamidine). PubMed.
  • Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding.
  • Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simul
  • Calculation of protein–ligand binding free energy by using a polarizable potential | PNAS.
  • Sequence-selective binding to DNA of bis(amidinophenoxy)alkanes related to propamidine and pentamidine. PMC.
  • Binding of Pt-pentamidine to nucleosomal DNA. Studies of the antiproliferative activity of the drug against human cancer cells. PubMed.
  • Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Bentham Science Publisher.
  • Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors.
  • Sugar-Derived Amidines and Congeners: Structures, Glycosidase Inhibition and Applic
  • Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simul
  • Schematic image of mechanism of action of pentamidine via DNA binding.
  • Quantitative analysis of small molecule-nucleic acid interactions with a biosensor surface and surface plasmon resonance detection. PubMed.
  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC.
  • New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. MDPI.
  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science.
  • Binding kinetics of DNA-protein interaction using surface plasmon resonance. Protocols.io.
  • Assay Protocol Book. PDSP.
  • ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare.
  • In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease: SAR, Pharmacokinetics, Molecular Docking and Dynamic Simul
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment | Analytical Chemistry.
  • Characterization of Binding Interactions Using Isothermal Titr
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • ITC-Derived Binding Constants.
  • Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. MDPI.
  • Biomolecular interactions by Surface Plasmon Resonance technology.
  • Radiometric Ligand-Binding Assays. Revvity.
  • Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking.
  • Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System | Bio-Radi
  • 7 – Small Molecule Interaction. Bruker Daltonics SPR.
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica.
  • BindingDB BDBM50061447 2-Pyridin-4-yl-1-[4-(11H-10-thia-dibenzo[a,d]cyclohepten-5-ylidene).
  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorpor
  • Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides. Univerzita Karlova.
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  • An efficient synthesis of 2,4,6-triaryl pyridines and their biological evaluation.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • Synthesis and biological evaluation of 2, 4-thiazolidinedione incorporated imidazo[1, 2-a] pyridines | Request PDF.
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  • Binding Constants of Clinical Drugs and Other Organic Ligands with Human and Mammalian Serum Albumins. MDPI. Clinical Drugs and Other Organic Ligands with Human and Mammalian Serum Albumins. MDPI.

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Validating 2-Pyridin-2-ylethanimidamide 2HCl: Elemental Analysis Standards & Purity Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, Process Chemists Focus: Analytical validation of Dabigatran intermediate (CAS: 1185300-57-5)

Executive Summary: The "Amidine Challenge"

2-Pyridin-2-ylethanimidamide dihydrochloride (C₇H₉N₃ · 2HCl) is a critical intermediate in the synthesis of the anticoagulant Dabigatran etexilate . Unlike stable carboxylic acid intermediates, this amidine salt presents a unique "analytical triad" of challenges: hygroscopicity , stoichiometric variability (mono- vs. di-HCl), and hydrolytic instability (amidine to amide conversion).

This guide objectively compares the Theoretical Gold Standard against common "Alternative States" found in research samples (hydrates, degradation products, and salt mixtures). It provides a self-validating protocol to ensure your material meets the stringent requirements for pharmaceutical synthesis.

The Gold Standard vs. Common Alternatives

In elemental analysis (EA), the "alternative" to a pure product is often a specific impurity profile that mimics the target but fails in downstream synthesis. The table below compares the Target Purity (2HCl) against the three most common deviations.

Table 1: Comparative Elemental Composition Scenarios

Use this table to diagnose your sample based on EA deviations.

ComponentTarget Standard (Anhydrous 2HCl)Alternative A (Monohydrate)Alternative B (Mono-HCl Salt)Alternative C (Amide Hydrolysis*)
Formula C₇H₉N₃ · 2HClC₇H₉N₃ · 2HCl · H₂OC₇H₉N₃ · HClC₇H₈N₂O (Amide)
MW ( g/mol ) 208.09226.10171.63136.15
Carbon (%) 40.40% 37.18% (↓)48.98% (↑)61.75% (↑↑)
Hydrogen (%) 5.33% 5.79% (↑)5.87% (↑)5.92% (↑)
Nitrogen (%) 20.19% 18.58% (↓)24.48% (↑)20.58% (↔)
Chlorine (%) 34.07% 31.36% (↓)20.66% (↓↓)0.00%
Diagnostic Matches TheoreticalLow C/N/Cl; High OHigh C/N; Low ClNo Cl; High C

*Note: Amidine hydrolysis yields 2-pyridineacetamide, losing the salt counterions and changing the nitrogen count.

Analytical Workflow & Decision Logic

To validate this compound, a single technique is insufficient. You must employ a Cross-Validation Workflow combining Combustion Analysis (CHN) with Potentiometric Titration.

Diagram 1: Purity Validation Decision Tree

This workflow filters out common "false positives" caused by hydration or stoichiometry errors.

AnalysisWorkflow Start Sample: 2-Pyridin-2-ylethanimidamide 2HCl Step1 Step 1: Potentiometric Titration (AgNO3) Start->Step1 CheckCl Check Chloride % (Target: 33.5 - 34.5%) Step1->CheckCl FailCl_Low Result: < 33% Cl (Mono-HCl or Hydrate) CheckCl->FailCl_Low Low FailCl_High Result: > 35% Cl (Excess HCl / NH4Cl) CheckCl->FailCl_High High PassCl Pass: Stoichiometry Confirmed (2HCl) CheckCl->PassCl In Range Step2 Step 2: Combustion Analysis (CHN) PassCl->Step2 CheckCHN Check C/N Ratio Step2->CheckCHN FailCHN_C High Carbon % (Amide Impurity) CheckCHN->FailCHN_C Deviant FailCHN_H High Hydrogen % (Solvent/Water) CheckCHN->FailCHN_H Deviant PassFinal VALIDATED REFERENCE STANDARD CheckCHN->PassFinal Matches Theo

Caption: Logical workflow for validating 2-Pyridin-2-ylethanimidamide 2HCl. Chloride titration is the critical first gate.

Detailed Experimental Protocols

Protocol A: Handling Hygroscopic Samples for CHN

Why this matters: Amidine salts absorb atmospheric moisture within seconds, skewing Hydrogen values high and Carbon values low.

  • Pre-Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅. Avoid higher temperatures (>60°C) to prevent HCl loss or amidine degradation.

  • Weighing: Use a micro-balance with a built-in hygrometer. If humidity >50%, weigh samples inside a glove bag purged with dry N₂.

  • Capsule Sealing: Seal tin capsules immediately. Do not use silver capsules as they react with high-chloride salts, potentially interfering with combustion completeness.

  • Combustion: Ensure oxygen dosing is set for "High Halogen" mode (if applicable) to prevent Cl₂ interference with N₂ detection.

Protocol B: Potentiometric Chloride Titration (Self-Validating)

Why this matters: CHN analysis cannot distinguish between Nitrogen from the amidine and Nitrogen from an ammonium chloride (NH₄Cl) impurity. Chloride titration confirms the salt stoichiometry.

  • Reagents: 0.1 M AgNO₃ (Standardized), 0.1 M HNO₃.

  • Apparatus: Auto-titrator with a Silver/Sulfide ion-selective electrode (ISE).

  • Procedure:

    • Dissolve 50 mg of sample in 50 mL deionized water.

    • Acidify with 1 mL 0.1 M HNO₃ (prevents silver hydroxide formation).

    • Titrate with 0.1 M AgNO₃ to the inflection point.

  • Calculation:

    
    
    
  • Acceptance Criteria: 33.5% – 34.6% (Theoretical: 34.07%).

Mechanistic Insight: The Degradation Pathway

Understanding why the standard fails is as important as the pass/fail result. The amidine group is susceptible to hydrolysis, especially if the salt is not fully formed (i.e., pH is not sufficiently acidic).

Diagram 2: Hydrolysis & Impurity Pathways

Visualizing how improper storage leads to "Alternative C" (Amide).

Degradation Amidine Amidine 2HCl (Target) Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral Nucleophilic Attack Water + H2O / Moisture Water->Tetrahedral Amide 2-Pyridineacetamide (Impurity) Tetrahedral->Amide - NH3 Ammonia NH4Cl (Byproduct) Tetrahedral->Ammonia HCl trap

Caption: Hydrolysis pathway of the amidine functionality. Presence of moisture converts the target into an amide and ammonium chloride.

References

  • Sigma-Aldrich. 2-(pyridin-3-yl)ethanimidamide dihydrochloride Product Specification. Accessed 2024.[1][2] Link

  • National Institutes of Health (PubChem). Dabigatran Intermediate: 2-Pyridineacetamide. CID 227129.[3] Link

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg. Chem. Front., 2018. Link

  • ChemicalBook. 2-pyridin-2-ylethanimidamide dihydrochloride Properties. Link

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A Senior Application Scientist's Guide to Validating the Purity of 2-Pyridin-2-ylethanimidamide using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel compound is a cornerstone of chemical analysis, ensuring the integrity of experimental results and the safety of potential therapeutic agents. This guide provides an in-depth, technically-grounded protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 2-Pyridin-2-ylethanimidamide. We will delve into the causality behind experimental choices, present a self-validating system, and compare this gold-standard technique with viable alternatives, all supported by authoritative references.

Understanding the Analyte: 2-Pyridin-2-ylethanimidamide

2-Pyridin-2-ylethanimidamide is a heterocyclic organic compound featuring a pyridine ring linked to an ethanimidamide group. While specific physicochemical data for this compound is not extensively documented, its structure allows us to infer key properties that will govern its chromatographic behavior. The pyridine moiety, a basic heterocycle, is polar and possesses a characteristic UV chromophore.[1][2] The imidamide functional group contributes to the molecule's polarity and hydrogen bonding capacity. These characteristics make RP-HPLC an ideal analytical choice.

The Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the most widely used mode of HPLC for pharmaceutical analysis due to its versatility and reproducibility.[1][3] For a polar, basic compound like 2-Pyridin-2-ylethanimidamide, a C18 column is a robust starting point.

The Causality Behind the Method

The selection of each parameter in an HPLC method is a critical decision rooted in the chemical properties of the analyte and the principles of chromatography.

  • Column: A C18 (octadecylsilane) column is chosen for its hydrophobic stationary phase, which will retain the 2-Pyridin-2-ylethanimidamide through hydrophobic interactions with the pyridine ring.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile) is proposed. This allows for the effective elution of the main compound while also separating potential impurities with varying polarities.

  • pH Control: The pyridine nitrogen in the analyte is basic. At a neutral pH, this nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).[4] To mitigate this, the mobile phase is acidified to a pH of approximately 3.0. At this pH, the pyridine nitrogen is protonated, and the silanol groups are undissociated, minimizing these undesirable secondary interactions.

  • Detection: The pyridine ring exhibits strong UV absorbance. Based on the UV spectrum of pyridine, a detection wavelength of 254 nm is a logical starting point, offering a good balance of sensitivity and specificity.[2][5]

Proposed HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC analysis of 2-Pyridin-2-ylethanimidamide.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in Water (pH ~3.0)Acidified aqueous phase to ensure good peak shape for the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 5% B to 95% B over 20 minutesTo elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmPyridine and related structures have a strong absorbance at this wavelength.[5]

The Core of Scientific Integrity: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by the FDA.[5][6]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.[7]The peak for 2-Pyridin-2-ylethanimidamide should be pure and free from co-eluting peaks. This is often assessed using a photodiode array (PDA) detector for peak purity analysis.
Linearity To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range.[8]A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.[8]For an assay, typically 80% to 120% of the target concentration. For impurity quantification, from the reporting threshold to 120% of the specification.
Accuracy The closeness of the measured value to the true value.[7]The mean recovery of the analyte should be within 98.0% to 102.0% of the known amount.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7]Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) should have a relative standard deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]Typically determined as a signal-to-noise ratio of 10:1. The precision at the LOQ should be ≤ 10% RSD.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase pH (±0.2 units) are varied.
Experimental Workflow for Validation

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_report Finalization A Prepare Standard and Sample Solutions B System Suitability Test A->B Proceed if system is suitable C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy (Spike/Recovery) D->E G LOD & LOQ D->G F Precision (Repeatability & Intermediate) E->F H Robustness F->H I Compile Validation Report H->I J Method Implementation I->J

Caption: A logical workflow for the validation of an HPLC method.

Step-by-Step Methodologies

Specificity:

  • Prepare solutions of 2-Pyridin-2-ylethanimidamide.

  • Expose the solutions to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analyze the stressed samples by HPLC with a PDA detector.

  • Evaluate the chromatograms for the separation of the main peak from any degradation products and assess the peak purity of the 2-Pyridin-2-ylethanimidamide peak.

Linearity:

  • Prepare a series of at least five standard solutions of 2-Pyridin-2-ylethanimidamide covering the expected range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Accuracy:

  • Prepare a placebo (a mixture of all formulation components except the active ingredient).

  • Spike the placebo with known amounts of 2-Pyridin-2-ylethanimidamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each sample.

Precision:

  • Repeatability: Analyze six independent samples of 2-Pyridin-2-ylethanimidamide at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Calculate the RSD for the results of each set of analyses.

Comparison with Alternative Analytical Techniques

While RP-HPLC with UV detection is a robust and widely accessible technique, other methods can offer advantages in specific scenarios.

TechniquePrincipleAdvantagesDisadvantagesBest For
UHPLC-MS Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry.Higher resolution and speed than conventional HPLC.[9] Provides molecular weight and structural information, aiding in impurity identification.[10] Extremely high sensitivity and selectivity.[11]Higher initial instrument cost and complexity. Potential for matrix effects (ion suppression or enhancement).Definitive identification of unknown impurities and trace-level quantification.
GC-MS Gas Chromatography coupled with Mass Spectrometry.Excellent for separating volatile and semi-volatile impurities.[12] Extensive spectral libraries for compound identification.[13]Requires the analyte to be thermally stable and volatile (or derivatized).[14] Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.
Logical Relationship of Analytical Techniques

The choice of analytical technique is often hierarchical, with simpler, more robust methods used for routine analysis and more complex, information-rich methods employed for investigation and characterization.

Analytical_Techniques cluster_routine Routine Purity Analysis cluster_investigation Impurity Identification & Characterization HPLC_UV HPLC-UV UHPLC_MS UHPLC-MS HPLC_UV->UHPLC_MS If unknown peaks are detected GC_MS GC-MS (for volatile impurities) HPLC_UV->GC_MS For residual solvent analysis

Caption: Relationship between routine and investigative analytical techniques.

Conclusion

This guide provides a comprehensive framework for the validation of an RP-HPLC method for the purity determination of 2-Pyridin-2-ylethanimidamide. By grounding our experimental design in the physicochemical properties of the analyte and adhering to the rigorous standards set forth by regulatory bodies like the ICH, we can establish a trustworthy and reliable analytical procedure. The presented protocol, with its emphasis on the causality of methodological choices and the inclusion of comparative techniques, serves as a robust resource for scientists in the pharmaceutical and chemical research fields. The successful validation of this method will ensure the generation of high-quality, defensible data, which is paramount for advancing scientific research and drug development.

References

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link][3][6]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • AssayPrism. (n.d.). HPLC Method Validation: Key Parameters and Importance. AssayPrism. [Link][7]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. ResearchGate. [Link][5]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link][3]

  • ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • AAPS PharmSciTech. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS PharmSciTech. [Link][8]

  • Altabrisa Group. (n.d.). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link][1]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. [Link][2]

  • PMC. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC. [Link]

  • ResearchGate. (2016). Why we do use reversed phase in HPLC?. ResearchGate. [Link]

  • PMC. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Medistri SA. [Link][13]

  • ResearchGate. (2019). Ultra-high performance liquid chromatography-MS/MS (UHPLC-MS/MS) in practice: analysis of drugs and pharmaceutical formulations. ResearchGate. [Link][11]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link][14]

  • Ingenieria Analitica Sl. (2010). Agilent Standard Operating Procedure Analysis of Emerging Pharmaceutical Contaminants by UHPLC/MS/MS With Agilent 1290. Ingenieria Analitica Sl. [Link]

  • Chromatography Online. (2008). Ultrahigh-Pressure LC in Pharmaceutical Analysis: Performance and Practical Issues. Chromatography Online. [Link][9]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

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  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link][12]

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A Comparative Guide to the Structural Elucidation of 2-Pyridin-2-ylethanimidamide Derivatives: An X-ray Diffraction Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a deep dive into the structural analysis of 2-Pyridin-2-ylethanimidamide derivatives, a class of compounds with significant potential in medicinal chemistry. Our focus will be on the gold-standard technique of single-crystal X-ray diffraction (XRD), providing researchers, scientists, and drug development professionals with a comparative framework and actionable experimental insights. We will explore not only the "how" but, more critically, the "why" behind experimental choices, grounding our discussion in the principles of scientific integrity and providing a comparative look at alternative analytical methods.

The Central Role of 3D Structure in Molecular Function

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional architecture. For derivatives of 2-Pyridin-2-ylethanimidamide, understanding the spatial arrangement of the pyridine ring relative to the ethanimidamide moiety is crucial. This includes bond lengths, bond angles, and torsional angles, which dictate the molecule's overall conformation and its ability to interact with biological targets. Furthermore, the crystal packing, governed by intermolecular forces such as hydrogen bonding and π-π stacking, influences properties like solubility and stability. Single-crystal XRD provides an unambiguous determination of these parameters.

X-ray Diffraction: The Definitive Approach to Structural Analysis

Single-crystal X-ray diffraction stands as the unequivocal method for determining the atomic arrangement within a crystalline solid. The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, and from this, the precise coordinates of each atom can be determined.

A Comparative Overview of Analytical Techniques

While XRD is the definitive method for solid-state structure determination, it is often complemented by other analytical techniques. Here's a brief comparison:

TechniqueInformation ProvidedPhaseDestructive?Key AdvantagesLimitations
Single-Crystal XRD Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packingSolid (single crystal)NoUnambiguous structural determinationRequires high-quality single crystals
NMR Spectroscopy Connectivity, chemical environment of atoms, solution-state conformationLiquid (or solid-state)NoProvides information on dynamic processes in solutionStructure is an average of conformations; can be complex to interpret
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsGas/Liquid/SolidYesHigh sensitivity, requires minimal sampleProvides no direct information on 3D structure

This guide will focus on the detailed methodology and data interpretation of single-crystal XRD, as it provides the most complete structural picture for crystalline materials.

Experimental Workflow for Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is a multi-step process that demands careful execution and a clear understanding of the underlying principles.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step 1: Crystal Growth - The Crucial First Step

The adage "garbage in, garbage out" is particularly apt for crystallography. The quality of the diffraction data is entirely dependent on the quality of the single crystal.

Protocol for Vapor Diffusion Crystallization:

  • Dissolution: Dissolve the purified 2-Pyridin-2-ylethanimidamide derivative in a minimal amount of a "good" solvent (one in which it is highly soluble).

  • Preparation of the Outer Reservoir: In a larger, sealed container, place a volume of a "poor" solvent (one in which the compound is sparingly soluble, but miscible with the good solvent).

  • Incubation: Place the vial containing the dissolved compound inside the larger container and seal it.

  • Slow Diffusion: The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting the slow growth of well-ordered crystals.

  • Monitoring: Monitor the setup over several days to weeks for the appearance of single crystals suitable for diffraction.

Causality Behind Experimental Choices: Slow crystal growth is paramount. Rapid precipitation leads to the formation of polycrystalline or amorphous solids, which are unsuitable for single-crystal XRD. The choice of solvents is critical and often requires screening of various combinations.

Step 2: Crystal Selection and Mounting

A suitable crystal should be clear, have well-defined faces, and be free of cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions. The selected crystal is then mounted on a goniometer head for data collection.

Step 3: Data Collection

The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.

Step 4: Data Processing

The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections. This step often involves software that integrates the diffraction spots and applies corrections for factors like absorption.

Step 5: Structure Solution

The processed data is used to solve the "phase problem" and generate an initial electron density map. This map provides a preliminary model of the molecular structure.

Step 6: Structure Refinement

The initial model is refined against the experimental data to improve the fit and obtain the final, high-resolution structure. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Step 7: Validation and Analysis

The final structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unusual features. The validated structure is then analyzed to understand its conformational and packing features.

Case Study: Analysis of Pyridine-Containing Imidamide and Amide Derivatives

Here, we present a comparison of crystallographic data for several pyridine-containing compounds with similar functionalities.

Table 1: Comparative Crystallographic Data for Selected Pyridine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamideC₁₂H₁₂N₆OrthorhombicP2₁2₁2₁13.2189.497919.811902487.28[4]
Dimethyl-N,N′-bis(pyridin-2-yl)methanediamineC₁₃H₁₆N₄MonoclinicP2₁/c11.66528.392112.8966106.6341209.694[5]
N′,N′′′-ethane-1,2-diylbis(N′-aminopyridine-2-carboximidamide)C₁₄H₁₈N₈MonoclinicP2₁/n8.243510.37088.878793.649758.852
2-(pyridin-2-yl)-1H-perimidineC₁₆H₁₁N₃MonoclinicP2₁/c8.58612.06211.84994.671220.84[6]

Data for N′,N′′′-ethane-1,2-diylbis(N′-aminopyridine-2-carboximidamide) is hypothetical and for illustrative purposes.

The data in Table 1 highlights the diversity in crystal packing and unit cell dimensions even among structurally related molecules. For instance, the difference in crystal systems (orthorhombic vs. monoclinic) and space groups indicates different symmetry elements present in the crystal lattice. These differences arise from the subtle interplay of molecular shape and intermolecular interactions.

Structural Insights from Related Compounds

Analysis of the crystal structures of related compounds provides valuable insights that can be extrapolated to the 2-Pyridin-2-ylethanimidamide family:

  • Conformational Flexibility: The dihedral angle between the pyridine ring and the side chain is a key conformational parameter. In Dimethyl-N,N′-bis(pyridin-2-yl)methanediamine, the pyridine rings adopt a twisted conformation with a dihedral angle of 60.85 (5)°.[5] In contrast, in N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamide, the dihedral angles between the pyridine rings and the central group are much smaller at 0.30 (3) and 13.94 (3)°, indicating a more planar conformation.[4] This planarity is stabilized by intramolecular hydrogen bonds.[4]

  • Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonds play a crucial role in stabilizing the molecular conformation and the crystal packing. In N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamide, two intramolecular N—H⋯N hydrogen bonds contribute to the planarity of one of the pyridine rings.[4] In the crystal structure of 2-(pyridin-2-yl)-1H-perimidine, an intramolecular N—H⋯N bond also helps to consolidate the molecular conformation.[6]

  • π-π Stacking: Aromatic rings, such as the pyridine moiety, can engage in π-π stacking interactions, which are important for the overall crystal stability. In the crystal structures of 2-(pyridin-2-yl)-1H-perimidine and its methylated analogues, the molecules are assembled through π–π and C—H⋯π interactions.[6]

The Power of Crystallographic Databases

The Cambridge Structural Database (CSD) is an indispensable resource for chemists and crystallographers.[1][2][3] It contains a vast repository of small-molecule organic and metal-organic crystal structures.[1][2] Researchers can search the CSD for related structures to:

  • Gain insights into likely conformations and packing motifs.

  • Compare bond lengths and angles to known values.

  • Identify potential polymorphs.

Conclusion and Future Directions

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of 2-Pyridin-2-ylethanimidamide derivatives. The detailed structural information obtained from XRD is invaluable for understanding structure-activity relationships, guiding molecular design, and ensuring the solid-state properties of these compounds are well-characterized. While other analytical techniques provide complementary information, XRD remains the gold standard for solid-state structural elucidation.

Future work in this area should focus on the synthesis and crystallization of a wider range of 2-Pyridin-2-ylethanimidamide derivatives to build a comprehensive library of structural data. This will enable a more detailed understanding of how substituents on the pyridine ring and the imidamide group influence the molecular conformation and crystal packing, ultimately leading to the rational design of new molecules with tailored properties for pharmaceutical and material science applications.

References

  • N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamide. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. (2022, February 16). MDPI. Retrieved February 18, 2026, from [Link]

  • Dimethyl-N,N′-bis(pyridin-2-yl)methanediamine. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Slepukhin, P. A., et al. (2022). X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. (2017). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). (2024). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Cambridge Structural Database. (n.d.). Re3data.org. Retrieved February 18, 2026, from [Link]

  • Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. (2018). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020, November 10). MDPI. Retrieved February 18, 2026, from [Link]

  • Pasdar, H., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved February 18, 2026, from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved February 18, 2026, from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022, March 10). MDPI. Retrieved February 18, 2026, from [Link]

  • CCDC 2365767: Experimental Crystal Structure Determination. (n.d.). University of Toyama. Retrieved February 18, 2026, from [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2013). ResearchGate. Retrieved February 18, 2026, from [Link]

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Comparative Guide: 2-Pyridin-2-ylethanimidamide vs. Picolinimidamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Pyridin-2-ylethanimidamide and Picolinimidamide . These two compounds, while structurally related, exhibit distinct physicochemical properties, coordination behaviors, and biological activities due to the presence of a methylene linker in the former.

Executive Summary

Picolinimidamide (Pyridine-2-carboximidamide) is a conjugated system where the amidine group is directly attached to the pyridine ring. It acts as a rigid, bidentate ligand forming stable 5-membered chelate rings and serves as a critical pharmacophore in DNA minor groove binders (e.g., antileishmanial diamidines).

2-Pyridin-2-ylethanimidamide (2-Pyridylacetamidine) contains a methylene (-CH₂-) spacer between the pyridine ring and the amidine group. This insulation breaks the conjugation, altering the basicity (pKa) and increasing the conformational flexibility. In coordination chemistry, it forms 6-membered chelate rings, resulting in different "bite angles" and metal selectivity compared to its lower homologue.

Chemical Identity & Structural Analysis[1][2]

FeaturePicolinimidamide2-Pyridin-2-ylethanimidamide
IUPAC Name Pyridine-2-carboximidamide2-(Pyridin-2-yl)ethanimidamide
Common Name Picolinamidine2-Pyridylacetamidine
Formula C₆H₇N₃C₇H₉N₃
MW (Free Base) 121.14 g/mol 135.17 g/mol
Linker None (Direct bond)Methylene (-CH₂-)
Electronic Nature Conjugated (Electron-withdrawing Py)Insulated (Inductive effect only)
Basicity (Est. pKa) Lower (~10-11)Higher (~12, aliphatic-like)
Chelate Ring Size 5-Membered6-Membered
Structural Impact on Reactivity
  • Picolinimidamide: The direct attachment of the electron-deficient pyridine ring withdraws electron density from the amidine group via resonance and induction. This lowers the pKa of the amidine nitrogen compared to benzamidine.

  • 2-Pyridin-2-ylethanimidamide: The methylene spacer insulates the amidine from the pyridine's resonance effects. Consequently, the amidine behaves more like a typical aliphatic amidine (e.g., acetamidine), exhibiting higher basicity and nucleophilicity.

Synthetic Pathways (Pinner Synthesis)[3]

Both compounds are synthesized from their corresponding nitriles via the Pinner Synthesis . This method is preferred for its reliability in generating the amidine functionality without over-reduction.

Reaction Logic
  • Activation: The nitrile is activated by dry HCl in an alcohol (ethanol/methanol) to form an imidate ester hydrochloride (Pinner salt).

  • Amination: The imidate ester is treated with ammonia (or an amine) to generate the amidine.

PinnerSynthesis cluster_0 Substrate Specifics Nitrile Nitrile Precursor (R-CN) Imidate Imidate Ester HCl (R-C(=NH)OEt • HCl) Nitrile->Imidate Step 1: Pinner Reaction HCl Dry HCl / EtOH (0°C to RT) HCl->Imidate Amidine Target Amidine (R-C(=NH)NH2) Imidate->Amidine Step 2: Aminolysis Ammonia NH3 / EtOH Ammonia->Amidine Pico Picolinimidamide: R = 2-Pyridyl Ethan 2-Pyridin-2-ylethanimidamide: R = 2-Pyridylmethyl

Figure 1: General Pinner Synthesis pathway applicable to both picolinimidamide and 2-pyridin-2-ylethanimidamide.

Coordination Chemistry & Chelation Modes[1][5]

The most significant functional difference lies in their interaction with transition metals (e.g., Cu, Fe, Ru).

Picolinimidamide: The 5-Membered Ring
  • Geometry: Forms a rigid 5-membered chelate ring (Py-N—C—C—N-Amidine).

  • Stability: Highly stable due to the "chelate effect" and optimal bite angle (~78-80°) for octahedral centers.

  • Analogy: Behaves similarly to 2,2'-bipyridine but with a hydrogen-bond donor (NH) on the amidine, allowing for secondary sphere interactions (e.g., binding anions or DNA phosphate backbones).

2-Pyridin-2-ylethanimidamide: The 6-Membered Ring
  • Geometry: Forms a 6-membered chelate ring (Py-N—C—C—C—N-Amidine).

  • Flexibility: The methylene group introduces flexibility, allowing the ligand to adjust its bite angle (~85-90°).

  • Selectivity: 6-membered rings are often less stable entropically than 5-membered rings for this ligand class but may be preferred for larger metal ions or specific catalytic geometries requiring a wider bite angle.

ChelationModes cluster_pico Picolinimidamide (5-Membered) cluster_ethan 2-Pyridin-2-ylethanimidamide (6-Membered) M Metal (M) PyN1 Py-N PyN1->M Rigid Link1 Direct Bond PyN1->Link1 AmN1 Amidine-N AmN1->M Stable Link1->AmN1 PyN2 Py-N PyN2->M Flexible CH2 -CH2- Spacer PyN2->CH2 AmN2 Amidine-N AmN2->M Wider Angle CH2->AmN2

Figure 2: Comparison of chelation modes. Picolinimidamide forms a rigid 5-membered ring, while 2-pyridin-2-ylethanimidamide forms a flexible 6-membered ring.

Biological Applications

Picolinimidamide (The Scaffold)

This moiety is a cornerstone in the design of Arylimidamides (AIAs) , a class of potent antiprotozoal agents active against Leishmania donovani, Trypanosoma brucei, and Trypanosoma cruzi.

  • Mechanism: The planar, cationic amidine group binds to the AT-rich minor groove of parasitic kinetoplast DNA (kDNA).

  • Key Example: DB2002 and related "bis-amidines" utilize the picolinimidamide headgroup to maximize van der Waals contacts and hydrogen bonding with DNA bases.

2-Pyridin-2-ylethanimidamide (The Spacer Probe)

This compound is typically used in Structure-Activity Relationship (SAR) studies to probe the importance of:

  • Distance: Extending the distance between the cationic center and the aromatic ring.

  • Curvature: The methylene hinge alters the curvature of the molecule, which can disrupt the "isohelical" fit required for optimal DNA minor groove binding.

  • Lipophilicity: The added methylene group increases LogP, potentially improving membrane permeability at the cost of binding affinity.

Experimental Protocols

Protocol A: Synthesis of Picolinimidamide Hydrochloride

Reference: Adapted from standard Pinner conditions (See Ref 1, 3).

  • Reagents: 2-Cyanopyridine (10.4 g, 100 mmol), Anhydrous Ethanol (50 mL), Acetyl Chloride (to generate HCl in situ) or HCl gas, Ammonia (7N in MeOH).

  • Imidate Formation:

    • Dissolve 2-cyanopyridine in anhydrous ethanol.

    • Cool to 0°C. Slowly bubble dry HCl gas through the solution for 2-3 hours (or add acetyl chloride dropwise).

    • Seal and stir at 4°C for 24 hours. A white precipitate (Ethyl picolinimidate hydrochloride) should form.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Amidine Formation:

    • Suspend the imidate ester intermediate in anhydrous ethanol (30 mL).

    • Add 7N Ammonia in MeOH (3 eq) at 0°C.

    • Stir at room temperature for 12-24 hours.

    • Concentrate the solvent. Recrystallize the residue from Ethanol/Ether to yield Picolinimidamide dihydrochloride.

Protocol B: Synthesis of 2-Pyridin-2-ylethanimidamide

Note: The precursor is 2-pyridylacetonitrile.[1] Caution: 2-pyridylacetonitrile can polymerize; store cold.

  • Reagents: 2-Pyridylacetonitrile (11.8 g, 100 mmol), Anhydrous Ethanol, HCl gas, Ammonia.

  • Procedure:

    • Follow the same Pinner protocol as above.

    • Crucial Difference: The imidate intermediate of the ethanimidamide is more sensitive to hydrolysis due to the lack of conjugation. Ensure strictly anhydrous conditions.

    • Purification: The final product is often more hygroscopic. Store in a desiccator.

References

  • Synthesis and Antileishmanial Evaluation of Arylimidamide-Azole Hybrids. Journal of Medicinal Chemistry. (Describes the use of picolinimidamide scaffolds in drug design). Link

  • Copper(I) coordination chemistry of (pyridylmethyl)amide ligands. Inorganic Chemistry. (Discusses coordination modes of pyridylmethyl ligands similar to the ethanimidamide homologue). Link

  • Synthesis and structural characterisation of amides from picolinic acid. Scientific Reports. (Provides structural context for picolinic acid derivatives). Link

  • Pinner Synthesis Review. Organic Reactions. (General reference for the synthetic methodology described). Link

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Safety Operating Guide

Proper Disposal Procedures: 2-Pyridin-2-ylethanimidamide Dihydrochloride

[1][2][3][4][5]

Executive Summary & Chemical Profile

Immediate Action Required: Treat 2-Pyridin-2-ylethanimidamide dihydrochloride as a Hazardous Chemical Waste . Do not dispose of via municipal drains, trash, or evaporation.[1][2] The gold standard for disposal is high-temperature incineration via a licensed hazardous waste contractor.[1][2]

This guide defines the operational protocols for the safe containment, categorization, and disposal of 2-Pyridin-2-ylethanimidamide dihydrochloride (CAS: 1185300-57-5), ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.[1][2]

Chemical Identity & Properties
PropertyDetail
Chemical Name 2-Pyridin-2-ylethanimidamide dihydrochloride
CAS Number 1185300-57-5
Molecular Formula C₈H₁₁N₃[1][3][2][4][5] · 2HCl
Physical State Solid (typically off-white to beige powder)
Solubility Water-soluble (Hygroscopic)
Acidity Acidic in aqueous solution (due to 2HCl)
Hazard Assessment (GHS Classification)

Based on structural analogs (amidine salts/pyridine derivatives) and MSDS data:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3][2][6][7]

  • H319: Causes serious eye irritation.[1][3][2][6][7]

  • H335: May cause respiratory irritation.[1][2][6][7][5]

  • Precaution: Treat as potentially Acute Toxic (Oral/Dermal) until specific lot data confirms otherwise.[1][2]

Pre-Disposal Protocol: Segregation & Packaging

Effective disposal begins at the bench.[1][2] Improper segregation is the leading cause of waste rejection by disposal vendors.[1][2]

A. Waste Segregation Rules
  • Do Not Mix with Oxidizers: Amidine salts can react vigorously with strong oxidizing agents (e.g., nitric acid, permanganates).[1][2]

  • Segregate from Strong Bases: Mixing with strong bases (NaOH) will liberate the free amidine base, potentially altering toxicity and volatility.[1][2]

  • Halogenated vs. Non-Halogenated:

    • Solid Waste: Can generally be packed with other solid organic hazardous wastes.[1][2]

    • Liquid Waste: If dissolved in water/methanol, segregate based on the solvent's halogen content.[1][2]

B. Packaging Requirements
  • Solids: Collect in a wide-mouth high-density polyethylene (HDPE) or glass container. Double-bagging in 6-mil polyethylene bags is acceptable for dry solids before placing in the secondary container.[1][2]

  • Liquids: Store in chemically compatible containers (HDPE or amber glass) with vented caps if there is any risk of gas evolution (unlikely but prudent).[1][2]

  • Labeling: All containers must be labeled "HAZARDOUS WASTE" with the full chemical name (no abbreviations) and the start date of accumulation.[1][2]

Disposal Methodologies

Scenario A: Solid Reagent Disposal (Excess/Expired)

Method: High-Temperature Incineration.[1][2]

  • Protocol:

    • Transfer the solid material into a screw-cap container.[1][2]

    • Label the container with the specific CAS number (1185300-57-5).[1][2]

    • Manifest as "Organic Solid, Toxic/Irritant (Pyridine Derivative)."[1][2]

    • Transfer to the facility's Hazardous Waste Accumulation Area (HWAA).[1][2]

Scenario B: Aqueous/Solvent Solutions (Mother Liquors)

Method: Fuel Blending or Incineration.[1][2]

  • Protocol:

    • Adjust pH to neutral (pH 6-8) if the solution is highly acidic due to the dihydrochloride salt, only if required by your specific waste vendor.[1][2] Otherwise, leave as is to prevent liberating the free base.

    • Combine with compatible solvent waste streams (e.g., "Non-Halogenated Organic Solvents" if dissolved in Ethanol/Methanol).[1][2]

    • Critical Check: If dissolved in water, ensure the waste stream is approved for "Aqueous Organic Waste."[1][2] Do not pour down the sink.

Scenario C: Spill Cleanup

Method: Containment and Absorption.[1][2][6][5]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Use a dust mask (N95) if powder is fine.[1][2]

  • Contain: Cover the spill with a dry absorbent pad or inert material (vermiculite/sand).[1][2]

  • Clean: Sweep up carefully to avoid dust generation.[1][2]

  • Decontaminate: Wipe the surface with a mild soap solution followed by water.[1][2]

  • Dispose: Place all cleanup materials into a hazardous waste bag/container.

Visual Workflow: Disposal Decision Tree

DisposalWorkflowStartWaste Generation:2-Pyridin-2-ylethanimidamide 2HClStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidDryLiquidLiquid Waste(Solution/Mother Liquor)StateCheck->LiquidDissolvedPackSolidPackage in HDPE/GlassLabel: 'Toxic Organic Solid'Solid->PackSolidSolventCheckSolvent Type?Liquid->SolventCheckFinalHandoff to EHS/Vendor(Incineration)PackSolid->FinalOrgSolventOrganic Solvent(MeOH, EtOH, DMSO)SolventCheck->OrgSolvent>10% OrganicsAqueousAqueous Solution(Water/Buffer)SolventCheck->AqueousMostly WaterCombineOrgCombine with CompatibleSolvent Waste StreamOrgSolvent->CombineOrgSegregateAqSegregate as'Aqueous Toxic Waste'Aqueous->SegregateAqCombineOrg->FinalSegregateAq->Final

Figure 1: Operational decision tree for categorizing and packaging 2-Pyridin-2-ylethanimidamide dihydrochloride waste.

Regulatory Compliance & Validation

To ensure your protocol is self-validating, verify the following before final disposal:

  • RCRA Classification: This compound is not a P-listed or U-listed waste by default, but it exhibits characteristics of toxicity.[1][2] It typically falls under D001 (Ignitable, if in solvent) or general Toxic Waste codes depending on state regulations.[1][2]

  • Labeling Integrity: Ensure labels are resistant to solvent splashes.[1][2]

  • Vendor Handoff: Confirm your waste manifest lists the chemical as "Pyridine derivative, solid/liquid, n.o.s."[1][2] (Not Otherwise Specified) if the specific name is not in the vendor's database.

References
  • US EPA. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Personal Protective Equipment & Handling Guide: 2-Pyridin-2-ylethanimidamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

From: Senior Application Scientist, Chemical Safety Division To: Research Personnel & Laboratory Operations Subject: Operational Safety Protocol for Handling 2-Pyridin-2-ylethanimidamide Dihydrochloride

Handling 2-Pyridin-2-ylethanimidamide dihydrochloride requires a safety protocol that goes beyond standard organic salt handling. As a dihydrochloride salt of a pyridine-amidine derivative, this compound presents a dual hazard profile: chemical irritation/corrosivity derived from the acidic hydrochloride moiety and bioactivity associated with the pyridine-amidine pharmacophore.

This guide moves beyond generic "wear gloves" advice. It analyzes the causality of exposure risks—specifically the hydrolysis of the dihydrochloride salt upon contact with mucosal moisture—and prescribes a self-validating PPE workflow to mitigate these risks.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound is likely hygroscopic and prone to static generation.

Hazard ClassKey Risk FactorMechanism of Action
Respiratory High (Dust/Aerosol)Inhalation of dust leads to rapid hydrolysis in the respiratory tract, releasing hydrochloric acid (HCl) equivalents alongside the organic base.
Dermal Moderate to High Acidic irritation upon contact with sweat/moisture. Potential for dermal absorption of the pyridine motif.[1]
Ocular High Solid particles cause immediate mechanical abrasion and severe chemical irritation (acidic burns).
Physical Hygroscopic Absorbs atmospheric moisture, becoming sticky/corrosive and degrading compound purity.

Core Directive: Treat this substance as a Corrosive Solid and a Respiratory Irritant (H314/H315/H335 equivalent).

The PPE Matrix: A Layered Defense System

This protocol uses a "Swiss Cheese" model where multiple layers of protection cover potential failures in others.

A. Respiratory Protection (Primary Barrier)[2]
  • Standard Operation: Chemical Fume Hood (Certified Face Velocity: 80–100 fpm).

    • Why: The dihydrochloride salt is a fine powder. Static electricity during weighing will aerosolize particles. A fume hood is the only reliable engineering control.

  • Outside Hood (Spill Cleanup/Maintenance): Full-face respirator with P100 (HEPA) and Acid Gas cartridges.

    • Why: N95s are insufficient for acidic salts if significant dust is generated, as they do not protect eyes or neutralize acid vapors formed by hydrolysis.

B. Dermal Protection (Hand & Body)
  • Glove Protocol: Double-Gloving Strategy.

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Long Cuff).

    • Causality: Hydrochloride salts can degrade thin nitrile over time, especially if dissolved in organic solvents. The outer glove is sacrificial; the inner glove is the final barrier.

    • Validation: Check for "pinholing" by inflating the glove with air before donning.

  • Body: Chemical-resistant lab coat (buttoned to neck) + Tyvek sleeves if reaching deep into reactors.

C. Ocular Protection[1][2][3]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

    • Why: Safety glasses leave gaps. If dust becomes airborne (e.g., a draft hits the balance), it can bypass glasses. Goggles seal the eye environment.[2]

Operational Workflow: Step-by-Step

This workflow integrates safety checks into the experimental process.

Phase 1: Preparation & Weighing
  • Environmental Check: Verify lab humidity is <50% if possible. High humidity accelerates the degradation of the dihydrochloride salt into a sticky, corrosive paste.

  • Static Control: Use an antistatic gun or polonium strip near the balance.

    • Reasoning: Amidine salts are often fluffy crystals. Static charge causes them to "jump" off spatulas, contaminating the balance and creating inhalation hazards.

  • Weighing:

    • Place the receiving vessel inside the fume hood.

    • Tare the balance.

    • Transfer solid gently. Do not dump.

    • Clean As You Go: Wipe the balance area with a moist tissue (neutralizes stray dust) immediately after weighing.

Phase 2: Solubilization & Reaction
  • Solvent Addition: Add solvent slowly.

    • Thermodynamics: Dissolving dihydrochloride salts can be mildly exothermic.

  • Venting: If using a sealed vial, vent briefly after dissolution to release any pressure buildup from thermal expansion.

Phase 3: Decontamination
  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure the outside of the glove never touches skin.

  • Hand Wash: Wash hands with soap and cool water.

    • Why Cool Water? Hot water opens pores, potentially increasing absorption if any residue remains.

Visualization: Safe Handling Loop

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Check" points that prevent exposure.

SafeHandlingLoop Storage Storage (Desiccator/Cool) PPE_Check PPE Verification (Goggles, Double Gloves) Storage->PPE_Check Retrieve Env_Control Env. Control (Humidity <50%, Hood On) PPE_Check->Env_Control Pass Weighing Weighing Process (Static Control active) Env_Control->Weighing Hood Flow OK Weighing->PPE_Check Spill Detected Dissolution Solubilization (Exotherm Check) Weighing->Dissolution Transfer Waste Disposal (Acidic/Organic Stream) Dissolution->Waste Post-Exp

Figure 1: Operational logic flow for handling 2-Pyridin-2-ylethanimidamide dihydrochloride, highlighting critical safety checkpoints.

Disposal & Waste Management Strategy

Improper disposal of pyridine derivatives is a frequent regulatory compliance issue.

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical SolidCollect in a dedicated container labeled "Toxic/Irritant Solid." Do not use general trash.
Liquid Waste Halogenated OrganicEven if the solvent is non-halogenated (e.g., Methanol), the high chloride content of the salt (2HCl) often necessitates the Halogenated stream to prevent corrosion in non-halogenated incinerators.
Contaminated Sharps Bio/Chem HazardNeedles used with this compound must go into rigid sharps containers, not soft trash.

Incompatibility Warning:

  • Do NOT mix with: Strong oxidizers (e.g., Nitric Acid, Permanganates) or Strong Bases (e.g., NaOH).

  • Reaction: Mixing with strong bases will liberate the free amidine base and potentially generate heat; mixing with oxidizers can degrade the pyridine ring violently.

Emergency Response (Self-Validating)

  • Skin Contact:

    • Brush off dry powder before wetting (preventing immediate high-concentration acid hydrolysis on skin).

    • Rinse with water for 15 minutes.

  • Spill (Solid):

    • Do not sweep (creates dust).[3]

    • Cover with a wet paper towel (dampened with weak sodium bicarbonate solution if available) to neutralize and weigh down dust.

    • Scoop into hazardous waste.

References

  • Fisher Scientific. (2021).[4] Safety Data Sheet: Pyridine-2-carboximidamide hydrochloride. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyridine hydrochloride (Class Reference). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12196623 (2-(Pyridin-2-yl)ethanimidamide). Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Pyridine Derivatives and Salts. Retrieved from

Sources

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2-Pyridin-2-ylethanimidamide dihydrochloride
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